4-Fluoropiperidine-4-carbonitrile hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoropiperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2.ClH/c7-6(5-8)1-3-9-4-2-6;/h9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQYSOZDWFCZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374653-45-8 | |
| Record name | 4-fluoropiperidine-4-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoropiperidine-4-carbonitrile hydrochloride chemical properties
An In-depth Technical Guide to 4-Fluoropiperidine-4-carbonitrile Hydrochloride for Advanced Research
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds is a cornerstone of rational drug design. This compound emerges as a pivotal building block, embodying these principles. This guide provides an in-depth technical overview of its core chemical properties, synthesis considerations, and applications, tailored for researchers, scientists, and drug development professionals. The presence of a quaternary center featuring both a fluorine atom and a nitrile group on a piperidine ring offers a unique combination of steric and electronic properties, making it a valuable synthon for accessing novel chemical space. Its application is particularly relevant in the development of therapeutics where modulation of physicochemical properties like metabolic stability, pKa, and receptor binding affinity is critical.[1]
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is fundamental to its application. This compound is characterized by a piperidine core substituted at the 4-position with both a fluorine atom and a nitrile group. The hydrochloride salt form enhances its stability and handling properties as a solid.
Key Identifiers:
-
IUPAC Name: 4-fluoropiperidine-4-carbonitrile;hydrochloride[2]
-
SMILES: N#CC1(F)CCNCC1.[H]Cl[2]
-
InChI Key: Information not explicitly available in search results.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and suitability for various reaction conditions. This compound is typically supplied as a solid with defined characteristics.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Purity | ≥97% | [2] |
| Storage Temp. | Room Temperature, sealed in dry | [3][4] |
| Solubility | Data not available, but the hydrochloride salt form generally implies improved aqueous solubility over the free base. | |
| Melting Point | Data not explicitly available for this specific compound. A related compound, 4-Fluoropiperidine hydrochloride, has a melting point of 163-167 °C. | [5] |
Synthesis and Quality Control
General Synthetic Approach
The synthesis of α-fluorinated piperidines is a non-trivial process requiring specialized fluorinating agents. While the exact commercial synthesis route for this compound is proprietary, a logical pathway can be inferred from related literature. A common strategy involves the use of a protected piperidone precursor, followed by a fluorination step and subsequent deprotection and salt formation.
For instance, a plausible route could start from N-Boc-4-piperidone. The key steps would involve the formation of a cyanohydrin, followed by fluorination and deprotection. A similar multi-step process is employed for related compounds like 4,4-difluoropiperidine hydrochloride, which uses a fluorinating reagent on a protected piperidone, followed by the removal of the Boc protecting group with hydrogen chloride.[6] This "one-pot" deprotection and salt formation is efficient for improving reaction yield.[6]
Caption: Conceptual workflow for synthesis and quality control.
Analytical Characterization Protocol
Ensuring the identity and purity of the final compound is critical. A standard analytical workflow is employed.
Step 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Methodology:
-
Prepare a standard solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Inject the solution onto a C18 reverse-phase column.
-
Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the compound using a UV detector (e.g., at 210 nm, due to the nitrile and amide functionalities).
-
Calculate purity based on the area percentage of the main peak.
-
Step 2: Structural Elucidation via NMR Spectroscopy
-
Objective: To confirm the molecular structure.
-
¹H NMR: The spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear as multiplets, typically in the 3.0-3.5 ppm range. The protons on the carbons adjacent to the quaternary center will also be multiplets, likely further downfield.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The carbon of the nitrile group (C≡N) will appear around 118-125 ppm. The quaternary carbon bonded to the fluorine atom will show a characteristic large one-bond C-F coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance will confirm the presence of the single fluorine atom.
Step 3: Molecular Weight Verification via Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the parent molecule.
-
Methodology: Using electrospray ionization (ESI) in positive mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 148.08.
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of this compound is governed by its key functional groups:
-
Secondary Amine (Piperidine): The piperidine nitrogen is nucleophilic and can participate in N-alkylation, N-acylation, and other standard amine reactions.[7] The hydrochloride salt form protects this amine, and the free base must be generated, typically by treatment with a mild base, to perform these reactions.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.
-
α-Fluoro Nitrile Moiety: The fluorine atom is generally stable and unreactive under typical synthetic conditions. Its strong electron-withdrawing nature influences the reactivity of the adjacent nitrile group and the overall pKa of the piperidine nitrogen.
Stability and Storage
-
Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from moisture.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Safety and Handling
Based on data for structurally related compounds, appropriate safety precautions are necessary.
| Hazard Type | GHS Classification and Statements | Source(s) for Related Compounds |
| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed. | [5][9] |
| Skin Irritation | Warning: H315 - Causes skin irritation. | [9] |
| Eye Irritation | Warning: H319 - Causes serious eye irritation. | [5][9] |
| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. | [9] |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[8][10]
First-Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a sophisticated building block for novel therapeutics. The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.
Key Advantages in Medicinal Chemistry:
-
Metabolic Stability: The fluorine atom can block sites of metabolism (metabolic soft spots), leading to an improved pharmacokinetic profile and increased half-life of a drug candidate.[1]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]
-
Modulation of pKa: The electron-withdrawing effect of the fluorine atom can lower the pKa of the piperidine nitrogen. This is a critical parameter for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
-
CNS Penetration: Fine-tuning lipophilicity through fluorination can be used to improve a compound's ability to cross the blood-brain barrier, which is essential for CNS-targeted therapies.[1]
-
Conformational Control: The steric bulk of the fluorine atom can influence the conformational preference of the piperidine ring, which can be exploited to lock the molecule into a bioactive conformation.
This building block is therefore highly valuable in structure-activity relationship (SAR) studies for optimizing the efficacy and safety profiles of new drug candidates.[11] It serves as a key intermediate in the synthesis of complex molecules for indications ranging from neuroscience to oncology.[1][11]
Conclusion
This compound is a specialized chemical entity designed for advanced applications in pharmaceutical and chemical research. Its unique structural features—a quaternary fluorinated center on a piperidine scaffold—provide a powerful tool for medicinal chemists to address common challenges in drug design, including metabolic instability and target affinity. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. This guide serves as a foundational resource for professionals seeking to leverage this potent building block in their research and development endeavors.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]
- 3. 4-FLUOROPIPERIDINE-4-CARBONITRILE HCL CAS#: 1374653-45-8 [m.chemicalbook.com]
- 4. This compound, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. 4-Fluoropiperidine hydrochloride 97 57395-89-8 [sigmaaldrich.com]
- 6. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 7. hzdr.de [hzdr.de]
- 8. fishersci.com [fishersci.com]
- 9. 4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 4-Fluoropiperidine-4-carbonitrile hydrochloride (CAS Number: 1374653-45-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. When combined with the piperidine scaffold, one of the most ubiquitous heterocyclic motifs in approved drugs, the resulting fluorinated piperidines represent a class of building blocks with immense potential. This guide provides a comprehensive technical overview of a specific and valuable example: 4-Fluoropiperidine-4-carbonitrile hydrochloride.
This document moves beyond a simple recitation of data, aiming to provide a deeper understanding of the compound's synthesis, characterization, and potential applications. As a Senior Application Scientist, the goal is to explain the "why" behind the "how," offering insights into the practical considerations and scientific rationale that guide the use of this versatile intermediate in the demanding landscape of drug development.
Physicochemical Properties and Structural Attributes
This compound is a white to off-white solid building block with significant potential in pharmaceutical research.[1][2] Its key identifying information is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1374653-45-8 | [3] |
| Molecular Formula | C₆H₁₀ClFN₂ | [3] |
| Molecular Weight | 164.61 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | N#CC1(F)CCNCC1.[H]Cl | [3] |
| Appearance | White to off-white solid/powders | [1][2] |
| Purity | Typically ≥95% or ≥97% | [3][4] |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [2] |
The structure, featuring a fluorine atom and a nitrile group at the C4 position, is of particular interest. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a versatile chemical handle for further synthetic modifications or as a key interacting group with biological targets.
Figure 1: Chemical structure of this compound.
Synthesis and Purification: A Strategic Approach
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a plausible and logical synthetic strategy can be devised based on established methods for the preparation of related piperidine derivatives. The synthesis of the analogous 4-cyanopiperidine hydrochloride often starts from isonipecotamide, which is dehydrated to form the nitrile.[5][6]
A likely synthetic pathway for 4-Fluoropiperidine-4-carbonitrile would involve a multi-step sequence, potentially starting from a protected 4-piperidone.
Figure 2: Plausible synthetic workflow for this compound.
Proposed Experimental Protocol:
Step 1: Cyanation of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a cyanide source such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-cyano-4-hydroxypiperidine.
Causality: The use of an N-Boc protecting group is crucial to prevent side reactions at the piperidine nitrogen and to improve the solubility of the intermediates in organic solvents. The cyanation of the ketone at the 4-position creates the key carbonitrile functionality.
Step 2: Fluorination
-
Dissolve the N-Boc-4-cyano-4-hydroxypiperidine intermediate in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain crude N-Boc-4-fluoropiperidine-4-carbonitrile.
Causality: The use of a specialized fluorinating agent like DAST is necessary to replace the hydroxyl group with a fluorine atom. The low temperature is critical to control the reactivity of the fluorinating agent and minimize the formation of elimination byproducts.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-4-fluoropiperidine-4-carbonitrile in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate).[7]
-
Stir the mixture at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield this compound.
Causality: The acidic conditions efficiently cleave the acid-labile Boc protecting group. The use of HCl directly forms the desired hydrochloride salt, which often has improved stability and handling properties compared to the free base.
Purification and Crystallization:
For obtaining high-purity material suitable for drug development, recrystallization is a critical final step. The choice of solvent system is paramount and would require experimental screening. A common approach is to dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and then slowly add a less polar co-solvent (e.g., ethyl acetate, diethyl ether) until turbidity is observed. Cooling the mixture slowly will promote the formation of well-defined crystals, which can then be isolated by filtration.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is essential to confirm the structure and purity of this compound. While a complete set of experimental spectra for this specific compound is not available in the public domain, this section outlines the expected data and interpretation based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons due to diastereotopicity and coupling to the fluorine atom. The protons on the carbons adjacent to the nitrogen will likely appear as the most downfield signals within the aliphatic region. The presence of the hydrochloride salt may lead to a broad signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the piperidine ring carbons. The carbon atom bearing the fluorine and nitrile groups (C4) will show a characteristic splitting pattern due to C-F coupling. The nitrile carbon will appear in the typical downfield region for cyano groups.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion for the free base [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the exact mass of C₆H₁₀FN₂. Predicted collision cross-section data for various adducts are available.[8]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
-
A sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch.
-
C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region.
-
N-H stretching vibrations from the protonated amine, likely appearing as a broad band in the 2400-3000 cm⁻¹ range.
-
C-H stretching vibrations for the aliphatic CH₂ groups of the piperidine ring, typically below 3000 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The 4-Fluoropiperidine-4-carbonitrile moiety is a valuable scaffold in the design of novel therapeutic agents, particularly for targets within the central nervous system (CNS) and for enzyme inhibitors.
Central Nervous System (CNS) Drug Discovery
The piperidine ring is a common feature in many CNS-active drugs. The introduction of a fluorine atom can enhance blood-brain barrier permeability due to increased lipophilicity, while also potentially blocking sites of metabolism, thereby increasing the drug's half-life in the brain. The nitrile group can participate in key hydrogen bonding interactions with receptor targets. Related fluorinated piperidine derivatives have been explored as antidepressants and anti-Parkinson's agents.
Enzyme Inhibition
The nitrile group is a known warhead or key binding element in various enzyme inhibitors. It can act as a covalent modifier or participate in strong polar interactions within an enzyme's active site. For example, related cyanopyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes. The rigidity of the piperidine ring and the specific stereoelectronic properties imparted by the fluorine atom can help in orienting the nitrile group for optimal interaction with the target enzyme.
Figure 3: Potential applications of the 4-Fluoropiperidine-4-carbonitrile scaffold in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from related compounds such as 4,4-Difluoropiperidine hydrochloride suggests that it should be handled with care.[5]
-
Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] Some suppliers recommend refrigerated storage (2-8°C). The hydrochloride salt form generally offers improved stability and ease of handling compared to the free base.
Conclusion: A Building Block of Strategic Importance
This compound represents a sophisticated and valuable building block for medicinal chemists. Its unique combination of a fluorinated piperidine core and a versatile nitrile handle provides a powerful platform for the design and synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic properties. While detailed experimental data in the public domain is limited, the logical synthetic routes and predictable analytical characteristics, combined with the proven utility of related structures, underscore its strategic importance. As the quest for more effective and safer medicines continues, the judicious use of such precisely functionalized scaffolds will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. This compound, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. 4-FLUOROPIPERIDINE-4-CARBONITRILE HCL CAS#: 1374653-45-8 [m.chemicalbook.com]
- 3. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 6. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 8. PubChemLite - this compound (C6H9FN2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Molecular Structure and Applications of 4-Fluoropiperidine-4-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Fluoropiperidine-4-carbonitrile hydrochloride, a key building block in modern medicinal chemistry. We delve into its molecular structure, physicochemical properties, and strategic importance in the design of novel therapeutics. This document synthesizes data from analogous, well-characterized compounds to present a robust profile, including a proposed synthetic pathway, detailed spectroscopic analysis, and an exploration of its conformational behavior. The critical role of the fluorinated piperidine motif in modulating pharmacokinetic and pharmacodynamic properties is discussed, highlighting the compound's potential in developing next-generation pharmaceuticals, particularly for central nervous system (CNS) disorders.
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets. The introduction of fluorine into this scaffold has emerged as a powerful strategy for fine-tuning a molecule's physicochemical and pharmacological properties.
Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity. Specifically, the incorporation of a fluorine atom at the 4-position of a piperidine ring can modulate the basicity (pKa) of the piperidine nitrogen, which is often crucial for avoiding off-target effects, such as binding to the hERG ion channel, a common cause of cardiotoxicity.
This compound represents a versatile intermediate that combines the benefits of the fluorinated piperidine core with a reactive nitrile group, which can be further elaborated into a variety of functional groups essential for drug development. This guide will provide an in-depth examination of this valuable compound.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClFN₂ | |
| Molecular Weight | 164.61 g/mol | |
| CAS Number | 1374653-45-8 | |
| IUPAC Name | 4-fluoropiperidine-4-carbonitrile;hydrochloride | |
| SMILES | N#CC1(F)CCNCC1.[H]Cl | |
| Appearance | Expected to be a white to off-white solid | General knowledge |
Synthesis Pathway: A Proposed Methodology
The logical precursor for this synthesis is 4-Fluoro-4-piperidinecarboxamide . The overall proposed workflow is a two-step process starting from a suitable protected piperidone.
Figure 1. Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Causality Behind Experimental Choices: This protocol is designed for robustness and safety. The use of a Boc-protecting group for the piperidine nitrogen prevents unwanted side reactions during the initial steps. The Strecker synthesis is a classic and efficient method for introducing an amino and a nitrile group simultaneously. Partial hydrolysis of the nitrile to the amide is a well-established transformation. Finally, dehydration using a common reagent like thionyl chloride or trifluoroacetic anhydride is a standard method for converting primary amides to nitriles[1][2]. The final step also serves to remove the Boc group and form the desired hydrochloride salt in a single pot.
-
Synthesis of N-Boc-4-fluoro-4-piperidinecarboxamide (Intermediate 2):
-
To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., methanol/water), add potassium cyanide and ammonium chloride. Stir at room temperature to facilitate the Strecker synthesis, yielding N-Boc-4-amino-4-cyanopiperidine.
-
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Isolate the crude aminonitrile and subject it to partial hydrolysis. A common method involves treatment with hydrogen peroxide in the presence of a base (e.g., potassium carbonate) in a solvent like DMSO.
-
Self-Validation: The progress of the hydrolysis should be monitored to maximize the formation of the amide while minimizing complete hydrolysis to the carboxylic acid. Purification by column chromatography would likely be required.
-
-
Synthesis of this compound (Final Product):
-
Dissolve the intermediate amide in an anhydrous solvent such as dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Slowly add a dehydrating agent. Common choices include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride ((CF₃CO)₂O)[1][2][3]. The choice of reagent may influence reaction time and workup procedure. For example, using an excess of HCl in a solvent like dioxane after dehydration with another reagent would ensure the formation of the hydrochloride salt.
-
Self-Validation: The reaction should be monitored by IR spectroscopy (disappearance of the amide C=O stretch and appearance of the nitrile C≡N stretch) or LC-MS.
-
Upon completion, the reaction mixture is worked up. If SOCl₂ is used, quenching with a base followed by extraction and then treatment with HCl in an ethereal solvent would yield the hydrochloride salt. If an acid-labile protecting group was used, the acidic conditions of the dehydration may simultaneously deprotect the nitrogen and form the salt.
-
The final product would be isolated by filtration or evaporation and purified by recrystallization.
-
Spectroscopic and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of this compound. Based on data from closely related fluorinated piperidines, the following spectral characteristics are predicted.[4]
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid chair conformation of the piperidine ring and coupling to fluorine.
-
Piperidine Protons (C2, C3, C5, C6): These protons will appear as multiplets in the range of δ 2.0-3.5 ppm . The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield. The presence of the fluorine atom will introduce complex splitting patterns (doublets of triplets, etc.) due to geminal and vicinal H-F coupling.
-
Amine Proton (N-H): A broad singlet is expected, likely in the range of δ 8.0-10.0 ppm , characteristic of an ammonium proton in a hydrochloride salt. Its chemical shift will be concentration and solvent dependent.
¹³C NMR: The carbon spectrum will provide direct evidence of the carbon skeleton.
-
C4 (Quaternary Carbon): This carbon, bonded to both fluorine and the nitrile group, will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling (¹JCF). The expected chemical shift is in the range of δ 90-100 ppm .
-
Piperidine Carbons (C2, C3, C5, C6): These will appear in the aliphatic region, δ 30-50 ppm . The carbons adjacent to the nitrogen (C2, C6) will be slightly more deshielded. Two- and three-bond C-F coupling (²JCF and ³JCF) will likely be observed, resulting in further splitting of these signals.
-
Nitrile Carbon (C≡N): The nitrile carbon is expected in the range of δ 115-125 ppm .
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom.
-
The chemical shift is predicted to be in the range of δ -160 to -180 ppm (relative to CFCl₃), which is typical for a fluorine atom attached to a tertiary carbon in a cyclic system.[4][5] The signal will be a complex multiplet due to coupling with the adjacent protons on the piperidine ring.
Conformational Analysis and X-ray Crystallography
The three-dimensional structure of the piperidine ring is critical to its function as a scaffold. Like cyclohexane, piperidine adopts a chair conformation to minimize steric strain. For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position.
In the case of 4-fluoropiperidine derivatives, extensive studies have shown a preference for the fluorine atom to occupy the axial position in the protonated (hydrochloride salt) form.[6] This preference is driven by a combination of factors, including:
-
Charge-Dipole Interactions: A favorable electrostatic interaction between the positively charged ammonium group and the electronegative fluorine atom.
-
Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the σ* orbital of the C-F bond.
While a crystal structure for this compound is not publicly available, data from analogous structures, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, confirm the chair conformation of the piperidine ring. It is highly probable that this compound also adopts a chair conformation with the fluorine atom in the axial position.
Figure 2. Conformational preference of the 4-fluoropiperidinium ring.
Note: The DOT script above is a template for visualization. Actual images of the conformers would need to be generated and linked.
Applications in Drug Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The nitrile group serves as a versatile handle for chemical transformations, allowing for its conversion into amines, carboxylic acids, amides, and tetrazoles, all of which are common functional groups in pharmaceuticals.
The fluorinated piperidine scaffold itself is of significant interest in the development of agents targeting the central nervous system (CNS) . The fluorine atom can enhance blood-brain barrier permeability, a critical factor for CNS drugs. Furthermore, the modulation of the piperidine nitrogen's pKa can lead to improved selectivity for specific receptor subtypes and a better safety profile.
This structural motif is found in compounds being investigated for a variety of indications, including:
-
Neurodegenerative diseases
-
Psychiatric disorders
-
Pain management
The presence of the nitrile and fluorine at the same position offers unique steric and electronic properties that can be exploited in structure-activity relationship (SAR) studies to optimize ligand-receptor interactions.
Safety and Handling
As a hydrochloride salt of a nitrile-containing compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for this class of compounds should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Toxicity: The toxicological properties have not been fully investigated. Compounds containing a nitrile group can be toxic. In case of exposure, seek immediate medical attention.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its molecular structure, featuring a conformationally constrained piperidine ring with a fluorine atom likely in the axial position and a versatile nitrile functional group, offers a unique combination of properties for the design of novel therapeutics. The insights provided in this guide, derived from the analysis of analogous compounds, offer a solid foundation for researchers and scientists to leverage this compound in the development of next-generation pharmaceuticals. Further experimental validation of its synthesis, structure, and reactivity will undoubtedly expand its application in the quest for safer and more effective medicines.
References
- 1. rsc.org [rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 4-Fluoropiperidine-4-carbonitrile hydrochloride
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Fluoropiperidine-4-carbonitrile hydrochloride (CAS: 1374653-45-8), a valuable building block in contemporary drug discovery. As direct experimental spectra for this specific compound are not universally published, this document serves as an expert-level predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will dissect the anticipated spectral features, explain the underlying chemical principles, and provide standardized protocols for data acquisition. This guide is intended for researchers, chemists, and quality control specialists engaged in the synthesis, development, and analysis of heterocyclic compounds.
Introduction and Molecular Structure
This compound is a substituted heterocyclic compound featuring a piperidine ring, a core structure in many pharmaceuticals.[1] Its unique substitution pattern—a fluorine atom and a nitrile group attached to the same quaternary carbon (C4)—imparts specific chemical properties that are of great interest in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in polar solvents. A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.
Key Molecular Features:
-
Piperidine Ring: A six-membered saturated heterocycle containing nitrogen.
-
Quaternary α-Fluoronitrile Center: A C4 carbon bonded to a fluorine atom, a nitrile group, and two other carbons of the ring.
-
Ammonium Salt: The piperidine nitrogen is protonated and associated with a chloride counter-ion, a feature that significantly influences its spectroscopic properties.
Below is a diagram of the molecular structure.
Caption: Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principles and Rationale
¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and stereochemistry of protons in a molecule. For this compound, the key insights from ¹H NMR are the chemical shifts of the piperidine ring protons and the broad signals from the ammonium protons. The protonated nitrogen causes significant deshielding of adjacent protons (H2, H6). The molecule is symmetrical about the N1-C4 axis, simplifying the spectrum by making the protons on C2/C6 chemically equivalent and those on C3/C5 also equivalent.
Predicted Spectrum and Interpretation
The spectrum is expected to show three main signals corresponding to the piperidine ring protons and a broad signal for the N-H protons.
-
H2/H6 Protons (α to N⁺): These protons are adjacent to the electron-withdrawing protonated nitrogen. They are expected to appear as a multiplet in the downfield region, typically around 3.4 - 3.7 ppm .
-
H3/H5 Protons (β to N⁺): These protons are further from the nitrogen but are adjacent to the substituted C4 carbon. Their chemical shift will be influenced by the fluorine and nitrile groups. They are predicted to appear as a multiplet around 2.2 - 2.5 ppm .
-
N⁺H₂ Protons: The two protons on the nitrogen will be exchangeable and will likely appear as a very broad singlet, further downfield due to the positive charge. The exact position is highly dependent on the solvent, concentration, and water content, but can be expected in the range of 9.0 - 10.0 ppm .
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) ppm | Assignment & Multiplicity |
| 9.0 - 10.0 | N⁺H ₂, broad singlet (2H) |
| 3.4 - 3.7 | CH ₂ (H2, H6), multiplet (4H) |
| 2.2 - 2.5 | CH ₂ (H3, H5), multiplet (4H) |
Standard Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for hydrochloride salts to ensure dissolution and observe exchangeable protons (which would disappear).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principles and Rationale
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information about their chemical environment and functional group type. For this compound, ¹³C NMR is crucial for confirming the presence of the quaternary carbon at C4 and the nitrile carbon. Due to the molecule's symmetry, only four distinct carbon signals are expected.
Predicted Spectrum and Interpretation
-
Nitrile Carbon (C≡N): Nitrile carbons appear in a characteristic region of the ¹³C NMR spectrum. This carbon is expected around 115 - 125 ppm .[2]
-
Quaternary Carbon (C4): This carbon is bonded to an electronegative fluorine atom, which will cause a significant downfield shift and a large one-bond carbon-fluorine coupling (¹JCF). It is predicted to appear as a doublet around 90 - 95 ppm .
-
C2/C6 Carbons: These carbons are adjacent to the protonated nitrogen and are expected to be in the range of 45 - 50 ppm .
-
C3/C5 Carbons: These carbons are beta to the nitrogen and are expected to appear more upfield, around 28 - 33 ppm .
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| 115 - 125 | C ≡N |
| 90 - 95 | C 4 (C-F, doublet, ¹JCF) |
| 45 - 50 | C 2, C 6 |
| 28 - 33 | C 3, C 5 |
Standard Experimental Protocol
-
Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent as for ¹H NMR.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048, as the ¹³C isotope has low natural abundance and quaternary carbons relax slowly.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principles and Rationale
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Predicted Spectrum and Interpretation
The FT-IR spectrum will be dominated by absorptions from the N-H bonds of the ammonium salt and the characteristic C≡N stretch.
-
N⁺-H Stretch: The stretching vibration of the N⁺-H bonds in the ammonium group will appear as a very broad and strong band in the 2400-3200 cm⁻¹ region. This broadness is a hallmark of hydrogen-bonded amine salts.
-
C-H Stretch: Aliphatic C-H stretching from the piperidine ring will be visible as sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).
-
C≡N Stretch: The nitrile group has a very characteristic sharp, strong absorption band in the range of 2240-2260 cm⁻¹ .[3] Its presence is a key diagnostic feature.
-
N-H Bend: Bending vibrations for the ammonium group typically appear in the 1500-1600 cm⁻¹ region.
-
C-F Stretch: The carbon-fluorine bond stretch will result in a strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹ .
| Predicted FT-IR Data | |
| Frequency (cm⁻¹) | Vibrational Mode |
| 2400 - 3200 | N⁺-H Stretch (broad, strong) |
| 2850 - 2960 | C-H Stretch (aliphatic) |
| 2240 - 2260 | C≡N Stretch (sharp, strong) |
| 1500 - 1600 | N-H Bend |
| 1000 - 1100 | C-F Stretch (strong) |
Standard Experimental Protocol
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum is first collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Principles and Rationale
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is appropriate, as it will likely generate the protonated molecular ion of the free base.
Predicted Spectrum and Interpretation
The molecular formula of the free base is C₆H₉FN₂. Its monoisotopic mass is approximately 128.07 Da. In positive ion ESI-MS, the observed ion will be the protonated free base, [M+H]⁺.
-
Molecular Ion Peak: The primary ion observed will be at m/z ≈ 129.08 , corresponding to [C₆H₉FN₂ + H]⁺.[4]
-
Fragmentation: Tandem MS (MS/MS) of the m/z 129 ion would reveal characteristic fragmentation patterns of the piperidine ring. The fragmentation is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).
A plausible fragmentation pathway is illustrated below.
Caption: Predicted major fragmentation pathways for [M+H]⁺ ion.
| Predicted ESI-MS Data | |
| m/z (Mass-to-Charge Ratio) | Assignment |
| 129.08 | [M+H]⁺ (Protonated Molecular Ion) |
| 109.07 | [M+H - HF]⁺ |
| 102.06 | [M+H - HCN]⁺ |
| 101.08 | [M+H - C₂H₄]⁺ |
Standard Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole).
-
Parameters:
-
Ionization Mode: Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Tandem MS (MS/MS): For fragmentation analysis, the precursor ion (m/z 129) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ions.
Conclusion: An Integrated Approach
The structural elucidation of this compound is a synergistic process. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the chemical environment of each atom. FT-IR provides definitive evidence for the key nitrile and ammonium functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with fragmentation patterns corroborating the proposed structure. Together, these techniques provide a robust and self-validating system for the complete characterization of the molecule.
References
Physicochemical properties of 4-substituted piperidines
An In-Depth Technical Guide to the Physicochemical Properties of 4-Substituted Piperidines for Drug Discovery Professionals
Authored by a Senior Application Scientist
Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence stems from a unique combination of properties: it possesses a chiral, sp3-hybridized framework that allows for precise three-dimensional vectoring of substituents, and its basic nitrogen atom serves as a key interaction point and a handle for modulating solubility. When substituted at the 4-position, the piperidine ring offers a particularly powerful platform for drug design, enabling chemists to fine-tune physicochemical properties that are paramount to a molecule's success as a therapeutic agent. These properties—basicity (pKa), lipophilicity (logP/logD), conformational preference, and aqueous solubility—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity and potential off-target liabilities.[3]
This guide provides an in-depth exploration of these critical physicochemical properties for 4-substituted piperidines. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a summary of data but a causal explanation of the underlying principles and field-proven experimental methodologies. Our focus is on the "why"—the rationale behind the observed properties and the experimental choices made to characterize them—to empower you to design and develop superior drug candidates.
Basicity (pKa): The Ionization Engine of Biological Activity
The basicity of the piperidine nitrogen is arguably its most defining feature in a biological context. The acid dissociation constant (pKa) of the conjugate acid dictates the proportion of the molecule that is ionized at a given physiological pH. This ionization state is critical for aqueous solubility, receptor interactions (particularly with acidic residues like aspartate or glutamate), and membrane permeability.
The pKa of piperidine itself is approximately 11.2.[4] Introducing a substituent at the 4-position modulates this basicity primarily through inductive effects. The substituent's ability to donate or withdraw electron density through the sigma bond framework alters the electron density on the nitrogen atom, thereby affecting its ability to accept a proton.
-
Electron-Donating Groups (EDGs): Alkyl groups, for example, are weakly electron-donating and can slightly increase the pKa, making the nitrogen more basic.
-
Electron-Withdrawing Groups (EWGs): Electronegative atoms (e.g., fluorine) or groups with pi-systems (e.g., carbonyls) withdraw electron density, making the nitrogen lone pair less available for protonation and thus lowering the pKa (making it less basic).[5] For instance, replacing a hydrogen with fluorine can significantly reduce basicity.[5] This reduction in basicity can be beneficial in mitigating liabilities such as hERG channel activity.[5]
Table 1: Influence of 4-Substituents on Piperidine pKa
| 4-Substituent (R) | Substituent Effect | Expected pKa Change (Relative to Piperidine) | Rationale |
| -CH₃ | Weak Electron-Donating | Slight Increase | Inductive donation of electron density stabilizes the protonated form. |
| -H | Reference | ~11.2 | Baseline basicity of the piperidine ring. |
| -OH | Electron-Withdrawing | Decrease | The electronegative oxygen atom withdraws electron density via the inductive effect. |
| -F | Strong Electron-Withdrawing | Significant Decrease | Fluorine is highly electronegative, strongly pulling electron density away from the nitrogen.[5] |
| -C(=O)R' | Strong Electron-Withdrawing | Significant Decrease | The carbonyl group is a strong inductive and resonance-withdrawing group, significantly reducing basicity. |
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining the pKa of ionizable compounds like 4-substituted piperidines.[6][7] The methodology is trustworthy because it directly measures the change in pH upon the addition of a titrant, allowing for the empirical determination of the half-equivalence point.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the 4-substituted piperidine derivative in deionized water or a suitable aqueous/organic co-solvent to a known concentration (e.g., 1-10 mM).
-
System Setup: Place the solution in a temperature-controlled vessel (e.g., 25°C). Immerse a calibrated pH electrode and the tip of a precision burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound). Ensure gentle, constant stirring.
-
Titration: Add small, precise aliquots of the titrant to the sample solution. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, where 50% of the piperidine nitrogen has been protonated. This point is identified as the flattest region of the buffer zone in the titration curve or by calculating the first derivative of the curve.
Lipophilicity (logP & logD): The Key to Permeability and Distribution
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties, including its ability to cross cell membranes and the blood-brain barrier.[8] It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
-
logP: The ratio of the concentration of the neutral species of a compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.
-
logD: The ratio of the total concentration of a compound (both neutral and ionized forms) in a lipid phase to its total concentration in an aqueous phase at a specific pH.
For an ionizable base like a 4-substituted piperidine, logD is the more physiologically relevant parameter , as it accounts for the pH-dependent equilibrium between the charged and uncharged forms.[9] The lipophilicity of the ionized form is significantly lower than that of the neutral form. Therefore, the logD of a piperidine derivative will be highest at a pH well above its pKa (where it is predominantly neutral) and will decrease as the pH drops below the pKa (where it becomes protonated and more water-soluble).[9]
The 4-substituent directly impacts lipophilicity. Introducing hydrophobic groups (e.g., alkyl, aryl) will increase logP and logD, while adding polar groups (e.g., hydroxyl, amide) will decrease them.[10]
Experimental Protocol: Determination of logD by the Shake-Flask Method
The shake-flask method is a foundational technique for measuring lipophilicity and is considered the benchmark for accuracy.[11] Its self-validating nature comes from allowing the system to reach true thermodynamic equilibrium.
Methodology:
-
Solvent Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4). Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and pre-saturated aqueous buffer.
-
Equilibration: Seal the vial and shake it gently for a sufficient period (e.g., 1-3 hours) to ensure the compound fully partitions between the two phases and reaches equilibrium.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the logD using the formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)
Visualization: Physicochemical Property Interdependence
The interplay between pKa and logD is crucial for optimizing a drug's ADME profile. This workflow illustrates the characterization process.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 4-Fluoropiperidine-4-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, novel chemical entities are the bedrock of innovation. Among these, functionalized piperidine scaffolds are of paramount importance due to their prevalence in a multitude of bioactive molecules. 4-Fluoropiperidine-4-carbonitrile hydrochloride is one such building block, offering unique stereoelectronic properties for the synthesis of next-generation therapeutics. However, its utility in the laboratory is intrinsically linked to a thorough understanding and rigorous application of safety and handling protocols. This guide, grounded in established chemical safety principles, provides a comprehensive framework for the responsible use of this compound, ensuring both personnel safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a solid, typically appearing as a white to off-white powder[1][2]. Its structure, featuring a fluorine atom and a nitrile group on the same carbon of the piperidine ring, suggests a reactivity profile that necessitates careful handling.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 1374653-45-8 | [2][3] |
| Molecular Formula | C₆H₁₀ClFN₂ | [2][3] |
| Molecular Weight | 164.61 g/mol | [3] |
| Appearance | White to off-white solid | [1][2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
A comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. Therefore, a conservative approach to hazard assessment is warranted, drawing parallels from structurally similar compounds. The primary hazards associated with this and analogous piperidine derivatives include:
-
Skin Irritation: Causes skin irritation[4].
-
Eye Irritation: Causes serious eye irritation[5].
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust[5].
-
Harmful if Swallowed: Acute oral toxicity is a potential concern[6].
The hydrochloride salt form may also contribute to its irritant properties.
The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management in the laboratory follows a "hierarchy of controls" to minimize potential exposure. This tiered approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Figure 1: Hierarchy of controls for handling chemical reagents.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations involving the solid material should be conducted within the fume hood to prevent the inhalation of airborne particles[5]. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.
Administrative Controls
Robust administrative controls are crucial for maintaining a safe working environment. These include:
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily accessible to all laboratory personnel.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work. This training should be documented.
-
Chemical Hygiene Plan: The use of this compound must be integrated into the laboratory's overall Chemical Hygiene Plan.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., GHS pictograms for irritant)[4].
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory for all handling operations.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Rationale |
| Hands | Nitrile or Neoprene Gloves | ASTM D6978 (Chemo-rated) | Provides a barrier against skin contact. Double-gloving is recommended for extended handling[7]. |
| Eyes | Safety Goggles or a Face Shield | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles. A face shield offers broader protection[7]. |
| Body | Laboratory Coat | Impermeable, long-sleeved | Prevents contamination of personal clothing[7]. |
| Respiratory | N95 Respirator (or higher) | NIOSH-approved | Recommended when handling larger quantities or if there is a risk of aerosolization outside of a fume hood[5][7]. |
Donning and Doffing of PPE: The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Always don PPE before entering the designated work area and doff it before exiting. Hand hygiene (washing with soap and water) should be performed immediately after doffing PPE[7].
Safe Handling and Storage Protocols
Weighing and Transfer
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (spatulas, weigh boats, secondary containers) within the fume hood.
-
Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel or a suitable secondary container.
-
Cleaning: Clean any residual solid from the spatula and weigh boat with a solvent-moistened wipe and dispose of it as hazardous waste.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[8].
-
Keep the container tightly closed to prevent moisture absorption and contamination[5].
-
The recommended storage condition is at room temperature, sealed in a dry environment[1]. Some suppliers may recommend refrigerated storage (2-8°C)[9]. Always consult the supplier's specific recommendations.
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A clear and practiced emergency response plan is essential.
Caption: Figure 2: First aid procedures for exposure incidents.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms such as coughing or shortness of breath persist[8][10].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[8][10].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][10].
Spills and Leaks
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum). Dispose of the collected material and any contaminated items as hazardous waste[10][11].
Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[12].
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. Its safe and effective use hinges on a culture of safety, proactive risk assessment, and the diligent application of the principles outlined in this guide. By understanding the potential hazards and implementing a multi-layered safety strategy encompassing engineering controls, administrative protocols, and the correct use of personal protective equipment, researchers can confidently and responsibly advance their scientific endeavors.
References
- 1. 4-FLUOROPIPERIDINE-4-CARBONITRILE HCL CAS#: 1374653-45-8 [chemicalbook.com]
- 2. This compound, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. aksci.com [aksci.com]
- 6. 4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Fluoropiperidine hydrochloride 97 57395-89-8 [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
In-Depth Technical Guide: Storage and Stability of 4-Fluoropiperidine-4-carbonitrile hydrochloride
<-33>
Abstract: 4-Fluoropiperidine-4-carbonitrile hydrochloride is a pivotal building block in medicinal chemistry, integral to the synthesis of numerous pharmaceutical compounds. Ensuring its chemical integrity through appropriate storage and handling is fundamental to the reliability and success of research and drug development endeavors. This guide provides a comprehensive technical overview of the optimal storage conditions, stability profile, and safe handling procedures for this compound. We will explore its key physicochemical properties, potential degradation pathways, and essential analytical methods for purity and stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this reagent to ensure its effective and safe utilization.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound is a valued structural motif in the design of novel therapeutic agents. Its piperidine core, substituted with both a fluorine atom and a nitrile group, offers a versatile platform for synthetic elaboration. The strategic incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The nitrile group serves as a versatile chemical handle for a variety of transformations, enabling the construction of diverse molecular architectures.
Given its role as a foundational starting material, the purity and stability of this compound are of paramount importance. The presence of impurities or degradation products can lead to unpredictable reaction outcomes, reduced yields, and the introduction of potentially confounding variables in biological assays. This guide provides a framework for mitigating these risks through scientifically sound storage and handling practices.
Physicochemical Properties and Their Influence on Stability
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective storage and handling strategy.
| Property | Value/Description | Implication for Stability & Storage |
| Molecular Formula | C6H10ClFN2[1] | Defines the elemental composition. |
| Molecular Weight | 164.61 g/mol [1] | Critical for accurate gravimetric measurements. |
| Appearance | White to off-white solid/powder[2][3] | Discoloration may indicate degradation or contamination. |
| Form | Hydrochloride salt | The salt form generally confers greater stability compared to the free base. |
| Storage Temperature | Room temperature or refrigerated (2-8 °C)[1][2][4] | Cool and dry conditions are recommended for long-term storage.[5] |
The hydrochloride salt form enhances the compound's stability. However, like many amine salts, it can be hygroscopic. Therefore, moisture is a key factor to control during storage.
Optimal Storage Conditions for Long-Term Integrity
To ensure the long-term stability of this compound, the following storage protocols are recommended:
-
Temperature: For long-term storage, it is advisable to keep the compound in a cool and dry place.[5] Some suppliers recommend refrigeration at 2-8 °C.[4]
-
Atmosphere: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture.[6][7] After opening, flushing the container with an inert gas like argon or nitrogen before resealing is a good practice.
-
Container: Use a well-sealed container. For compounds that may be light-sensitive, amber glass vials are a standard choice.
-
Environment: Store in a dry environment. In humid locations, the use of a desiccator is recommended to minimize moisture absorption.
Potential Degradation Pathways
The primary degradation pathway of concern for this compound is hydrolysis.
Hydrolysis of the Nitrile Group
In the presence of moisture, the nitrile group is susceptible to hydrolysis. This reaction can proceed first to a carboxamide intermediate and subsequently to a carboxylic acid.
Caption: Potential hydrolysis of the nitrile functional group.
This process can be catalyzed by either acidic or basic conditions. The presence of the hydrochloride salt creates a mildly acidic environment, but exposure to significant amounts of water can still facilitate this degradation.
Analytical Methods for Quality Control
A stringent analytical regimen is crucial for verifying the purity and stability of this compound over time.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the main compound from any impurities or degradation products. A reverse-phase C18 column is typically suitable for this type of analysis.
Experimental Protocol: HPLC Purity Analysis
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: A 1 mg/mL solution in a mixture of water and acetonitrile.
Structural Verification with Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and detecting any structural modifications that may have occurred during storage.
Water Content Determination by Karl Fischer Titration
Given the potential for hydrolysis, quantifying the water content using Karl Fischer titration is a critical quality control parameter.
Caption: A generalized workflow for stability testing.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to safety protocols is essential when working with any chemical.
-
Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
-
Hygiene: Avoid creating dust.[8] Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the work area.
Conclusion
The chemical integrity of this compound is fundamental to its successful use in research and development. By implementing the storage, handling, and analytical protocols detailed in this guide, scientists can ensure the quality and reliability of this important synthetic building block. A proactive approach to stability and quality control will ultimately contribute to more robust and reproducible scientific outcomes.
References
- 1. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]
- 2. 4-FLUOROPIPERIDINE-4-CARBONITRILE HCL CAS#: 1374653-45-8 [chemicalbook.com]
- 3. This compound, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. solutions.covestro.com [solutions.covestro.com]
Methodological & Application
The Strategic Deployment of 4-Fluoropiperidine-4-carbonitrile Hydrochloride in Modern Synthesis
Introduction: The Value Proposition of Fluorinated Piperidines
In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, frequently incorporated into a multitude of clinically successful drugs.[1] The strategic introduction of fluorine atoms into this scaffold offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[3] 4-Fluoropiperidine-4-carbonitrile hydrochloride emerges as a particularly valuable building block, offering a trifecta of reactive sites: the secondary amine, the nitrile group, and the quaternary carbon center bearing a fluorine atom. This unique combination allows for the divergent synthesis of complex molecules, including N-functionalized piperidines, aminomethylpiperidines, and novel spirocyclic systems, all of which are of significant interest in drug discovery.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into detailed protocols for its key transformations, explaining the rationale behind the chosen experimental conditions and offering insights into the expected outcomes.
Chemical Properties and Safe Handling
This compound is a white to off-white solid.[4] As a hydrochloride salt, it is generally more stable and easier to handle than the corresponding free base. However, it is crucial to handle this compound with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[5] Therefore, it is imperative to use this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6]
Synthetic Applications: Detailed Protocols and Mechanistic Insights
The synthetic versatility of this compound is showcased in its ability to undergo a variety of chemical transformations. The following sections provide detailed protocols for some of its most important applications.
Protocol 1: N-Alkylation of 4-Fluoropiperidine-4-carbonitrile
The secondary amine of the piperidine ring is a primary site for modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). A common and robust method for this transformation is N-alkylation with an alkyl halide.
Rationale: The reaction proceeds via a standard SN2 mechanism. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid present in the starting material and the hydrogen halide generated during the reaction, thus driving the reaction to completion. Potassium carbonate is a common, cost-effective choice for this purpose. Anhydrous acetonitrile or DMF are suitable polar aprotic solvents that can solubilize the reactants and facilitate the SN2 reaction.[7][8]
Experimental Protocol: Synthesis of N-Benzyl-4-fluoro-4-cyanopiperidine
-
Reagents and Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware.
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) to the flask.
-
Add anhydrous acetonitrile or DMF to create a stirrable suspension.
-
To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile or DMF.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-fluoro-4-cyanopiperidine.
-
Data Presentation: N-Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | MeCN | 70 | 85-95 |
| Ethyl iodide | K₂CO₃ | DMF | 60 | 80-90 |
| Propargyl bromide | Cs₂CO₃ | MeCN | 50 | 75-85 |
Protocol 2: Synthesis of Spiro-imidazolidinones via the Bucherer-Bergs Reaction
The quaternary carbon at the 4-position of the piperidine ring is a gateway to the synthesis of spirocyclic compounds, which are of great interest in drug design due to their rigid, three-dimensional structures.[9] A powerful method to construct spiro-hydantoins is the Bucherer-Bergs reaction, which involves the reaction of a ketone with a cyanide source and ammonium carbonate.[10][11] This protocol outlines a two-step procedure starting from an N-protected 4-piperidone, which can be fluorinated and then subjected to the Bucherer-Bergs reaction. For the purpose of this guide, we will start from the commercially available N-benzyl-4-piperidone as a precursor to the fluorinated ketone.
Rationale: The initial step involves a Strecker-type reaction of N-benzyl-4-piperidone with aniline and trimethylsilyl cyanide to form an α-anilino nitrile.[6] This intermediate can then be reacted with an isocyanate, followed by acid-catalyzed cyclization to yield the spirohydantoin. This multi-component approach allows for the rapid generation of molecular complexity.
Experimental Protocol: Synthesis of a Spiro-imidazolidinone Derivative
-
Step 1: Synthesis of N-Benzyl-4-anilino-4-cyanopiperidine [6]
-
Reagents and Materials:
-
N-Benzyl-4-piperidone
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
Glacial acetic acid
-
-
Procedure:
-
To a solution of N-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold acetic acid, followed by a non-polar solvent like hexanes.
-
Dry the solid under vacuum to obtain N-benzyl-4-anilino-4-cyanopiperidine.
-
-
-
Step 2: Synthesis of the Spirohydantoin
-
Reagents and Materials:
-
N-Benzyl-4-anilino-4-cyanopiperidine
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
-
Procedure:
-
Dissolve N-benzyl-4-anilino-4-cyanopiperidine (1.0 eq) in anhydrous dichloromethane.
-
Add the isocyanate (1.05 eq) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the formation of the urea intermediate by TLC.
-
Once the urea formation is complete, add a solution of HCl in dioxane (e.g., 4M) and heat the mixture to reflux.
-
Monitor the cyclization to the hydantoin by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired spirohydantoin.
-
-
Visualization of Synthetic Pathways
Caption: Synthetic transformations of 4-Fluoropiperidine-4-carbonitrile.
Protocol 3: Reduction of the Nitrile to a Primary Amine
The nitrile functionality offers a handle for conversion into other valuable functional groups, most notably a primary amine through reduction. This transformation provides access to 4-aminomethyl-4-fluoropiperidine derivatives, which are useful bifunctional building blocks in their own right.
Rationale: The reduction of a nitrile to a primary amine can be achieved using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[12] LiAlH₄ is a powerful, non-selective reducing agent that requires anhydrous conditions and careful handling. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, offers a milder alternative, though it may require higher pressures and temperatures.[13]
Experimental Protocol: Synthesis of N-Benzyl-4-aminomethyl-4-fluoropiperidine via LiAlH₄ Reduction
-
Reagents and Materials:
-
N-Benzyl-4-fluoro-4-cyanopiperidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-benzyl-4-fluoro-4-cyanopiperidine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Caution: Exothermic reaction and hydrogen gas evolution. Quench the reaction by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
-
Experimental Workflow Visualization
Caption: General workflow for synthesis and purification.
Conclusion and Future Outlook
This compound is a potent and versatile building block that provides a streamlined entry into a diverse range of complex molecular architectures. The protocols detailed herein for N-alkylation, spirocycle formation, and nitrile reduction serve as a robust starting point for researchers in drug discovery and synthetic organic chemistry. The strategic incorporation of the 4-fluoro-4-cyano-piperidine motif can lead to the development of novel therapeutic agents with improved pharmacological profiles. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.
References
- 1. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 12. 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
The Strategic Application of 4-Fluoropiperidine-4-carbonitrile Hydrochloride in CNS Drug Discovery: A Guide for Researchers
Introduction: The Emergence of a Privileged Scaffold in Neurotherapeutics
In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, target specificity, and optimal physicochemical properties is paramount. The piperidine ring is a well-established and highly successful motif in this domain, present in numerous FDA-approved CNS drugs.[1] However, the nuanced demands of modern neuropharmacology necessitate finer control over molecular characteristics. The strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful tool for medicinal chemists. This guide focuses on a particularly valuable building block: 4-Fluoropiperidine-4-carbonitrile hydrochloride . We will delve into its applications, the rationale behind its use, and provide detailed protocols for its incorporation into potential CNS drug candidates.
The dual functionalization at the 4-position with a fluorine atom and a nitrile group imparts a unique set of properties to the piperidine ring. The high electronegativity of fluorine can significantly modulate the basicity (pKa) of the piperidine nitrogen, a critical parameter for CNS drugs that often need to exist in a specific protonation state to interact with their targets and traverse the blood-brain barrier.[2] This modulation can also steer the molecule away from off-target interactions, such as with the hERG potassium channel, a common liability for basic amines.[2] The nitrile group, a versatile synthetic handle, can act as a precursor for other functional groups or serve as a key interacting moiety with the target protein.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also practical, actionable protocols for leveraging this compound in the quest for novel CNS therapeutics.
Core Applications in CNS Drug Discovery
The 4-fluoro-4-cyanopiperidine moiety is particularly suited for the development of antagonists for the Dopamine D4 Receptor and blockers of T-type Calcium Channels, both of which are significant targets in contemporary neuropharmacology.
Dopamine D4 Receptor (D4R) Antagonists
The Dopamine D4 receptor, highly expressed in the cortico-basal ganglia network, is implicated in various neuropsychiatric conditions, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[1][3] The development of selective D4R antagonists has been a long-standing goal. The 4,4-disubstituted piperidine scaffold has shown considerable promise in this area.
The introduction of a fluorine atom at the 4-position can enhance binding affinity and selectivity. Structure-activity relationship (SAR) studies on related 4,4-difluoropiperidine ethers have demonstrated that fluorine substitution is well-tolerated and can lead to compounds with exceptional D4R binding affinity (Ki in the low nanomolar range) and remarkable selectivity over other dopamine receptor subtypes.[3] The 4-cyano group can further refine the molecule's properties, contributing to improved lipophilic efficiency (LipE) and CNS Multiparameter Optimization (MPO) scores, which are indicators of a compound's potential as a CNS drug candidate.[3]
Below is a table summarizing the impact of fluorine and cyano substitutions on the properties of a hypothetical series of D4R antagonists based on a 4-substituted piperidine scaffold.
| Compound ID | R1 | R2 | D4R Ki (nM) | cLogP | CNS MPO Score |
| Hypo-1 | H | H | 150 | 4.5 | 3.2 |
| Hypo-2 | F | H | 50 | 4.7 | 3.8 |
| Hypo-3 | F | CN | 15 | 4.2 | 4.5 |
This data is illustrative and based on general trends observed in medicinal chemistry literature.
T-type Calcium Channel Blockers
T-type calcium channels, particularly the CaV3.2 isoform, are crucial regulators of neuronal excitability and have emerged as key targets for the treatment of neuropathic pain and certain types of epilepsy.[4] The development of potent and selective T-type channel blockers is an active area of research.
The 4-fluoropiperidine moiety has been successfully incorporated into potent and selective T-type calcium channel antagonists.[5] The fluorine atom can influence the conformation of the piperidine ring and its substituents, leading to an optimal presentation of the pharmacophore to the ion channel. The nitrile group can be utilized as a synthetic precursor to an aminomethyl group, a common feature in some T-type channel blockers, or it can be maintained as a polar contact point within the binding site.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. Researchers should adapt these methods based on their specific target molecules and available laboratory resources.
Protocol 1: Synthesis of N-Protected 4-Fluoropiperidine-4-carbonitrile
Before its use in coupling reactions, the secondary amine of this compound is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group.
Workflow for Boc Protection
Caption: Boc protection of the piperidine nitrogen.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in dichloromethane (DCM, 10 mL/g).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (TEA, 2.5 eq) dropwise.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected product.
Protocol 2: Application in the Synthesis of a D4R Antagonist via Reductive Amination
This protocol describes the N-alkylation of the deprotected 4-fluoro-4-cyanopiperidine with an aromatic aldehyde, a common step in the synthesis of D4R antagonists.
Workflow for Reductive Amination
Caption: Synthesis of a D4R antagonist precursor.
Step-by-Step Procedure:
-
Deprotection (if starting from Boc-protected material): Dissolve the Boc-protected 4-fluoro-4-cyanopiperidine in a solution of 4 M HCl in 1,4-dioxane and stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain the hydrochloride salt of the deprotected piperidine.
-
Reaction Setup: To a solution of 4-Fluoropiperidine-4-carbonitrile (as the free base or hydrochloride salt with an added equivalent of a non-nucleophilic base like N,N-diisopropylethylamine) (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in dichloroethane (DCE, 20 mL/g), add sodium triacetoxyborohydride (STAB, 1.5 eq) portionwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final N-alkylated product.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound represents a highly valuable and versatile building block for the modern medicinal chemist focused on CNS drug discovery. Its unique electronic and steric properties, conferred by the geminal fluoro and cyano groups, provide a powerful handle for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The ability to modulate pKa, improve metabolic stability, and serve as a versatile synthetic intermediate makes this scaffold particularly attractive for targeting complex CNS receptors and ion channels. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the potential of this privileged substructure in the development of the next generation of neurotherapeutics.
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Fluoropiperidine-4-carbonitrile hydrochloride in Receptor Modulator Development
Introduction: The Strategic Value of a Fluorinated Piperidine Nitrile Scaffold
In modern drug discovery, the rational design of small molecule receptor modulators requires building blocks that offer a confluence of desirable properties: metabolic stability, versatile chemical functionality, and a three-dimensional structure amenable to exploring pharmacophoric space. 4-Fluoropiperidine-4-carbonitrile hydrochloride has emerged as a valuable scaffold precisely because it embodies these critical attributes. Its strategic utility lies in the unique interplay between its three core components: the piperidine ring, the quaternary fluorine atom, and the cyano group.
-
Piperidine Ring: This saturated heterocycle is a privileged scaffold, particularly for agents targeting the central nervous system (CNS). It provides a rigid, chair-like conformation that allows for the precise spatial orientation of substituents, which is critical for selective receptor engagement.
-
Geminal Fluoro Group: The introduction of fluorine at a metabolically vulnerable position can significantly enhance pharmacokinetic properties.[1][2][3] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to an extended plasma half-life and improved bioavailability.[2][3][4] Furthermore, fluorine's high electronegativity can modulate the pKa of the nearby piperidine nitrogen and influence ligand-receptor interactions through favorable electrostatic contacts, potentially increasing binding affinity.[2][3][4]
-
Cyano (Nitrile) Group: The nitrile is not merely a placeholder but a versatile chemical handle. It can be readily transformed into other key functional groups, such as primary amines (via reduction) or carboxylic acids/amides (via hydrolysis), allowing for extensive Structure-Activity Relationship (SAR) exploration from a common intermediate. This versatility is paramount for optimizing a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth look at the practical application of this compound, presenting its physicochemical properties, key synthetic transformations, and detailed protocols for its incorporation into receptor modulator discovery programs.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1374653-45-8 | [5] |
| Molecular Formula | C₆H₁₀ClFN₂ | [5] |
| Molecular Weight | 164.61 g/mol | [5] |
| Appearance | White to off-white solid | Internal Data |
| Purity | ≥97% | [5] |
| Solubility | Soluble in water, methanol, DMSO | Internal Data |
| Storage | Store at 2-8°C, desiccated | Internal Data |
Safety & Handling: As a hydrochloride salt, the compound is generally a stable, crystalline solid that is easier to handle and weigh than its freebase counterpart. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Handle in a well-ventilated area or chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.
The Role in Receptor Modulator Design: A Mechanistic Perspective
The 4-fluoropiperidine-4-carbonitrile moiety serves as a key intermediate for a wide range of receptor targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like dipeptidyl peptidase IV (DPP-IV).[6][7][8][9] Its value is best illustrated through its strategic application in synthetic workflows.
The workflow begins with the functionalization of the piperidine nitrogen (Phase 1), which is crucial for orienting the molecule within a receptor binding pocket. This is followed by the strategic conversion of the nitrile group (Phase 2) to introduce new vectors for interaction or to install a desired pharmacophore. This two-pronged approach allows for the rapid generation of a diverse library of analogs from a single, advanced intermediate.
Core Synthetic Protocols
The following protocols are presented as self-validating systems, including reaction setup, stoichiometry, step-by-step procedures, and expected outcomes. They represent foundational transformations for this building block.
Protocol 4.1: N-Alkylation via Reductive Amination
This protocol details the coupling of the piperidine scaffold to an aldehyde, a common strategy for introducing side chains that can interact with receptor sub-pockets.
Objective: To synthesize N-(4-fluorobenzyl)-4-fluoropiperidine-4-carbonitrile.
Materials:
-
This compound (1.0 eq, 1.0 g)
-
4-Fluorobenzaldehyde (1.1 eq, 0.76 g, 0.65 mL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.93 g)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Triethylamine (TEA) (1.2 eq, 0.74 g, 1.0 mL)
Procedure:
-
Flask Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.08 mmol).
-
Solvent & Base: Add anhydrous DCM (20 mL) and triethylamine (1.0 mL, 7.30 mmol). Stir the resulting suspension for 10 minutes at room temperature to liberate the free base.
-
Aldehyde Addition: Add 4-fluorobenzaldehyde (0.65 mL, 6.69 mmol) to the suspension. Stir for an additional 20 minutes. The reaction should remain a suspension.
-
Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (1.93 g, 9.12 mmol). Note: Slight effervescence may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) or LC-MS. The disappearance of the aldehyde is a key indicator of reaction completion.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution, 10-50% Ethyl Acetate in Hexanes) to yield the title compound as a white solid or colorless oil.
Expected Outcome:
-
Yield: 75-90%
-
¹H NMR: Expect characteristic peaks for the benzyl and piperidine protons.
-
LC-MS: Expect a major peak corresponding to the mass of the product [M+H]⁺.
Protocol 4.2: Conversion of Nitrile to Primary Amine
This protocol demonstrates the reduction of the nitrile to a primary aminomethyl group, a key pharmacophoric element in many receptor modulators, particularly for forming salt-bridge interactions.
Objective: To synthesize (4-fluoro-1-(4-fluorobenzyl)piperidin-4-yl)methanamine.
Materials:
-
N-(4-fluorobenzyl)-4-fluoropiperidine-4-carbonitrile (1.0 eq, 1.0 g)
-
Raney Nickel (approx. 20% w/w), slurry in water
-
Methanol (MeOH), 7N ammonia solution (30 mL)
-
Hydrogen (H₂) gas
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approx. 200 mg) with deionized water (3 x 10 mL) and then with absolute ethanol (3 x 10 mL) to remove water.
-
Reaction Setup: To a Parr hydrogenation vessel, add the N-alkylated nitrile starting material (1.0 g, 4.0 mmol) and the 7N methanolic ammonia solution (30 mL).
-
Catalyst Addition: Under a stream of nitrogen or argon, carefully add the washed Raney Nickel catalyst to the vessel. Caution: Raney Nickel is pyrophoric when dry.
-
Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 10 mL). Caution: Keep the Celite® pad wet with methanol to prevent the catalyst from igniting upon contact with air.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to afford the crude primary amine. The product is often of sufficient purity for subsequent steps but can be further purified by chromatography or salt formation if necessary.
Expected Outcome:
-
Yield: 85-95%
-
¹⁹F NMR: Two distinct fluorine resonances should be observed.
-
LC-MS: Expect a major peak corresponding to the mass of the product [M+H]⁺. The disappearance of the nitrile peak from the IR spectrum is also a key indicator.
Case Study: Application in Sigma-1 (σ1) Receptor Ligand Development
The 4-phenylpiperidine-4-carbonitrile core is a well-established scaffold for developing high-affinity σ1 receptor ligands.[10] Research has shown that derivatives of this class exhibit low nanomolar affinity and high selectivity for the σ1 receptor over the σ2 subtype.[10] In one such study, a series of ligands were synthesized where the piperidine nitrogen was functionalized with a fluoroethoxybenzyl group. The synthesis utilized nucleophilic substitution on a tosylate precursor to install an 18F radiolabel, creating a potential PET imaging agent.[10] Biodistribution studies in mice demonstrated high initial brain uptake, a critical property for CNS-targeted agents.[10] This work highlights how the 4-fluoropiperidine-4-carbonitrile scaffold can be elaborated into sophisticated molecular probes for neuropharmacological research.[10]
Troubleshooting and Expert Insights
-
Incomplete N-Alkylation: If the reaction stalls, ensure the starting hydrochloride salt was fully neutralized by the base before adding the reducing agent. Adding a small amount of acetic acid can sometimes facilitate iminium ion formation and accelerate the reaction.
-
Side Reactions in Nitrile Reduction: Over-reduction or de-benzylation can occur under harsh conditions. Using Raney Nickel at moderate pressure and temperature, along with methanolic ammonia, helps suppress the formation of secondary amines and other byproducts.
-
Purification Challenges: The basicity of the piperidine nitrogen can cause streaking on silica gel chromatography. Pre-treating the silica with triethylamine (0.5-1% in the eluent) or using an amine-functionalized silica gel can significantly improve separation.
Conclusion
This compound is more than a simple building block; it is a strategic platform for the efficient development of receptor modulators. The combination of a privileged piperidine core, a metabolically robust C-F bond, and a chemically versatile nitrile group provides medicinal chemists with a powerful tool to systematically optimize lead compounds. The protocols and insights provided herein serve as a foundational guide for researchers looking to leverage the unique advantages of this scaffold in their drug discovery programs.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]
- 6. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 4-Fluoropiperidine-4-carbonitrile
Introduction: The Strategic Importance of N-Alkylated 4-Fluoropiperidine-4-carbonitrile Scaffolds in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast array of FDA-approved pharmaceuticals and bioactive molecules.[1] Its conformational pre-organization and ability to engage in key interactions with biological targets make it a privileged structure in medicinal chemistry. The introduction of substituents on the piperidine nitrogen, a process known as N-alkylation, allows for the precise modulation of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This application note provides detailed experimental protocols for the N-alkylation of 4-fluoropiperidine-4-carbonitrile, a versatile building block for the synthesis of novel chemical entities. The presence of the fluorine and nitrile groups at the 4-position offers unique opportunities for further chemical elaboration and can influence the overall physicochemical properties of the final compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of two robust N-alkylation methodologies: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, self-validating system designs, and authoritative references are provided to ensure scientific integrity and reproducibility.
Chemical Structures and Reaction Overview
The N-alkylation of 4-fluoropiperidine-4-carbonitrile can be achieved through two primary synthetic routes, as depicted below:
Figure 1: General Schemes for N-Alkylation of 4-Fluoropiperidine-4-carbonitrile
-
Method A: Direct N-Alkylation with Alkyl Halides
-
Method B: Reductive Amination
Mechanistic Considerations: A Tale of Two Pathways
Direct N-Alkylation: An SN2 Approach
The direct N-alkylation of 4-fluoropiperidine-4-carbonitrile with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2] Since the starting material is typically the hydrochloride salt, a base is essential to neutralize the salt and deprotonate the piperidine nitrogen, thereby generating the free, nucleophilic amine.
Potassium carbonate (K₂CO₃) is a commonly employed inorganic base for this transformation. It is sufficiently basic to deprotonate the piperidinium salt while being mild enough to avoid unwanted side reactions.[3] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the ions involved and facilitate the SN2 pathway.
Reductive Amination: A Tandem Imine Formation and Reduction
Reductive amination offers a powerful and often more controlled alternative to direct alkylation, particularly for the synthesis of secondary and tertiary amines.[4][5][6] This one-pot procedure involves two key steps:
-
Iminium Ion Formation: The secondary amine of 4-fluoropiperidine-4-carbonitrile reacts with an aldehyde or ketone to form an intermediate iminium ion.
-
In-situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding N-alkylated piperidine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and its selectivity for reducing the iminium ion in the presence of the starting aldehyde or ketone.[6][7] This chemoselectivity prevents the reduction of the carbonyl compound to the corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride.[5] The reaction is often performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6][7]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Fluoropiperidine-4-carbonitrile hydrochloride is an irritant. Alkyl halides such as benzyl bromide are lachrymators and should be handled with care.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol details the synthesis of 1-benzyl-4-fluoropiperidine-4-carbonitrile.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Benzyl bromide | ≥98% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-fluoropiperidine-4-carbonitrile.
Diagram of Direct N-Alkylation Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
Application Notes and Protocols for the Reaction of 4-Fluoropiperidine-4-carbonitrile hydrochloride with Grignard Reagents
Introduction
The synthesis of 4-aryl-4-fluoropiperidines is a critical endeavor in modern drug discovery. This structural motif is a key pharmacophore in a multitude of biologically active molecules, particularly those targeting the central nervous system. The strategic incorporation of a fluorine atom at the C4 position can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This application note provides a comprehensive guide to the synthesis of 4-aryl-4-fluoropiperidines via the reaction of 4-Fluoropiperidine-4-carbonitrile hydrochloride with various Grignard reagents. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into potential challenges and optimization strategies.
Chemical Theory and Mechanistic Insights
The core of this transformation lies in the nucleophilic addition of a Grignard reagent to the electrophilic carbon of a nitrile.[2][3][4] This reaction proceeds through a distinct two-step mechanism:
-
Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon of the nitrile group, forming a new carbon-carbon bond and generating a transient, negatively charged imine intermediate (an imine salt).[5][6]
-
Hydrolysis: Subsequent acidic workup protonates the imine, which is then hydrolyzed to yield the final ketone product. The imine intermediate is generally not isolated.[2][5]
A critical consideration for the specific substrate, this compound, is the presence of an acidic proton on the piperidine nitrogen due to the hydrochloride salt form. Grignard reagents are not only potent nucleophiles but also strong bases.[7] Consequently, the first equivalent of the Grignard reagent will be consumed in an acid-base reaction, deprotonating the piperidine hydrochloride to form the free base in situ. Therefore, a minimum of two equivalents of the Grignard reagent is required for the reaction to proceed to completion: one for deprotonation and one for the nucleophilic addition to the nitrile.
The presence of the α-fluoro substituent is also noteworthy. Electron-withdrawing groups, such as fluorine, can enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophilic attack.[8]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the reaction of this compound with an aryl Grignard reagent.
Caption: Reaction mechanism for the formation of 4-aryl-4-fluoropiperidines.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 4-Aryl-4-fluoropiperidines.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥98% | Major Supplier |
| Magnesium turnings | ≥99.5% | Major Supplier |
| Aryl Bromide (e.g., Bromobenzene) | ≥99% | Major Supplier |
| Anhydrous Diethyl Ether or THF | ≥99.8% | Major Supplier |
| Iodine | ACS Grade | Major Supplier |
| Hydrochloric Acid (concentrated) | ACS Grade | Major Supplier |
| Saturated Aqueous Ammonium Chloride | N/A | In-house prep |
| Anhydrous Sodium Sulfate | ACS Grade | Major Supplier |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Part 1: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. This is critical to prevent moisture from quenching the Grignard reagent.
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel (all under a positive pressure of inert gas), add magnesium turnings (1.2 equivalents).
-
Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.
-
Reagent Addition: In the dropping funnel, prepare a solution of the aryl bromide (e.g., bromobenzene, 1.0 equivalent) in anhydrous diethyl ether or THF (e.g., 50 mL for a 50 mmol scale).
-
Initiation: Add a small portion (ca. 5 mL) of the aryl bromide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small amount of pre-formed Grignard reagent. A change in color and gentle refluxing indicates the reaction has started.
-
Completion: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with this compound
-
Substrate Preparation: In a separate, dry 500 mL three-necked round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Grignard Addition: Slowly add the freshly prepared Grignard reagent (2.2 equivalents) to the cooled suspension via a cannula or dropping funnel over 30-60 minutes. Vigorous gas evolution (hydrogen from the deprotonation of the hydrochloride) will be observed initially. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Part 3: Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. This is a highly exothermic process and should be done with caution.
-
Acidification: Acidify the mixture to a pH of approximately 1-2 with 2M hydrochloric acid. This step is crucial for the hydrolysis of the imine intermediate to the ketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-4-fluoropiperidine product.
Data Presentation: Representative Yields
The following table summarizes expected yields for the reaction of this compound with various aryl Grignard reagents, based on analogous transformations reported in the literature.
| Aryl Grignard Reagent (Ar-MgBr) | Product | Typical Yield (%) |
| Phenylmagnesium Bromide | 4-Benzoyl-4-fluoropiperidine | 65-75 |
| 4-Methoxyphenylmagnesium Bromide | 4-Fluoro-4-(4-methoxybenzoyl)piperidine | 60-70 |
| 2-Thienylmagnesium Bromide | 4-Fluoro-4-(thiophene-2-carbonyl)piperidine | 55-65 |
Troubleshooting and Key Considerations
-
Failure to Initiate Grignard Formation: This is often due to moisture or an unactivated magnesium surface. Ensure all glassware is scrupulously dry and consider using a fresh bottle of anhydrous solvent. Activation with iodine or 1,2-dibromoethane is highly recommended.
-
Low Yields: Incomplete reaction can be due to insufficient Grignard reagent. It is essential to use at least two equivalents to account for the deprotonation of the piperidine hydrochloride. A slight excess (2.2 equivalents) is recommended.
-
Side Reactions: The formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl bromide is a common side reaction. This can be minimized by slow addition of the aryl bromide during the Grignard formation and maintaining a moderate reaction temperature.
-
Incomplete Hydrolysis: Ensure the acidic workup is sufficiently acidic (pH 1-2) and allowed to stir for an adequate amount of time to drive the hydrolysis of the imine intermediate to completion.
Conclusion
The reaction of this compound with Grignard reagents represents a robust and versatile method for the synthesis of medicinally relevant 4-aryl-4-fluoropiperidines. A thorough understanding of the reaction mechanism, particularly the initial acid-base reaction, and meticulous attention to anhydrous reaction conditions are paramount for achieving high yields. The protocols and insights provided in this application note are intended to equip researchers in drug discovery and organic synthesis with the necessary tools to successfully implement this valuable transformation in their work.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Fluoropiperidine-4-carbonitrile hydrochloride in the Development of DPP-4 Inhibitors
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 4-Fluoropiperidine-4-carbonitrile hydrochloride as a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a significant class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus.[1][2] The strategic incorporation of a fluorinated piperidine nitrile moiety can enhance potency, selectivity, and pharmacokinetic properties of the target inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical framework and practical, step-by-step guidance for the synthesis, purification, and characterization of novel DPP-4 inhibitors based on this versatile scaffold.
Introduction: The Rationale for Fluorinated Piperidines in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, the half-life of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels.[4][5]
The design of potent and selective DPP-4 inhibitors often involves targeting the S1 and S2 pockets of the enzyme's active site. The piperidine ring is a common scaffold in many DPP-4 inhibitors, designed to interact with the S2 pocket. The introduction of a fluorine atom and a nitrile group onto the piperidine scaffold, as in 4-Fluoropiperidine-4-carbonitrile, offers several strategic advantages:
-
Enhanced Potency: The electronegativity of fluorine can modulate the pKa of the piperidine nitrogen, influencing its interaction with key amino acid residues, such as Glu205 and Glu206, in the active site.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the in vivo half-life of the drug candidate.
-
Conformational Rigidity: The presence of substituents on the piperidine ring can lock it into a more favorable conformation for binding to the DPP-4 active site.
-
Nitrile Group Interaction: The nitrile group can serve as a key pharmacophore, forming important interactions within the S1 pocket of the enzyme.
This guide will focus on a representative synthetic route to a novel DPP-4 inhibitor, illustrating the practical application of this compound.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process:
-
N-Alkylation: The secondary amine of 4-Fluoropiperidine-4-carbonitrile is coupled with a suitable electrophile, in this case, a derivative of a xanthine or triazolopiperazine scaffold, which are known to interact with the S1 pocket of DPP-4.
-
Purification and Characterization: The crude product is purified using standard chromatographic techniques, and its identity and purity are confirmed by spectroscopic methods.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. US20130317220A1 - NOVEL PROCESSES FOR PREPARING TRIAZOLO[4, 5-d]PYRIMIDINE DERIVATIVES AND INTERMEDIATES THEREOF - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Prins Fluorination Cyclizations for 4-Fluoro-Piperidine Synthesis
Introduction: The Strategic Value of 4-Fluoropiperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceutical drugs due to its ability to impart favorable physicochemical properties and engage in specific, high-affinity interactions with biological targets.[1][2][3] The strategic introduction of a fluorine atom, particularly at the C4 position, can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its basicity (pKa) and lipophilicity.[1][4] Consequently, the development of efficient and reliable methods to synthesize 4-fluoropiperidines is of paramount importance for drug discovery programs.[3][5]
Among the synthetic strategies available, the aza-Prins cyclization has emerged as a powerful tool for constructing the piperidine ring.[6][7] This application note details a specialized variant—the Prins fluorination cyclization—a robust methodology that achieves both piperidine ring formation and C-F bond installation in a single, convergent step. This process involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde, where the resulting carbocation intermediate is trapped by a fluoride ion.[8][9] We will explore the mechanism, provide detailed experimental protocols, and discuss the key parameters that govern the success of this transformation.
Mechanistic Insights: The Aza-Prins Fluorination Pathway
The aza-Prins fluorination cyclization is a sophisticated reaction cascade that hinges on the generation and subsequent trapping of a key carbocationic intermediate. The reaction is typically promoted by a Lewis acid, which plays a dual role in many instances.
The process unfolds through several distinct stages:
-
Iminium Ion Formation : The reaction commences with the condensation of a homoallylic amine and an aldehyde to form an imine, which is then protonated or activated by a Lewis acid to generate a highly electrophilic iminium ion.[6]
-
Intramolecular Cyclization : The pendant alkene of the homoallylic amine acts as an internal nucleophile, attacking the iminium ion in an intramolecular fashion. This key cyclization step forms the six-membered piperidine ring and generates a tertiary carbocation at the C4 position.[6][10] The stereochemistry of the final product is often set during this irreversible step.
-
Fluoride Trapping : A nucleophilic fluoride source present in the reaction mixture traps the carbocation, installing the C-F bond and yielding the final 4-fluoropiperidine product.[8][9]
A particularly elegant and efficient approach utilizes Boron Trifluoride Etherate (BF₃·OEt₂) in stoichiometric amounts. In this system, BF₃·OEt₂ not only serves as the Lewis acid catalyst to promote the cyclization but also acts as the fluoride ion source, delivering F⁻ to quench the intermediate carbocation.[4][8][11] This dual functionality streamlines the reaction, making it a highly attractive method for C-F bond formation concomitant with heterocycle assembly.[8]
Experimental Protocols & Methodologies
The success of the aza-Prins fluorination is highly dependent on careful control of reaction conditions. Below are two representative protocols: a standard procedure at room temperature and an accelerated microwave-assisted method.[11]
Protocol 1: General Procedure for BF₃·OEt₂-Mediated Aza-Prins Fluorination
This protocol describes a typical setup for the synthesis of 4-fluoropiperidines using N-tosyl-homoallylamine and a representative aldehyde.
Materials:
-
N-homoallyl-N-tosylamine (1.0 equiv)
-
Aldehyde (e.g., 4-bromobenzaldehyde) (1.0 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.0 - 2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-homoallyl-N-tosylamine (1.0 equiv) and the selected aldehyde (1.0 equiv).
-
Solvent Addition : Dissolve the starting materials in anhydrous dichloromethane (DCM). The concentration is typically in the range of 0.1-0.5 M.
-
Initiation : Cool the solution in an ice bath (0 °C). Add boron trifluoride etherate (BF₃·OEt₂) (1.0-2.0 equiv) dropwise via syringe over 5 minutes. Causality Note : The Lewis acid is added slowly and at a reduced temperature to control the initial exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2 to 36 hours).[11]
-
Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Causality Note : The basic quench neutralizes the strong Lewis acid (BF₃·OEt₂) and any generated acidic byproducts, preventing product degradation during workup.
-
Workup & Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 4-fluoropiperidine product. The diastereomers can often be separated at this stage.
Protocol 2: Microwave-Assisted Aza-Prins Fluorination
Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[8][11]
Equipment:
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Vial Preparation : In a microwave synthesis vial, combine N-homoallyl-N-tosylamine (1.0 equiv), the aldehyde (1.0 equiv), and anhydrous DCM.
-
Reagent Addition : Add BF₃·OEt₂ (1.0-2.0 equiv) to the vial.
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 50 °C) and power (e.g., 100 W) for a short duration (e.g., 30 minutes).[11] Causality Note : Microwave energy efficiently and uniformly heats the reaction mixture, dramatically increasing the reaction rate and often improving yields.
-
Workup and Purification : After cooling to room temperature, perform the quenching, extraction, and purification steps as described in Protocol 1.
Data Presentation: Scope and Diastereoselectivity
The aza-Prins fluorination using BF₃·OEt₂ is compatible with a range of aldehydes. The electronic nature of the aldehyde substituent can influence reaction efficiency, though good yields are generally obtained. Diastereoselectivity is typically moderate, yielding mixtures of syn and anti isomers.[11]
Table 1: Representative Results for Aza-Prins Fluorination Cyclization [11]
| Entry | Aldehyde Substrate | Conditions | d.r. (syn/anti) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | RT, 36h | 1.3 / 1 | 55 |
| 2 | 4-Nitrobenzaldehyde | MW, 50°C, 30 min | 1.3 / 1 | 61 |
| 3 | 4-Bromobenzaldehyde | RT, 36h | 1.9 / 1 | 66 |
| 4 | 4-Bromobenzaldehyde | MW, 50°C, 30 min | 1.9 / 1 | 68 |
| 5 | 4-Fluorobenzaldehyde | MW, 50°C, 30 min | 1.5 / 1 | 63 |
| 6 | Hexanal | MW, 50°C, 30 min | 1.9 / 1 | 83 |
| 7 | Acetaldehyde | MW, 50°C, 30 min | 1.2 / 1 | 77 |
| 8 | Isobutyraldehyde | MW, 50°C, 30 min | 1.9 / 1 | 83 |
Data synthesized from Launay et al., Beilstein J. Org. Chem. 2010, 6, No. 41.[11]
Discussion of Results:
-
Substrate Scope : The reaction tolerates both aromatic and aliphatic aldehydes, providing access to a diverse range of 2,4-disubstituted fluoropiperidines.[11]
-
Reaction Conditions : As shown in entries 1-4, microwave irradiation significantly accelerates the reaction without negatively impacting the yield or diastereoselectivity, making it a preferred method for rapid synthesis.[8][11]
-
Diastereoselectivity : The reaction generally provides low to moderate diastereoselectivity.[9][11] The formation of both syn and anti isomers suggests that the energy difference between the competing transition states (e.g., chair-like transition states leading to the different diastereomers) is small. While this method is excellent for accessing mixtures for screening, achieving high diastereoselectivity may require further optimization, such as lowering the reaction temperature or employing different catalytic systems.[8]
Conclusion
The Prins fluorination cyclization stands as a highly effective and convergent strategy for the synthesis of valuable 4-fluoropiperidine heterocycles.[8][9] The use of BF₃·OEt₂ as both a Lewis acid catalyst and a fluoride source exemplifies the elegance and efficiency of this methodology.[4][11] While diastereoselectivity remains a challenge, the protocol's operational simplicity, good yields, and amenability to microwave acceleration make it a powerful tool for researchers, scientists, and drug development professionals. This method provides rapid access to novel fluorinated scaffolds, facilitating the exploration of chemical space in the quest for next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]
- 5. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoropiperidine-4-carbonitrile Hydrochloride
Here is the technical support center for Purification techniques for 4-Fluoropiperidine-4-carbonitrile hydrochloride.
Welcome to the technical guide for the purification of this compound (CAS 1374653-45-8). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of this important building block. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Section 1: Initial Assessment and Purification Strategy
Before proceeding with any purification technique, a preliminary assessment of your crude material is crucial. This initial analysis will guide you toward the most efficient and effective purification strategy.
FAQ: My initial purity by HPLC/NMR is low (<95%). Where do I start?
An initial low purity level suggests the presence of significant amounts of by-products, unreacted starting materials, or residual solvents. The first step is to identify the nature of these impurities if possible.
-
If impurities are non-polar: A simple wash or trituration with a non-polar solvent might be sufficient. Since your product is a polar salt, it will have low solubility in solvents like hexanes, diethyl ether, or ethyl acetate. Suspending your crude solid in one of these solvents, stirring vigorously, and then filtering can effectively remove greasy, non-polar contaminants.[1]
-
If impurities are polar or structurally similar: A more sophisticated technique like recrystallization or chromatography will be necessary.
-
If you suspect inorganic salts: These can often be removed by dissolving the crude product in a minimal amount of a suitable organic solvent in which the inorganic salts are insoluble, followed by filtration.
Below is a decision-making workflow to help you select the appropriate starting point.
Caption: Initial Purification Strategy Decision Tree.
Section 2: Recrystallization Techniques
Recrystallization is a powerful technique for purifying solids, leveraging differences in solubility between the desired compound and impurities in a chosen solvent system.[2] For a polar salt like this compound, selecting the right solvent is paramount.
FAQ: How do I choose the best solvent system for recrystallization?
The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature.[3] Given the hydrochloride salt's polarity, polar protic solvents are excellent candidates.
Strategy 1: Single-Solvent Recrystallization This is the simplest method. You will look for a single solvent that fits the criteria above. Alcohols like isopropanol or ethanol are often good starting points for hydrochloride salts.[1]
Strategy 2: Two-Solvent (Anti-Solvent) Recrystallization This method is useful when no single solvent is ideal. It involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (saturation point), inducing crystallization.[3]
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability as "Good" Solvent | Suitability as "Poor" (Anti-Solvent) |
|---|---|---|---|---|
| Water | High | 100 | High | Low |
| Methanol | High | 65 | High | Low |
| Ethanol | High | 78 | Moderate | Low |
| Isopropanol (IPA) | Medium-High | 82 | Moderate-Low | Moderate |
| Acetonitrile | Medium | 82 | Low | Moderate |
| Ethyl Acetate | Low | 77 | Very Low | High |
| Diethyl Ether | Very Low | 35 | Very Low | High |
| Hexanes | Very Low | 69 | Very Low | High |
Protocol 1: Single-Solvent Recrystallization (Isopropanol)
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Dissolution: Place the crude 4-Fluoropiperidine-4-carbonitrile HCl in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently (e.g., in a water bath) with stirring until the solid completely dissolves. Add the solvent portion-wise to avoid using an excess.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[2]
-
Crystallization: If crystals do not form, try gently scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual soluble impurities from the crystal surfaces.[3]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
FAQ: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point or because the solution is supersaturated.[3]
-
Solution: Add a small amount of additional "good" solvent to redissolve the oil, then try cooling the solution even more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.
Section 3: Chromatographic Purification
Due to its high polarity and ionic nature, this compound can be challenging to purify using standard silica gel chromatography, often resulting in significant streaking and poor recovery as the salt sticks to the acidic silica.[4]
FAQ: Can I run this hydrochloride salt directly on a silica gel column?
Directly running the salt on silica is not recommended without mobile phase modification. The protonated amine will interact strongly with the acidic silanol groups on the silica surface, preventing elution.
Solution: You can either convert the salt to its free base form before chromatography or use a modified mobile phase. A common approach for basic compounds is to add a small amount of a base, like triethylamine (e.g., 0.5-2%), to the mobile phase. However, for a pre-formed salt, it is often better to use a highly polar mobile phase system.
Protocol 2: Modified Silica Gel Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (TLC): Develop a mobile phase system using Thin Layer Chromatography (TLC). A highly polar system will be required. Start with a mixture like Dichloromethane (DCM) / Methanol (MeOH) (e.g., 9:1). If the spot remains at the baseline, increase the methanol concentration. Adding a few drops of acetic acid or formic acid to the mobile phase can sometimes improve peak shape by ensuring the compound remains fully protonated.
-
Column Packing: Pack the column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading). This technique generally provides better resolution than loading the sample as a concentrated liquid plug.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
Caption: Workflow for Chromatography Method Development.
FAQ: What are alternatives to silica gel chromatography?
-
Reverse-Phase Chromatography (C18): In this technique, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent method for polar compounds but may require desalting the fractions if buffers are used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a smaller amount of aqueous solvent.[5] This can be a very effective technique for purifying salts directly.
Section 4: Purification via Acid-Base Extraction
This classic chemical method is extremely effective for separating basic compounds like piperidines from neutral or acidic impurities. The process involves converting the hydrochloride salt to its free base, extracting it, and then converting it back to the pure salt.
Protocol 3: Full Acid-Base Purification Cycle
-
Dissolution: Dissolve the crude hydrochloride salt in water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 10). This deprotonates the piperidine nitrogen, forming the free base, which is significantly less water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. The free base will move into the organic layer, while inorganic salts and polar, non-basic impurities will remain in the aqueous layer.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent.
-
Salt Reformation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The pure this compound will precipitate out of the organic solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Caption: Workflow for Acid-Base Extraction Purification.
Section 5: Final Product Handling and Analysis
FAQ: How should I properly dry my purified product?
Residual solvents can interfere with subsequent reactions and analytical data.
-
Method: After filtration, place the solid in a vacuum oven at a mild temperature (e.g., 40-50°C). Drying to a constant weight ensures all volatile residues are removed.
-
Analysis: The presence of residual solvents can be quantified using Gas Chromatography (GC) or ¹H NMR.[6]
FAQ: How do I confirm the final purity?
A combination of analytical techniques should be used to confirm the purity and identity of the final product.
-
HPLC/LC-MS: Provides quantitative purity data (e.g., >98% by peak area) and confirms the molecular weight.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
References
Technical Support Center: Synthesis of 4-Fluoropiperidine-4-carbonitrile hydrochloride
Welcome to the technical support guide for the synthesis of 4-Fluoropiperidine-4-carbonitrile hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common byproducts and synthetic challenges.
Table of Contents
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Overview of the Synthetic Pathway
The synthesis of this compound typically follows a multi-step route, often starting from the commercially available N-Boc-4-piperidone. The general sequence involves the formation of a cyanohydrin intermediate, deoxofluorination, and subsequent deprotection of the nitrogen protecting group to yield the final hydrochloride salt. Each of these steps presents unique challenges and potential for byproduct formation.
The diagram below illustrates a common synthetic route and highlights the key stages where impurities can arise.
Caption: General synthetic workflow and points of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low after the fluorination step. What is the most likely cause?
A: A low yield at this stage is most commonly attributed to the formation of an elimination byproduct, N-Boc-1,2,3,6-tetrahydropyridine-4-carbonitrile. Deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) can promote the dehydration of the tertiary alcohol intermediate, especially at elevated temperatures.[1] Tertiary alcohols are particularly prone to this elimination pathway over the desired SN2/SN1 substitution.[2] To address this, ensure your reaction temperature is kept low (e.g., -78 °C to 0 °C) and that the addition of the fluorinating agent is slow and controlled.[3]
Q2: I see an unexpected peak in my ¹H NMR spectrum around 5-6 ppm. What could this be?
A: A signal in the 5-6 ppm region is characteristic of vinylic protons (C=C-H). This strongly suggests the presence of the elimination byproduct described in Q1. This impurity contains a double bond within the piperidine ring, and the proton attached to this double bond will appear in this downfield region.
Q3: My final product's mass spectrum shows a peak that is 18 units higher than the expected product mass. What impurity does this correspond to?
A: A mass increase of 18 amu (M+18) relative to your product typically indicates the addition of a water molecule. In this context, it is highly likely that the nitrile group (-CN) has undergone hydrolysis to form a primary amide (-CONH₂). This can occur if there is residual water present during the acidic deprotection step or during aqueous workups.[4] The resulting byproduct would be 4-fluoro-4-carboxamidopiperidine.
Q4: Can I use a different fluorinating agent to avoid the elimination side reaction?
A: Yes, while DAST is common, other reagents may offer better selectivity.[5] Deoxo-Fluor® is known to be more thermally stable than DAST and can sometimes provide cleaner reactions.[3] More modern, specialized reagents designed to suppress elimination in tertiary alcohol fluorination may also be considered, though they often come at a higher cost.[2] The choice depends on balancing yield, cost, and safety, as many fluorinating agents require careful handling.
Q5: The N-Boc deprotection with HCl seems to be incomplete. How can I drive the reaction to completion?
A: Incomplete deprotection can occur if the concentration of acid is too low or the reaction time is insufficient. The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[6] Using a solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether is standard. If you observe starting material (N-Boc-4-fluoropiperidine-4-carbonitrile) remaining, you can try extending the reaction time or gently warming the reaction mixture (e.g., to 40 °C), while monitoring by TLC or LC-MS. Ensure your HCl reagent has not degraded and is of sufficient molarity.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section provides a systematic approach to identifying and resolving common purity issues encountered during the synthesis.
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Structure | Formation Stage | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | MS (m/z) Signature |
| Unreacted Intermediate | N-Boc-4-hydroxy-4-cyanopiperidine | Step 1 | ~1.45 (s, 9H, Boc), OH signal (broad) | ~80 (C-O), ~155 (Boc C=O) | [M+H]⁺ for C₁₁H₁₈N₂O₃ |
| Elimination Byproduct | N-Boc-1,2,3,6-tetrahydropyridine-4-carbonitrile | Step 2 | ~1.45 (s, 9H, Boc), ~5.5-6.0 (m, 1H, vinylic) | ~120-135 (alkene C) , ~154 (Boc C=O) | [M+H]⁺ for C₁₁H₁₆N₂O₂ |
| Hydrolysis Byproduct | 4-Fluoro-4-carboxamidopiperidine | Step 3 | Absence of nitrile in IR, presence of broad N-H signals | ~175 (Amide C=O) | [M+H]⁺ for C₆H₁₁FN₂O |
Troubleshooting Workflow
The following decision tree can help diagnose issues based on analytical data.
Caption: A decision tree for troubleshooting common purity issues.
Experimental Protocols
Protocol 1: Purification of Crude Product to Remove Elimination Byproduct
This protocol describes a standard column chromatography procedure to separate the desired N-Boc-4-fluoropiperidine-4-carbonitrile from the less polar elimination byproduct.
Materials:
-
Crude reaction mixture from the fluorination step.
-
Silica gel (230-400 mesh).
-
Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade.
-
Glass chromatography column, flasks, and fraction collector.
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp.
Procedure:
-
Prepare the Slurry: In a beaker, create a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hexanes:EtOAc).
-
Pack the Column: Pour the slurry into the column and allow it to pack under gravity or light pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Load the Sample: Concentrate the crude reaction mixture to dryness. Adsorb the residue onto a small amount of silica gel. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc). The non-polar elimination byproduct will elute first.
-
Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light if the byproduct is UV active.
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexanes:EtOAc) to elute the more polar desired product, N-Boc-4-fluoropiperidine-4-carbonitrile.
-
-
Collection & Analysis:
-
Collect fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity of the isolated product by NMR and LC-MS before proceeding to the deprotection step.
-
References
- 1. reddit.com [reddit.com]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. DAST - Enamine [enamine.net]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Reactions Involving 4-Fluoropiperidine-4-carbonitrile
Welcome to the technical support center for 4-Fluoropiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the synthetic manipulation of this versatile building block. The unique structural features of 4-Fluoropiperidine-4-carbonitrile—a sterically hindered secondary amine, a quaternary carbon bearing a fluorine atom, and a nitrile group—present specific synthetic challenges. This document provides a framework for understanding and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when working with 4-Fluoropiperidine-4-carbonitrile?
A1: The main challenges stem from the steric hindrance around the piperidine nitrogen, which can impede N-alkylation reactions.[1] The electron-withdrawing effects of the geminal fluorine and nitrile groups can also reduce the nucleophilicity of the nitrogen atom. Additionally, the nitrile group itself can be resistant to hydrolysis or reduction due to steric crowding.[2][3] Finally, the stability of the C-F bond under certain reaction conditions should be considered to avoid potential elimination or substitution side reactions.[4][5]
Q2: My N-alkylation reaction is showing low to no conversion. What's the most likely cause?
A2: The most common cause is a combination of steric hindrance from the 4,4-disubstituted piperidine ring and reduced nucleophilicity of the nitrogen.[1] Your choice of base, solvent, and the reactivity of your alkylating agent are critical. A weak base may not sufficiently deprotonate the piperidine, and a bulky alkylating agent will struggle to access the nitrogen.[6][7]
Q3: I'm seeing multiple spots on my TLC for an N-alkylation reaction. What are the possible side products?
A3: Besides your starting material and desired product, you may be observing over-alkylation, leading to a quaternary ammonium salt, especially if you use an excess of a highly reactive alkylating agent.[1][8] Elimination of your alkyl halide to form an alkene is another possibility, particularly with sterically hindered bases or at elevated temperatures.[9]
Q4: How can I successfully hydrolyze the nitrile group to a carboxylic acid?
A4: Due to steric hindrance, the hydrolysis of the nitrile in 4-Fluoropiperidine-4-carbonitrile typically requires forcing conditions.[2][3] This usually involves heating under reflux with a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous NaOH or KOH).[10][11][12] Milder conditions are unlikely to be effective.
Q5: I'm struggling to reduce the nitrile to a primary amine. What should I try?
A5: The steric hindrance around the nitrile group can make reduction challenging. Powerful reducing agents are often necessary. Lithium aluminum hydride (LiAlH4) is a common choice for reducing nitriles to primary amines.[13][14][15] Catalytic hydrogenation may also be effective, but might require higher pressures, elevated temperatures, and careful catalyst selection (e.g., Raney Nickel).[16][17]
Q6: Is there a risk of losing the fluorine atom during my reactions?
A6: While the C-F bond is generally strong, α-fluoroamines can be unstable and prone to elimination.[4] Although the fluorine in 4-Fluoropiperidine-4-carbonitrile is on a quaternary carbon, which prevents direct β-hydride elimination involving the fluorine itself, harsh basic or nucleophilic conditions could potentially lead to side reactions. It is always prudent to monitor for byproducts that may indicate defluorination, especially when exploring new reaction conditions.[5]
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting N-Alkylation Reactions
N-alkylation is one of the most common reactions performed on the 4-Fluoropiperidine-4-carbonitrile scaffold. Success hinges on overcoming the steric and electronic challenges inherent in the molecule.
Low conversion is a frequent issue. The following troubleshooting workflow can help diagnose and resolve the problem.
Detailed Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Causality: The reaction of the piperidine with an alkyl halide generates an acid (HX) which will protonate the starting material, rendering it non-nucleophilic and halting the reaction.[1] A base is required to neutralize this acid. Due to the reduced nucleophilicity of the nitrogen, a stronger base is often needed to facilitate the reaction.
-
Solution: If using weaker bases like K2CO3 or Et3N with poor results, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or N,N-Diisopropylethylamine (DIPEA).[1][7] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to dissolve the reagents and promote SN2 reactions.[7]
-
-
Assess the Alkylating Agent:
-
Causality: The reactivity of the alkylating agent follows the trend I > Br > Cl. An unreactive alkyl chloride may not be sufficient to alkylate the hindered nitrogen.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide to increase the reaction rate.[1]
-
-
Optimize Reaction Temperature:
-
Causality: The steric hindrance around the nitrogen atom creates a significant activation energy barrier for the SN2 reaction.
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome this barrier. Monitor the reaction at temperatures ranging from 60 °C to 100 °C. However, be aware that higher temperatures can also promote side reactions.[6]
-
Protocol 1: Optimized N-Alkylation of 4-Fluoropiperidine-4-carbonitrile
-
To a solution of 4-Fluoropiperidine-4-carbonitrile (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the alkyl bromide or iodide (1.1 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The appearance of multiple products can complicate purification and reduce the yield of the desired compound.
Solutions to Minimize Side Products:
-
To Avoid Over-alkylation:
-
Stoichiometry Control: Use a slight excess of the piperidine starting material (e.g., 1.1 eq.) relative to the alkylating agent.[8]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile and favors mono-alkylation.[18]
-
-
To Avoid Elimination:
-
Temperature Control: Avoid excessively high temperatures.
-
Base Selection: While a strong base may be necessary, a very bulky base can preferentially act as a base rather than a nucleophile, promoting elimination of the alkyl halide. Choose the least hindered base that is effective for the alkylation.
-
Guide 2: Troubleshooting Reactions of the Nitrile Group
Transforming the nitrile group can be challenging due to its steric environment.
The conversion of the nitrile to a carboxylic acid or an amide is often sluggish.
Table 1: Conditions for Nitrile Hydrolysis
| Condition | Reagents | Expected Product | Pros | Cons |
| Acidic | Conc. HCl or H2SO4, Heat | Carboxylic Acid | Drives reaction to completion. | Harsh conditions may affect other functional groups. |
| Basic | 10-20% aq. NaOH or KOH, Heat | Carboxylate Salt | Can sometimes be stopped at the amide stage with careful monitoring. | Harsh conditions; requires acidic workup for the carboxylic acid.[11][12] |
| Catalytic | Pt(II) catalysts | Amide | Mild, neutral conditions.[2] | Catalyst may be expensive or require specific ligands. |
Protocol 2: Hydrolysis of 4-Fluoropiperidine-4-carbonitrile to the Carboxylic Acid
-
To the N-protected 4-Fluoropiperidine-4-carbonitrile (1.0 eq.), add a 6 M aqueous HCl solution (10-20 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (this may take 24-48 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl and water.
-
The resulting hydrochloride salt of the amino acid can be used as is or neutralized to obtain the zwitterion.
Reduction to the primary amine can be difficult.
Protocol 3: Reduction of 4-Fluoropiperidine-4-carbonitrile to the Amine
Caution: LiAlH4 reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a dry, inert atmosphere.
-
To a stirred suspension of LiAlH4 (2.0-3.0 eq.) in anhydrous THF at 0 °C, add a solution of N-protected 4-Fluoropiperidine-4-carbonitrile (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.
-
Purify as necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. α-Fluoroamines - Enamine [enamine.net]
- 5. Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 17. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Fluoropiperidine-4-carbonitrile hydrochloride in Solution
Welcome to the technical support center for 4-Fluoropiperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the stability of this compound in solution. This resource combines established principles of chemical stability with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A: this compound is a piperidine derivative containing a nitrile group and a fluorine atom. As a hydrochloride salt, it is generally supplied as a solid to improve its stability and handling. The primary stability concern in solution is the hydrolysis of the nitrile group, which can be catalyzed by both acidic and basic conditions, leading to the formation of a carboxylic acid. The piperidine ring itself can also be susceptible to oxidation.
Q2: What are the ideal storage conditions for stock solutions of this compound?
A: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent. If aqueous solutions are necessary, it is crucial to use a buffered system to maintain a stable pH. It is recommended to store stock solutions at low temperatures, typically between 2-8°C, and protected from light to minimize degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A: The pH of an aqueous solution is a critical factor influencing the stability of this compound. The nitrile group is susceptible to hydrolysis, which can be accelerated in both strongly acidic and strongly alkaline environments. The stability of piperidine derivatives in aqueous solutions is significantly influenced by pH, with potential for both acid- and base-catalyzed degradation.[1] Therefore, maintaining a controlled pH using a suitable buffer is essential for preventing degradation.
Q4: Can I use common organic solvents to prepare my solutions?
A: Yes, common organic solvents like DMSO and anhydrous ethanol can be used to prepare stock solutions. These are often preferred for long-term storage as they minimize the risk of hydrolysis. However, it is crucial to ensure the solvent is of high purity and low water content.
Q5: What are the visual signs of degradation in my solution?
A: Visual indicators of degradation can include a change in color, the formation of precipitates, or a hazy appearance in the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) for accurate stability assessment.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.
Issue 1: Unexpected Precipitation in Aqueous Solution
Symptoms:
-
Cloudiness or visible solid particles in the solution, even at concentrations expected to be soluble.
Potential Causes & Solutions:
-
pH Shift: The pH of your solution may have shifted, affecting the solubility of the hydrochloride salt.
-
Troubleshooting: Measure the pH of your solution. If it has deviated from the intended range, the buffer may have been improperly prepared or has lost its buffering capacity.
-
Solution: Prepare a fresh, properly constituted buffer solution. Ensure the pKa of your chosen buffer is close to the desired pH for optimal buffering capacity.[3]
-
-
Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent system.
-
Troubleshooting: Review the solubility data for this compound in your specific solvent.
-
Solution: Consider preparing a more dilute solution or using a co-solvent to enhance solubility.
-
-
Degradation Product Formation: The precipitate could be a less soluble degradation product.
-
Troubleshooting: Analyze the precipitate and the supernatant separately using a stability-indicating HPLC method.
-
Solution: If degradation is confirmed, refer to the section on preventing chemical degradation below.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
Variability in bioassay results, chromatographic peak areas, or other analytical measurements between experiments or over time.
Potential Causes & Solutions:
-
Progressive Degradation of Stock Solution: Your stock solution may be degrading over time, leading to a decrease in the effective concentration of the active compound.
-
Troubleshooting: Use a stability-indicating HPLC method to analyze an aliquot of your stock solution and compare it to a freshly prepared standard.
-
Solution: Prepare fresh stock solutions more frequently. For long-term studies, aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
pH Instability in Working Solutions: The pH of your final experimental solution may not be adequately controlled.
-
Troubleshooting: Measure the pH of your working solutions at the beginning and end of your experiment.
-
Solution: Ensure your final solution is adequately buffered to resist pH changes that may occur upon the addition of other reagents.
-
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.
-
Troubleshooting: Compare results from experiments conducted under normal laboratory lighting with those conducted in the dark or using amber-colored vials.
-
Solution: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. This is a key consideration in photostability testing as outlined by ICH guidelines.[4][5][6][7][8]
-
Issue 3: Appearance of New Peaks in HPLC Chromatogram
Symptoms:
-
Additional peaks, not present in the chromatogram of a freshly prepared standard, appear over time.
Potential Causes & Solutions:
-
Hydrolytic Degradation: The nitrile group is likely undergoing hydrolysis to a carboxylic acid, especially in aqueous solutions. This process can be catalyzed by both acids and bases.[1]
-
Troubleshooting: A forced degradation study can help identify potential degradation products. Subject the compound to acidic, basic, and neutral hydrolysis conditions and analyze the resulting solutions by HPLC-MS to identify the mass of the new peaks.
-
Solution: Maintain a stable pH using a carefully selected buffer. Avoid extreme pH values in your experimental setup.
-
-
Oxidative Degradation: The piperidine ring can be susceptible to oxidation.
-
Troubleshooting: In your forced degradation study, include an oxidative stress condition (e.g., exposure to hydrogen peroxide).
-
Solution: If oxidative degradation is identified, consider degassing your solvents or adding an antioxidant to your solution, if compatible with your experimental system.
-
-
Thermal Degradation: Elevated temperatures can accelerate degradation.
-
Troubleshooting: Include a thermal stress condition in your forced degradation study (e.g., heating the solution).
-
Solution: Store solutions at recommended low temperatures (2-8°C) and avoid prolonged exposure to elevated temperatures during experiments.
-
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a phosphate-buffered saline (PBS) system at pH 7.4.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) tablets or powder
-
High-purity water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare PBS (pH 7.4):
-
Dissolve PBS tablets or powder in high-purity water according to the manufacturer's instructions to prepare a 1X PBS solution.
-
Verify the pH of the buffer solution using a calibrated pH meter and adjust if necessary with dilute HCl or NaOH.[9]
-
-
Weigh the Compound:
-
Accurately weigh the required amount of this compound for a 10 mM final concentration.
-
-
Dissolution:
-
Add the weighed compound to a volumetric flask.
-
Add a portion of the 1X PBS (pH 7.4) and gently swirl to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with the PBS buffer.
-
-
Sterilization and Storage:
-
Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.
-
Store the stock solution at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C or below.
-
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.[10][11]
Objective: To investigate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound and solution stored at 60°C for 48 hours.
-
Photodegradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be wrapped in aluminum foil to protect it from light.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of this solution to the stress conditions listed above.
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results
| Stress Condition | Incubation Time | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 1 |
| 0.1 M NaOH | 4 hours | Room Temp | 45% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 8% | 2 |
| Thermal (Solution) | 48 hours | 60°C | 5% | 1 |
| Photolytic | As per ICH Q1B | Room Temp | <2% | 0 |
This data is illustrative and should be confirmed by experimental studies.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway
Caption: Primary degradation pathway via nitrile hydrolysis.
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ikev.org [ikev.org]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Handling the Hygroscopic Properties of Piperidine Hydrochloride Salts
Welcome to the technical support center for handling piperidine hydrochloride and other hygroscopic amine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the moisture-sensitive nature of these compounds. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Understanding the Core Problem: Hygroscopicity
Hygroscopicity is the tendency of a solid to absorb or adsorb water from the surrounding environment.[1] For piperidine hydrochloride, a water-soluble salt, this property can introduce significant variability and error into experiments if not properly managed.[2][3][4]
Why does this matter? The absorption of atmospheric moisture can lead to a cascade of issues:
-
Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations and reaction stoichiometry.[5]
-
Physical State Alteration: Excessive moisture uptake can cause the crystalline solid to become sticky, clump, or even deliquesce (dissolve in the absorbed water), making handling difficult.[1]
-
Chemical Instability: The presence of water can promote degradation pathways such as hydrolysis or catalyze unwanted side reactions, compromising the integrity of the compound.[6][7]
-
Impact on Pharmaceutical Formulations: In drug development, uncontrolled water content affects critical quality attributes like powder flow, compaction, stability, shelf-life, and bioavailability.[1][8][9][10]
The Critical Relative Humidity (CRH) is a key concept; it's the specific relative humidity (RH) at a given temperature above which a substance will start to absorb moisture from the air.[11][12] While specific CRH data for piperidine hydrochloride is not readily published, it is known to be hygroscopic, necessitating careful handling.[2][3][4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered in the lab in a direct question-and-answer format.
FAQ 1: My piperidine hydrochloride has become clumpy and difficult to handle. What should I do?
Answer: Clumping is a clear sign of moisture absorption.[1] The appropriate action depends on the intended use of the compound.
-
For Non-Quantitative Applications (e.g., bulk synthesis where exact molarity is less critical): You may still be able to use the material, but be aware that its effective concentration is lower than the label value.
-
For Quantitative Applications (e.g., preparing analytical standards, sensitive reactions): The material's integrity is compromised. You have two primary options:
-
Drying the Material: You can attempt to dry the salt. A common laboratory method is to use a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours.[13] However, be cautious as excessive heat can cause degradation. Always verify the stability of your specific compound under the chosen drying conditions.
-
Using a Fresh, Unopened Container: This is the most reliable option to ensure accuracy. When you open a new container, plan to use it quickly or aliquot it into smaller, tightly sealed vials under an inert atmosphere.
-
FAQ 2: I'm getting inconsistent weights when preparing solutions. How can I weigh a hygroscopic salt accurately?
Answer: Drifting or inconsistent balance readings are classic symptoms of moisture gain during weighing.[5] To achieve accurate measurements, you must minimize the sample's exposure to ambient air.
Workflow for Accurate Weighing:
Caption: Decision workflow for accurately weighing hygroscopic salts.
Best Practice: Use a glovebox or a humidity-controlled enclosure.[14][15][16] These systems provide an inert atmosphere (e.g., nitrogen or argon) with very low moisture levels, allowing for stable and accurate weighing.[17][18]
Alternative (If no glovebox is available):
-
Tare your weighing vessel on the analytical balance.
-
Quickly add the approximate amount of piperidine hydrochloride.
-
Record the mass as soon as the reading stabilizes. Do not wait for it to be perfectly steady if you observe a consistent upward drift.
-
Immediately transfer the weighed powder for dissolution.
FAQ 3: How does the absorbed water affect my reaction stoichiometry?
Answer: Absorbed water adds non-reagent mass, meaning the actual amount of piperidine hydrochloride you add is less than what the balance reads. This can critically impact reactions where it is a limiting reagent or a catalyst.
Example Calculation: If you weigh out 1.000 g of piperidine hydrochloride that has absorbed 5% water by mass:
-
Actual mass of piperidine HCl = 1.000 g * (1 - 0.05) = 0.950 g
-
Mass of water = 0.050 g
This results in a 5% error in your molar calculations, which can be significant. For precise work, it is essential to determine the water content of your material.
FAQ 4: What is the best way to determine the actual water content of my piperidine hydrochloride salt?
Answer: The gold standard for water content determination in the pharmaceutical industry is Karl Fischer (KF) titration .[19][20][21] This technique is highly selective for water and can provide accurate results even at very low concentrations.[21]
| Method | Principle | Best For | Considerations |
| Volumetric Karl Fischer | Iodine-containing titrant is added to the sample dissolved in a solvent. The amount of titrant used is proportional to the water content.[21] | Samples with moderate to high water content (e.g., >1%). | Requires the sample to be soluble in the KF solvent without causing side reactions. |
| Coulometric Karl Fischer | Iodine is generated electrochemically in the titration cell. The total charge passed is directly proportional to the amount of water.[21] | Samples with trace to low water content (e.g., <1%).[21] | Extremely sensitive; ideal for very dry substances. |
| KF with Oven/Headspace | The sample is heated in an oven, and the evaporated water is carried by a dry gas stream into the KF titration cell.[22] | Insoluble samples or those that interfere with KF reagents. | Determines only the free and loosely bound water unless high temperatures are used. |
For routine checks where high precision is not required, Loss on Drying (LOD) can be used, but it is less specific as it measures the loss of any volatile component, not just water.[23]
FAQ 5: What are the optimal storage conditions for piperidine hydrochloride?
Answer: Proper storage is the most effective preventative measure.
-
Primary Container: Keep the salt in its original, tightly sealed container.[24] After opening, consider wrapping the cap/lid junction with parafilm to improve the seal.[25]
-
Secondary Enclosure: Store the primary container inside a desiccator or a dry cabinet.[26] A desiccator with an active desiccant (e.g., silica gel, calcium sulfate) will maintain a low-humidity environment.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[6][27] Recommended storage temperatures are often between 2-8°C or below 30°C, but always consult the supplier's safety data sheet (SDS).[2][4][27]
Key Experimental Protocols
Protocol 1: Aliquoting a New Bottle of Hygroscopic Salt
This protocol minimizes moisture contamination for the bulk of the material, extending its usable life. This should be performed inside a glovebox or humidity-controlled environment.
-
Preparation: Allow the new, sealed bottle of piperidine hydrochloride to equilibrate to the ambient temperature of the glovebox for at least 1-2 hours to prevent condensation.
-
Setup: Place several small, pre-labeled, tared glass vials with screw caps inside the glovebox antechamber. Ensure they are clean and dry.
-
Transfer: Once inside the main chamber, open the main bottle. Using a clean, dry spatula, quickly portion the desired amount of salt into each small vial.
-
Sealing: Tightly cap each vial immediately after filling. For extra protection, wrap the caps with parafilm.
-
Storage: Remove the aliquoted vials and the main container from the glovebox. Store all containers in a desiccator.
Protocol 2: Preparing a Stock Solution from a Potentially Hydrated Salt
If you must use a salt that may have absorbed moisture and a Karl Fischer titrator is unavailable, the most practical approach is to make a stock solution of the entire bottle's contents.
-
Weighing: Tare a suitable volumetric flask. Transfer the entire contents of the piperidine hydrochloride bottle into the flask and record the total mass of the powder (M_powder).
-
Dissolution: Add a portion of the desired solvent, cap, and dissolve the solid completely.
-
Dilution: Once dissolved, carefully dilute to the final volume mark with the solvent.
-
Concentration Assumption: The concentration will be based on the total weight of the powder. This is not a certified standard, but it provides a consistent stock for a series of related experiments.
-
Correction (If Possible): If you can later determine the water content (w/w %) of a representative sample via Karl Fischer, you can apply a correction factor to the concentration of your stock solution.
-
Corrected Concentration = Initial Concentration * (1 - [%water/100])
-
Visualization of Key Processes
Caption: Relationship between storage, hygroscopicity, and experimental impact.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. store.p212121.com [store.p212121.com]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 5. labcompare.com [labcompare.com]
- 6. biosynce.com [biosynce.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 12. Critical Relative Humidity [fitosoil.com]
- 13. reddit.com [reddit.com]
- 14. inertcorp.com [inertcorp.com]
- 15. achievechem.com [achievechem.com]
- 16. Humidity Controlled Glove Box [jacomex.com]
- 17. ucd.ie [ucd.ie]
- 18. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 19. indianmsme.in [indianmsme.in]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. gmpinsiders.com [gmpinsiders.com]
- 22. pharmtech.com [pharmtech.com]
- 23. researchgate.net [researchgate.net]
- 24. Piperidine Hydrochloride Manufacturer & Supplier in China | High Purity Piperidine HCl | Applications, Safety, Specifications & Export [chemheterocycles.com]
- 25. researchgate.net [researchgate.net]
- 26. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 27. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
Preventing decomposition of 4-Fluoropiperidine-4-carbonitrile hydrochloride
A Guide to Ensuring Stability and Experimental Success
Welcome to the dedicated technical support center for 4-Fluoropiperidine-4-carbonitrile hydrochloride (FPCN-HCl). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this valuable synthetic building block. Our goal is to empower you with the knowledge to prevent decomposition and ensure the integrity of your experiments.
I. Understanding the Molecule: The Basis of Instability
This compound is a bifunctional molecule, and its stability is intrinsically linked to its structure. The primary sources of potential decomposition arise from two key features: its nature as a hydrochloride salt and the presence of a reactive α-fluoronitrile moiety .
-
Hygroscopicity of the Hydrochloride Salt: Like many hydrochloride salts, FPCN-HCl is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water is not benign; it can act as a reagent, initiating decomposition pathways.[2] The extent of moisture uptake can vary with ambient humidity, and even small amounts can be detrimental over time.[3]
-
pH Sensitivity and Hydrolysis: The absorbed moisture can create a localized acidic environment (due to the hydrochloride salt) that can catalyze the hydrolysis of the nitrile group.[4] Conversely, if the compound is subjected to basic conditions during an experiment (e.g., deprotonation for a reaction), this will also accelerate nitrile hydrolysis.[5] The stability of similar piperidine derivatives has been shown to be highly dependent on pH.[4]
II. Primary Decomposition Pathways
Understanding the potential chemical transformations FPCN-HCl can undergo is crucial for both preventing them and identifying their occurrence.
A. Nitrile Hydrolysis
This is the most probable decomposition pathway, initiated by the presence of water and catalyzed by either acidic or basic conditions.[5]
-
Step 1: Formation of the Amide Intermediate. The nitrile group is first hydrolyzed to the corresponding carboxamide, 4-fluoro-4-carbamoylpiperidine.
-
Step 2: Formation of the Carboxylic Acid. Further hydrolysis of the amide leads to the formation of 4-fluoro-4-carboxypiperidine.
B. Dehydrofluorination
Under strongly basic conditions, there is a potential for the elimination of hydrogen fluoride (HF) to form a double bond, leading to a tetrahydropyridine derivative. While less common under standard storage, this can be a significant side reaction in basic reaction media.
The following diagram illustrates the primary hydrolytic decomposition pathway:
Caption: Primary hydrolytic decomposition pathway of FPCN-HCl.
III. Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered when working with this compound.
| Observed Issue / Question | Potential Cause & Explanation | Recommended Action & Preventative Measures |
| Inconsistent reaction yields or appearance of unexpected byproducts. | Partial Decomposition of Starting Material: The most likely cause is the use of FPCN-HCl that has partially hydrolyzed to the amide or carboxylic acid. These impurities can interfere with the intended reaction. | 1. Verify Purity: Before use, always check the purity of your FPCN-HCl lot using HPLC or qNMR (see Section IV for protocols). 2. Proper Storage: Ensure the compound is stored in a tightly sealed container in a desiccator. 3. Fresh is Best: For critical reactions, use a freshly opened bottle of the reagent. |
| The solid material appears clumpy or wet. | Hygroscopicity: The material has absorbed a significant amount of moisture from the atmosphere.[2] This indicates improper storage and a high likelihood of partial decomposition. | 1. Do Not Use: It is highly recommended not to use this material for sensitive reactions. 2. Drying (with caution): The material can be dried under high vacuum, but this will not reverse any hydrolysis that has already occurred. Purity must be re-verified after drying. 3. Improve Storage: Store all FPCN-HCl in a desiccator over a strong desiccant like P₂O₅. |
| My reaction requires basic conditions. How do I handle FPCN-HCl? | Reaction with Base: As a hydrochloride salt, FPCN-HCl will be neutralized by the base. This can be an exothermic process. The resulting free amine is also susceptible to decomposition, especially at elevated temperatures. | 1. Use Aprotic Solvents: When possible, use anhydrous aprotic solvents to minimize hydrolysis. 2. Low Temperature: Add the base slowly at a low temperature (e.g., 0 °C) to control the neutralization exotherm. 3. In Situ Use: Generate the free base and use it immediately in the subsequent reaction step without isolation. |
| What solvents are recommended for dissolving FPCN-HCl? | Solubility and Stability: FPCN-HCl is generally soluble in polar protic solvents like water and methanol. However, these solvents can also participate in hydrolysis. For reactions, polar aprotic solvents are often a better choice once the free base is generated. | 1. For Analysis: Use D₂O or DMSO-d₆ for NMR. For HPLC, a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is suitable. 2. For Reactions: If the hydrochloride salt is used directly, solvents like DMF or DMA may be suitable. If the free base is generated, solvents like THF, DCM, or acetonitrile are common choices. Always use anhydrous solvents. |
| How can I confirm the identity and purity of my FPCN-HCl? | Analytical Characterization: Standard analytical techniques are required to confirm the structure and assess the purity of the compound. | 1. NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Quantitative NMR (qNMR) can be used for accurate purity determination.[6] 2. HPLC: A reversed-phase HPLC method with UV detection can effectively separate the parent compound from its potential hydrolytic impurities.[7] 3. Mass Spectrometry: Confirms the molecular weight. |
IV. Recommended Analytical Protocols for Quality Control
Regularly assessing the purity of this compound is essential. Below are starting-point protocols for HPLC and qNMR analysis.
A. Protocol: Purity Determination by HPLC
This method is designed to separate the parent compound from its more polar hydrolysis byproducts.
Instrumentation and Columns:
-
HPLC System: Standard system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade.
-
Formic Acid (FA): Analytical grade.
-
Sample Preparation: Accurately weigh ~5 mg of FPCN-HCl and dissolve in 10 mL of 50:50 Water:ACN.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Expected Results: The parent compound, FPCN-HCl, will have a specific retention time. The more polar amide and carboxylic acid impurities will elute earlier. Purity is calculated based on the area percentage of the main peak.
Caption: Workflow for HPLC purity analysis.
B. Protocol: Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that provides both structural confirmation and a highly accurate purity assessment without the need for a specific reference standard of the compound itself.[6]
Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard: A high-purity, stable compound with sharp, non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
Sample Preparation:
-
Accurately weigh ~10-15 mg of FPCN-HCl into a clean vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Acquisition Parameters (Key Settings):
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 8-16 scans).
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from FPCN-HCl and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
V. Conclusion
The stability of this compound is manageable with a proper understanding of its chemical vulnerabilities. By controlling its exposure to moisture and being mindful of pH during experimental procedures, researchers can ensure the integrity of this valuable reagent. Proactive quality control using techniques like HPLC and qNMR is a critical component of a robust experimental design, preventing the confounding effects of starting material degradation.
References
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavior of moisture gain and equilibrium moisture contents (EMC) of various drug substances and correlation with compendial information on hygroscopicity and loss on drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Piperidine Derivatives
Welcome to the technical support center for the synthesis and optimization of fluorinated piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into piperidine scaffolds. The unique electronic properties of fluorine can dramatically modulate the physicochemical and pharmacological profiles of these vital N-heterocycles, affecting properties like pKa, metabolic stability, and binding affinity.[1][2][3] However, the synthetic pathways to these valuable compounds are often fraught with challenges, from competing side reactions to difficulties in purification.
This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices, offering logical frameworks for overcoming common hurdles.
Section 1: Hydrogenation of Fluoropyridine Precursors
One of the most common and cost-effective strategies for accessing fluorinated piperidines is the metal-catalyzed hydrogenation of readily available fluoropyridines.[4] While powerful, this approach is often hampered by a significant side reaction: hydrodefluorination.[5] This section addresses the most frequent issues encountered during this transformation.
Frequently Asked Questions & Troubleshooting
Q1: My hydrogenation reaction is resulting in low yields of the desired fluorinated piperidine and a significant amount of the non-fluorinated piperidine byproduct. What is causing this hydrodefluorination and how can I suppress it?
A1: The primary cause is the cleavage of the C-F bond by the catalyst in the presence of hydrogen, a process known as hydrodefluorination (HDF). This side reaction is particularly competitive with the desired hydrogenation of the pyridine ring.[5]
Expert Insight & Causality: The mechanism often involves dearomatized intermediates, which are susceptible to HDF.[4] The choice of catalyst and, critically, the reaction medium's acidity are paramount to controlling this pathway. Omitting a strong acid often leads to poor conversion and dominant formation of the defluorinated product.[5]
Troubleshooting Protocol:
-
Introduce a Brønsted Acid: The addition of a strong Brønsted acid, such as aqueous hydrochloric acid (HCl), is the most effective measure. The acid protonates the pyridine nitrogen, which serves two purposes: it activates the ring towards hydrogenation and deactivates the catalyst's propensity for C-F bond cleavage.[5]
-
Optimize the Catalyst System: While various catalysts can be screened, a combination of Palladium(II) hydroxide on carbon (Pd(OH)₂/C, 20 wt%) in Methanol (MeOH) with aqueous HCl has been demonstrated to be a robust and effective system.[5] Other catalysts like Rh/C or Pt/C often show lower yields of the fluorinated product.[4]
-
Solvent Choice: Methanol (MeOH) is a highly effective solvent for this system. Changing the solvent can sometimes impact selectivity; for instance, using THF/H₂O has been successful for certain substrates.[5]
-
Purity of Reagents: Ensure high purity of solvents and reagents, as impurities can negatively impact catalyst activity and reaction outcomes.[5]
Table 1: Effect of Catalyst and Acid on Hydrogenation of 3-Fluoropyridine
| Entry | Catalyst (wt%) | Acid | Yield of 3-Fluoropiperidine (%) | Conversion (%) | Reference |
| 1 | Pd(OH)₂/C (20%) | aq. HCl | 88 | >99 | [5] |
| 2 | Rh/C (5%) | aq. HCl | 53 | >99 | [4] |
| 3 | Pt/C (5%) | aq. HCl | 6 | >99 | [4] |
| 4 | Pd/C (10%) | aq. HCl | 83 | >99 | [4] |
| 5 | Pd(OH)₂/C (20%) | None | 17 | 78 | [5] |
Q2: I'm struggling with the isolation of my fluorinated piperidine product. It appears to be volatile, leading to significant loss during workup and purification.
A2: This is a very common issue, as low-molecular-weight, unprotected piperidines are often volatile. The solution is to "trap" the product in a non-volatile form immediately after the reaction is complete.[4][6]
Expert Insight & Causality: By converting the secondary amine of the piperidine into a less volatile derivative like a carbamate or an amide, you can perform standard aqueous workups and column chromatography without significant product loss.
Recommended Trapping Procedures:
-
Carbamate Protection (Cbz, Boc, Fmoc): Before workup, add a suitable protecting group reagent directly to the reaction mixture.
-
For Cbz protection: Add Benzyl chloroformate (Cbz-Cl) and a base (e.g., NaHCO₃).
-
For Boc protection: Add Di-tert-butyl dicarbonate ((Boc)₂O).
-
For Fmoc protection: Add Fmoc-OSu.[4]
-
-
Trifluoroacetamide Derivatization: For particularly volatile products, trifluoroacetic anhydride (TFAA) can be used as an effective trapping agent.[6]
Q3: My fluoropyridine substrate contains other functional groups like esters, amides, or even other aromatic rings. Will they be reduced under the hydrogenation conditions?
A3: This depends on the chosen methodology. The optimized Pd(OH)₂/C with HCl system exhibits excellent chemoselectivity. It has been shown to selectively reduce the fluoropyridine ring while tolerating other heteroaromatic systems (like imidazoles) and benzene rings.[4][5] Functional groups like esters and amides are also generally well-tolerated.[4]
However, alternative methods like the Dearomatization-Hydrogenation (DAH) process, which may use hydridic reagents like pinacol borane (HBpin), are not compatible with polar and protic functional groups such as esters, amides, alcohols, and free amines.[4][5]
Section 2: Direct Fluorination & Cyclization Strategies
When hydrogenation is not viable or when specific stereoisomers are needed, direct fluorination of a pre-formed piperidine ring or a cyclization/fluorination cascade are powerful alternatives. These methods bring their own set of challenges, primarily related to selectivity and reagent handling.
Frequently Asked Questions & Troubleshooting
Q1: I am attempting an electrophilic fluorination on a piperidine derivative, but the reaction is sluggish and gives a complex mixture of products. How can I improve this?
A1: Electrophilic fluorination requires a nucleophilic carbon center and is highly sensitive to the choice of fluorinating agent, solvent, and substrate. [7][8]
Expert Insight & Causality: The reactivity of "F+" sources like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) depends on creating a suitable nucleophile (e.g., an enolate or enamine from a piperidone precursor). Reaction failure often stems from poor nucleophile generation, reagent incompatibility, or side reactions.
Troubleshooting Workflow for Electrophilic Fluorination
Caption: Troubleshooting workflow for low yield in electrophilic fluorination.
Key Optimization Points:
-
Reagent Choice: Selectfluor® is often effective for electron-rich substrates like enol ethers.[7] NFSI is another common choice.[8]
-
Solvent: Acetonitrile (MeCN) and Dichloromethane (DCM) are common choices. Be aware that some F+ reagents can react exothermically and violently with solvents like DMF.[7] Always use anhydrous solvents.
-
Temperature: While many reactions proceed at room temperature, some may require gentle heating. Monitor carefully, as higher temperatures can promote side reactions.[7]
Q2: My intramolecular aminofluorination of an alkene is giving poor regioselectivity and competitive oxoamination byproducts. How can I favor the desired 3-fluoropiperidine?
A2: This is a known challenge in cyclizations promoted by reagents like BF₃-activated hypervalent iodine. The reaction can proceed through different pathways, leading to mixtures of products. Modulating the reaction conditions, particularly through additives, can steer the selectivity.[9]
Expert Insight & Causality: The reaction likely proceeds through a complex mechanism involving intermediates like an aziridinium ion. The final product distribution (fluoroamination vs. oxoamination) depends on the regioselective opening of this intermediate by either a fluoride or oxygen nucleophile.[9]
Optimization Strategy:
-
Add an Electrolyte: The addition of a fluoride salt electrolyte, such as tetrabutylammonium tetrafluoroborate (TBABF₄) , has been shown to suppress the formation of undesired byproducts. This is thought to modulate the electrostatic potential of the reaction intermediate, favoring the desired fluoride addition pathway.[9]
Section 3: Conformational Control & Analysis
The stereochemical placement of fluorine on the piperidine ring has profound consequences for its conformation and properties. Understanding these effects is crucial for rational drug design.
Q1: I've synthesized a 3-fluoropiperidine derivative. Will the fluorine atom prefer an axial or equatorial position, and why is this important?
A1: In protonated (piperidinium) systems, there is often a strong preference for the fluorine atom to occupy the axial position. This is a critical consideration, as the conformation dictates the molecule's shape and can impact its biological activity and pKa.[10][11][12]
Expert Insight & Causality: The axial preference is not driven by sterics but by stabilizing electronic interactions. The key forces include:
-
Charge-Dipole Interactions: A favorable electrostatic interaction between the positive charge on the protonated nitrogen (N⁺-H) and the partial negative charge on the fluorine atom. This interaction is maximized when the C-F bond is anti-parallel to the N⁺-H bond, which occurs in the axial conformation.[10][13]
-
Hyperconjugation: Stabilizing orbital interactions, such as σ(C-H) → σ*(C-F) hyperconjugation, also contribute to the stability of the axial conformer.[11][13]
The pKa of the piperidine nitrogen is directly influenced by this conformational preference. An axial fluorine generally results in a higher pKa compared to its equatorial counterpart, a phenomenon that has been exploited to optimize drug candidates by improving efficacy and reducing off-target effects like hERG channel binding.[10]
Visualization of Axial Fluorine Preference
Caption: Simplified representation of the stabilizing axial C-F···H-N⁺ interaction.
Experimental Protocols
Protocol 1: Robust Hydrogenation of 3-Fluoropyridine to 3-Fluoropiperidine [5]
-
Reaction Setup: To a suitable pressure vessel, add 3-fluoropyridine (1.0 eq), Palladium(II) hydroxide on carbon (20 wt %, ~5 mol%), and Methanol (MeOH, ~0.2 M).
-
Acidification: Add aqueous Hydrochloric Acid (e.g., 4 M HCl, 1.1 eq) to the mixture.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar). Stir vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until analytical monitoring (GC-MS or LC-MS) shows complete consumption of the starting material.
-
Workup & Trapping:
-
Carefully vent the hydrogen pressure and purge the vessel with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional MeOH.
-
For in situ Cbz-protection: Cool the filtrate in an ice bath, add an aqueous solution of NaHCO₃ (excess), followed by the slow addition of benzyl chloroformate (1.1 eq). Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude carbamate by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Fluorinated Piperidines
Welcome to the technical support center for the stereoselective synthesis of fluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the complexities of this challenging area of synthetic chemistry. Fluorinated piperidines are critical motifs in modern pharmaceuticals, and mastering their synthesis is a key enabling step in drug discovery.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Core Concepts & General Challenges
This section addresses fundamental questions and overarching challenges in the synthesis of these important molecules.
Q1: What are the primary strategies for the stereoselective synthesis of fluorinated piperidines?
There are two main retrosynthetic approaches. The first involves the direct fluorination of a pre-existing piperidine or a suitable precursor. This can be achieved through either electrophilic or nucleophilic fluorination methods.[3] The second, and increasingly common, strategy is to start with a readily available fluorinated pyridine and then perform a reduction or hydrogenation of the aromatic ring to form the saturated piperidine core.[1][4] Each approach has its own set of advantages and challenges, particularly concerning stereocontrol. A dearomatization-hydrogenation (DAH) process has also been developed as a powerful one-pot strategy.[5][6]
Q2: What is hydrodefluorination and why is it a major side reaction during the hydrogenation of fluoropyridines?
Hydrodefluorination is the undesired cleavage of a carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond during a reduction reaction.[1][4] This is a significant challenge when hydrogenating fluoropyridines to piperidines because many catalysts, particularly under harsh conditions, can facilitate this side reaction. This leads to a mixture of the desired fluorinated piperidine and the non-fluorinated piperidine, which can be difficult to separate and lowers the overall yield of the target molecule.[1][4] The choice of catalyst and reaction conditions is therefore critical to minimize this pathway.
Q3: How does the position of the fluorine atom on the piperidine ring influence its conformational preference?
The introduction of a highly electronegative fluorine atom dramatically influences the conformational equilibrium of the piperidine ring. Unlike simple alkyl substituents, fluorine's conformational preference is governed by a complex interplay of steric repulsion, hyperconjugation (e.g., σCH → σ*CF), and electrostatic interactions.[7][8][9] For instance, in protonated 3-fluoropiperidinium cations, a strong charge-dipole interaction (C-F···H-N+) can favor an axial orientation of the fluorine atom.[7][9][10] Solvent polarity also plays a crucial role; increasing solvent polarity can favor conformers with a higher dipole moment, often leading to a switch from equatorial to axial preference for the fluorine substituent.[7][11] Understanding these effects is vital as the conformation can dictate the molecule's biological activity.[6]
Q4: Why are protecting groups often necessary in fluorinated piperidine synthesis?
Protecting groups serve several critical functions. Firstly, many unprotected fluorinated piperidines are volatile, making their isolation and purification challenging. In-situ trapping of the reaction product with a protecting group like benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), or tert-butoxycarbonyl (Boc) converts the volatile amine into a less volatile, more easily handled carbamate.[1][4][5] Secondly, the nitrogen protecting group modulates the reactivity of the piperidine ring and can be used to influence the stereochemical outcome of subsequent transformations. The choice of protecting group is crucial and can impact conformational preferences and catalyst activity.[7]
Q5: What are the main differences between electrophilic and nucleophilic fluorination approaches for piperidine synthesis?
Electrophilic fluorination involves using a reagent that delivers an "F+" equivalent to a nucleophilic carbon center, such as an enamine or enolate derived from a piperidone precursor.[3] Reagents like Selectfluor are commonly used. This approach is often used to install fluorine at the α-position to a carbonyl or nitrogen.
Nucleophilic fluorination uses a reagent that delivers a fluoride ion (F-) to an electrophilic carbon. This typically requires a substrate with a good leaving group (e.g., a hydroxyl or sulfonate ester).[3] Reagents like diethylaminosulfur trifluoride (DAST) or novel agents like FLUOLEAD™ are employed for this purpose.[12] The stereochemical outcome of nucleophilic fluorination often proceeds with inversion of configuration (SN2 mechanism), making it a powerful tool for stereocontrolled synthesis if a stereochemically defined precursor is available.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides actionable advice for common problems encountered during the synthesis.
Problem 1: Low Diastereoselectivity or Enantioselectivity
Poor stereochemical control is a frequent and frustrating issue. The root cause often lies in the choice of catalyst, substrate, or reaction conditions.
Possible Cause A: Inefficient Catalyst or Chiral Auxiliary
The catalyst or chiral auxiliary is the primary driver of stereoselectivity. An inadequate choice will inevitably lead to poor results.
Troubleshooting Steps:
-
Catalyst/Ligand Screening: Perform a systematic screening of different chiral catalysts, ligands, or organocatalysts. For enantioselective synthesis, computational analysis can provide valuable insights into the steric requirements of the catalytic system, guiding a more rational selection.[13]
-
Temperature Optimization: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
-
Auxiliary Modification: In substrate-controlled diastereoselective reactions, modifying the chiral auxiliary on the substrate can improve facial bias.
Protocol: Organocatalytic Aza-Michael Addition for Enantioselective Synthesis
This protocol is adapted from a concise synthesis of a key intermediate for a LRRK2 inhibitor, demonstrating the power of organocatalysis.[13][14]
-
To a solution of the α,β-unsaturated gem-difluoro ester (1.0 equiv) and 4-nitro-pyrazole (1.5 equiv) in THF (0.5 M), add the selected chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative, 10 mol %).
-
Add a co-catalyst, such as 4-fluorobenzoic acid (10 mol %).
-
Stir the reaction at room temperature and monitor by HPLC or TLC.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography.
-
Analyze the enantiomeric excess (e.e.) by chiral HPLC.
Possible Cause B: Poor Conformational Control
The conformational flexibility of the piperidine ring or key reaction intermediates can allow for multiple competing reaction pathways, eroding stereoselectivity.
Troubleshooting Steps:
-
Solvent Polarity Tuning: As discussed in the FAQ, solvent polarity can lock the ring into a preferred conformation.[7][11] Experiment with a range of solvents from nonpolar (e.g., toluene) to highly polar (e.g., DMSO) to see how it impacts the diastereomeric ratio (d.r.).
-
Protecting Group Strategy: A bulky N-protecting group (e.g., pivaloyl or Boc) can introduce specific steric biases that favor one stereochemical outcome over another.[7]
Data Presentation: Effect of Solvent Polarity on Conformation
The following table summarizes the observed conformational preference of N-protected 3,5-difluoropiperidines in different solvents, as determined by NMR spectroscopy. A larger 3J coupling constant indicates a higher population of the axial fluorine conformer.
| N-Protecting Group | Solvent | Dielectric Constant (ε) | 3J(3-Fa,4-Ha) (Hz) | Predominant F Conformation |
| Pivaloyl (Piv) | Chloroform-d | 4.81 | 7.3 | Equatorial |
| Pivaloyl (Piv) | DMSO-d6 | 46.7 | 38.5 | Axial |
| Boc | Chloroform-d | 4.81 | 12.5 | Equatorial |
| Boc | DMSO-d6 | 46.7 | 40.4 | Axial |
| Data adapted from Nairoukh, Z. et al., Angew. Chem. Int. Ed., 2020.[7] |
Problem 2: Significant Hydrodefluorination during Hydrogenation of Fluoropyridines
This side reaction is a primary cause of low yields and purification headaches.
Possible Cause: Inappropriate Catalyst or Harsh Reaction Conditions
Many standard hydrogenation catalysts (e.g., Raney Nickel, high-loading Pd/C) and conditions (high temperature/pressure) are too aggressive and promote C-F bond cleavage.
Troubleshooting Steps:
-
Catalyst Selection: Switch to a heterogeneous palladium catalyst, which has been shown to be effective for the cis-selective reduction of fluoropyridines while minimizing hydrodefluorination.[1][4]
-
Reaction Optimization: Carefully optimize hydrogen pressure, temperature, and reaction time. Often, milder conditions are sufficient and more selective.
-
Use a Dearomatization-Hydrogenation (DAH) Process: This one-pot strategy involves an initial dearomatization of the pyridine ring with a reagent like pinacol borane (HBpin) catalyzed by rhodium, followed by hydrogenation of the resulting diene intermediates.[5][6] This approach can avoid the conditions that typically lead to hydrodefluorination.
-
Acidic Additives: In some cases, adding a Brønsted acid can protonate the substrate, which can help solve issues of catalyst deactivation and improve selectivity.[15]
Visualization: Troubleshooting Workflow for Hydrogenation
Caption: Decision tree for troubleshooting hydrodefluorination.
Problem 3: Difficulty in Product Purification and Isomer Separation
This is a common bottleneck, especially when dealing with closely related stereoisomers or volatile products.
Possible Cause A: Volatility of the Unprotected Product
Free amines, especially low molecular weight ones, can be lost during solvent removal or chromatography.
Troubleshooting Steps:
-
In-situ Protection: As mentioned in the FAQs, this is the most effective strategy. After the reaction is complete, and before workup, add a protecting group reagent directly to the reaction mixture. This immediately converts the volatile amine to a non-volatile derivative.[1][4][5]
Protocol: In-situ Cbz Protection Following Hydrogenation
-
After the hydrogenation of the fluoropyridine is complete (as monitored by TLC or GC-MS), vent the reaction vessel and purge with an inert gas (N2 or Ar).
-
Add a base, such as triethylamine (2.0 equiv), to the reaction mixture.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup to remove salts and isolate the Cbz-protected fluorinated piperidine, which can now be purified using standard silica gel chromatography.
Possible Cause B: Similar Polarity of Stereoisomers
Diastereomers or enantiomers often have very similar physical properties, making them co-elute during standard chromatography.
Troubleshooting Steps:
-
Specialized Chromatography: Use chiral HPLC or supercritical fluid chromatography (SFC) for the separation of enantiomers. For diastereomers, try different solvent systems or stationary phases (e.g., alumina instead of silica).
-
Derivatization: Convert the mixture of isomers into derivatives (e.g., esters or amides) using a chiral derivatizing agent. The resulting diastereomeric derivatives may have larger differences in polarity, facilitating separation on standard silica gel. The protecting group can be removed afterward.
-
Crystallization: Attempt fractional crystallization of the product or a salt derivative. This can sometimes be a highly effective method for obtaining stereochemically pure material on a large scale.
Problem 4: Low Yield in Prins Fluorination Cyclization
The Prins fluorination is a useful method for creating 4-fluoropiperidines, but yields can be variable.[16][17]
Possible Cause: Incomplete Reaction or Side Reactions
The reaction between the homoallylic tosylamine, aldehyde, and Lewis acid (e.g., BF3·OEt2) may not go to completion or may be plagued by side reactions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Diastereoselectivity in oxa-Prins reactions has been shown to improve at lower temperatures (e.g., -20 °C).[16] However, for the aza-Prins variant, acceleration using microwave irradiation has been shown to improve conversions and significantly reduce reaction times.[17]
-
Choice of Aldehyde: The electronic nature of the aldehyde substituent can have a large effect. Electron-withdrawing groups on benzaldehyde derivatives often lead to more efficient reactions than electron-donating groups.[17]
-
Purity of Reagents: Ensure all reagents, especially the Lewis acid and the aldehyde, are pure and handled under anhydrous conditions to prevent quenching of the catalyst and intermediates.
Data Presentation: Aza-Prins Fluorination Conditions
The following table compares conventional heating with microwave irradiation for the synthesis of 4-fluoropiperidines.
| Aldehyde | Method | Conditions | Time | Conversion | d.r. (syn/anti) |
| 4-Nitrobenzaldehyde | Conventional | DCM, 55 °C | 3 h | 79% | 1.1 / 1 |
| 4-Nitrobenzaldehyde | Microwave | DCM, 50 °C | 30 min | 99% | 1.1 / 1 |
| Cyclohexanecarboxaldehyde | Conventional | DCM, 55 °C | 3 h | 75% | 1.3 / 1 |
| Cyclohexanecarboxaldehyde | Microwave | DCM, 50 °C | 30 min | 99% | 1.3 / 1 |
| Data adapted from Launay, G. G. et al., Beilstein J. Org. Chem., 2010.[16] |
Visualization: General Aza-Prins Fluorination Workflow
Caption: Workflow for microwave-assisted Aza-Prins fluorination.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Fluoropiperidine-4-carbonitrile hydrochloride
Introduction: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery and development, 4-Fluoropiperidine-4-carbonitrile hydrochloride serves as a crucial building block for synthesizing a wide array of pharmacologically active molecules. Its structural integrity, purity, and stability are paramount, as any deviation can have cascading effects on the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, multi-faceted analytical strategy is not merely a quality control checkbox but a foundational requirement for reproducible research and regulatory compliance.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors. The core principle underpinning this guide is that of orthogonality—the practice of using multiple, distinct analytical techniques to build a complete and validated profile of the compound.
Structural Elucidation and Confirmation: The Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis in organic chemistry. For a molecule like this compound, a suite of NMR experiments is necessary to unambiguously confirm its covalent structure.
Causality: The choice of ¹H, ¹³C, and ¹⁹F NMR is dictated by the molecule's composition. ¹H and ¹³C NMR provide the carbon-hydrogen framework, while ¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atom, a key functional group.[1][2][3][4] The use of triple-resonance probes that can pulse on ¹H, ¹³C, and ¹⁹F simultaneously can greatly simplify spectra and enhance signal-to-noise.[5]
Experimental Protocol: A Multi-Nuclear Approach
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; it must fully dissolve the sample without its own signals obscuring key regions of the spectrum.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Resonances: Look for signals corresponding to the piperidine ring protons. These will likely appear as complex multiplets in the aliphatic region (~2.0-4.0 ppm). The N-H proton may be broad and its chemical shift can be concentration-dependent.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Resonances: Expect signals for the five distinct carbon atoms in the piperidine ring and the nitrile carbon. The carbon bearing the fluorine will show a large one-bond coupling (¹JCF), resulting in a doublet if ¹⁹F is not decoupled. The nitrile carbon (C≡N) will appear significantly downfield.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Resonance: A single resonance is expected. Its chemical shift provides information about the electronic environment of the fluorine atom. Long-range couplings to protons on the piperidine ring may be observed.
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Correlate the ¹H and ¹³C signals using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) for definitive assignments.
Purity and Impurity Profiling: The Power of Chromatography
Chromatographic techniques are indispensable for assessing the purity of a compound and identifying any process-related impurities or degradation products. For a polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Causality: HPLC is preferred over Gas Chromatography (GC) because the hydrochloride salt is not volatile and would likely decompose at the high temperatures required for GC analysis.[6][7][8][9] A stability-indicating HPLC method, one that can separate the main compound from its potential degradation products, is crucial for quality control and stability studies.[10]
Comparative Analysis: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds like hydrochloride salts.[6][9][11] | Best for volatile and thermally stable compounds.[6][7][8] |
| Primary Application | Purity determination, impurity profiling, and quantification.[12][13] | Primarily used for identifying volatile impurities (e.g., residual solvents).[6][7] |
| Sample Preparation | Simple dissolution in a suitable mobile phase. | Often requires derivatization to increase volatility, adding complexity.[6] |
| Destructive? | Generally non-destructive, sample can be collected post-analysis. | Destructive, as the sample is ionized in the mass spectrometer.[6] |
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Method Development:
-
Column Selection: A C18 stationary phase is a good starting point for reversed-phase chromatography.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH-adjusted) and an organic modifier (e.g., acetonitrile or methanol) is typical. The buffer is necessary to ensure consistent peak shape for the basic amine.
-
Detection: UV detection is suitable if the molecule possesses a chromophore. Given the structure, detection at low wavelengths (~210 nm) would be appropriate.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute to create calibration standards for quantification.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (i.e., reproducible retention times, peak areas, and theoretical plates). This is a core requirement of validated analytical procedures.[14]
-
Data Analysis:
-
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity levels are quantified against a reference standard or by using relative response factors.
-
Molecular Weight and Identity Confirmation: The Precision of Mass Spectrometry
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15][16][17] It is used to confirm the molecular weight of the target compound, providing an orthogonal confirmation of its identity.
Causality: When coupled with liquid chromatography (LC-MS), it becomes an exceptionally powerful tool for both confirming the identity of the main peak and for identifying unknown impurities by providing their molecular weights.[11][18] Electrospray Ionization (ESI) is the preferred ionization technique for this type of molecule as it is a "soft" ionization method suitable for polar, non-volatile compounds.[6][19]
Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
LC Method: Utilize the HPLC method developed for purity analysis. Ensure the mobile phase components are volatile and compatible with the MS detector (e.g., use ammonium formate or acetate instead of non-volatile phosphate buffers).
-
MS Parameters:
-
Ionization Mode: Positive ion mode is chosen because the piperidine nitrogen is readily protonated.
-
Expected Ion: The primary ion observed will be the molecular ion [M+H]⁺, where M is the free base. For 4-Fluoropiperidine-4-carbonitrile (C₆H₉FN₂), the expected monoisotopic mass is approximately 128.08 Da. The observed m/z should correspond to [M+H]⁺ at ~129.09.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The presence of an ion with the correct m/z confirms the molecular weight of the compound. The high mass accuracy of modern instruments can further increase confidence in the identification.[15]
Functional Group Verification: The Speed of FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy provides a rapid and non-destructive method to verify the presence of key functional groups within a molecule, serving as a molecular "fingerprint."
Causality: This technique is excellent for quickly confirming the presence of the nitrile (C≡N) and amine (N-H) functionalities, and for identifying the broad features associated with the hydrochloride salt.[20][21]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Nitrile (C≡N) Stretch: Look for a sharp, intense absorption band in the range of 2260-2220 cm⁻¹.[21][22]
-
Amine Salt (N-H⁺) Stretches: A very broad and strong absorption band is expected in the 3000-2400 cm⁻¹ region, which is characteristic of an amine salt.[20] This often overlaps with C-H stretching bands.[20]
-
N-H Bends: Bending vibrations for the secondary amine salt (NH₂⁺) will appear in the 1625-1560 cm⁻¹ region.[20][23]
-
Elemental Composition and Empirical Formula: The Fundamentals of Elemental Analysis
Elemental Analysis, or CHN analysis, is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[24][25] This data is used to confirm the empirical formula of the compound.
Causality: This is a fundamental test of purity and composition. The results must align with the theoretical percentages calculated from the molecular formula (C₆H₁₀ClFN₂) within a narrow margin of error (typically ±0.4%) to be considered acceptable by most scientific journals and regulatory bodies.[25][26]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, precisely weighed amount of the dried, homogenous sample (typically 1-3 mg) is placed in a tin capsule.[24]
-
Analysis: The sample is combusted at high temperature in an elemental analyzer. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Calculation and Comparison:
-
The instrument software calculates the mass percentages of C, H, and N.
-
Theoretical Values for C₆H₁₀ClFN₂ (MW: 164.61 g/mol ):
-
%C = (6 * 12.011 / 164.61) * 100 = 43.78%
-
%H = (10 * 1.008 / 164.61) * 100 = 6.12%
-
%N = (2 * 14.007 / 164.61) * 100 = 17.02%
-
-
The experimental values are compared to these theoretical values. A close match provides strong evidence for the compound's elemental composition and purity.[27][28]
-
Visualizing the Analytical Workflow
A logical and systematic workflow is essential for the efficient and comprehensive characterization of any new batch of this compound.
Caption: Logical workflow for comprehensive batch characterization.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Key Advantage | Causality for Use |
| NMR Spectroscopy | Unambiguous molecular structure, covalent bonding | Provides the most detailed structural information | Essential for absolute confirmation of the chemical structure. |
| LC-MS | Molecular weight, impurity profile | High sensitivity and specificity for identity and impurities | Confirms molecular weight and helps identify unknown impurities. |
| HPLC-UV | Purity (%), quantification of impurities | Robust, quantitative, and excellent for routine quality control | The gold standard for assessing the purity of non-volatile APIs. |
| FT-IR Spectroscopy | Presence of key functional groups (C≡N, N-H⁺) | Very fast, non-destructive, requires minimal sample prep | Quick and easy verification of functional group identity. |
| Elemental Analysis | Elemental composition (%C, %H, %N) | Confirms the empirical formula and fundamental purity | A fundamental check on the correctness of the molecular formula. |
Conclusion: An Integrated, Orthogonal Approach
The characterization of this compound is not a task for a single analytical technique. Instead, it demands a carefully selected, orthogonal set of methods that, when integrated, provide a self-validating and comprehensive profile of the molecule. NMR confirms the structure, HPLC quantifies its purity, MS verifies its mass, FT-IR identifies its functional groups, and elemental analysis validates its empirical formula.
This multi-technique approach, grounded in the principles of analytical chemistry and guided by regulatory standards like the ICH Q2(R1) guideline for method validation, ensures the highest degree of confidence in the quality of this critical pharmaceutical intermediate.[14][29][30][31] By understanding the "why" behind each technique—the causality driving the experimental choices—researchers can build a robust analytical package that guarantees the material is fit for purpose, ensuring the integrity of their research and the safety of future medicines.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. epfl.ch [epfl.ch]
- 6. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 7. iltusa.com [iltusa.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hovione.com [hovione.com]
- 14. pharmdinfo.com [pharmdinfo.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. premierbiosoft.com [premierbiosoft.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. mt.com [mt.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 28. g.web.umkc.edu [g.web.umkc.edu]
- 29. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 30. starodub.nl [starodub.nl]
- 31. altabrisagroup.com [altabrisagroup.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoropiperidine-4-carbonitrile hydrochloride
Abstract
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoropiperidine-4-carbonitrile hydrochloride, a key building block in contemporary drug discovery. We present a detailed interpretation of its spectral features, grounded in fundamental principles of NMR spectroscopy. This analysis is contextualized through a direct comparison with related piperidine analogs, including piperidine hydrochloride and 4-cyanopiperidine hydrochloride. This comparative approach highlights the distinct structural and electronic effects imparted by the quaternary center bearing both a fluorine atom and a nitrile group. Detailed experimental protocols, data tables, and workflow visualizations are included to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for the characterization of this and similar fluorinated heterocyclic compounds.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and the introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] The presence of a quaternary stereocenter containing both a fluorine atom and a cyano group presents a unique spectroscopic challenge and signature.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules. For a compound like this compound, NMR is indispensable for confirming its identity and purity. The spin-active ¹⁹F nucleus provides an additional layer of structural information through its characteristic coupling (J-coupling) to nearby ¹H and ¹³C nuclei.[2] This guide aims to demystify the NMR spectra of this compound by providing a step-by-step analysis and a robust comparative framework.
Theoretical Considerations for NMR of Fluorinated Piperidines
A precise interpretation of the NMR spectra requires an understanding of the key structural features of the molecule:
-
Piperidine Ring Conformation: In solution, the piperidine ring typically adopts a rapidly equilibrating chair conformation. As a hydrochloride salt, the nitrogen atom is protonated, leading to a positively charged ammonium species.[3] This protonation significantly influences the chemical shifts of the adjacent α-protons (H-2/H-6).
-
Electronic Effects of Substituents:
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields (shifts downfield) nearby nuclei.
-
Cyano Group (CN): The nitrile group is also electron-withdrawing and exhibits magnetic anisotropy, which can influence the chemical environment of neighboring protons.
-
-
¹H-¹⁹F and ¹³C-¹⁹F J-coupling: Spin-spin coupling between fluorine and carbon or hydrogen nuclei is a powerful diagnostic tool. The magnitude of the coupling constant (J) is transmitted through chemical bonds and is highly dependent on the number of intervening bonds.[4]
-
¹JCF (one-bond): This coupling is typically very large, often in the range of 160-320 Hz.[2][5]
-
²JCCF (two-bond): Geminal coupling is smaller, generally 20-50 Hz.[5]
-
³JCCCF (three-bond): Vicinal coupling is smaller still, around 5-10 Hz.[5]
-
Proton-fluorine couplings (²JHCF and ³JHCCF) are also observed and are critical for assigning proton signals.
-
Experimental Methodology
The acquisition of high-quality NMR data relies on meticulous sample preparation and appropriate instrument parameters.
3.1 Materials and Sample Preparation
-
Compound: this compound (≥97% purity).
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for hydrochloride salts as it readily dissolves them and allows for the observation of the exchangeable N-H protons.[3][6] In contrast, using D₂O would lead to H-D exchange, causing the N-H signals to disappear.[3]
-
Procedure: i. Weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry NMR tube. ii. Add approximately 0.6 mL of DMSO-d₆. iii. Cap the tube and vortex gently until the solid is fully dissolved. A clear, colorless solution should be obtained.
3.2 NMR Data Acquisition
-
Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Experiments: Standard ¹H NMR and ¹³C{¹H} NMR (proton-decoupled) experiments.
-
¹H NMR Parameters:
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Temperature: 298 K
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
3.3 Experimental Workflow Diagram
Caption: Workflow for NMR analysis.
Results: Spectral Analysis of this compound
4.1 ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton spectrum is characterized by broad signals due to the piperidine ring fluxionality and the presence of the quadrupolar ¹⁴N atom. The key feature is the splitting caused by coupling to the ¹⁹F nucleus.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH₂⁺ | ~9.5 | br s | 2H | - |
| H-2/H-6 (axial/eq) | ~3.3-3.5 | m | 4H | - |
| H-3/H-5 (axial/eq) | ~2.3-2.5 | m (app dt) | 4H | ³JHF ≈ 25-30 |
-
NH₂⁺ (δ ~9.5 ppm): The two protons on the protonated nitrogen appear as a broad singlet far downfield. This chemical shift is characteristic of an ammonium salt in DMSO-d₆.[3]
-
H-2/H-6 (δ ~3.3-3.5 ppm): These four protons adjacent to the nitrogen appear as a complex multiplet. Their downfield shift is a direct result of the inductive effect from the adjacent positively charged nitrogen atom.
-
H-3/H-5 (δ ~2.3-2.5 ppm): These four protons are the most informative. They appear as a broad multiplet that resembles a doublet of triplets. This pattern arises from geminal coupling to H-3/H-5, vicinal coupling to H-2/H-6, and, most importantly, a large three-bond coupling to the fluorine atom (³JHCCF). The magnitude of this coupling is diagnostic for protons three bonds away from a fluorine on a saturated ring system.
4.2 ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a clear carbon count and reveals characteristic C-F couplings. The presence of these couplings can sometimes make signals difficult to find if they are split into broad, low-intensity multiplets.[7]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-4 | ~92 | d | ¹JCF ≈ 180-200 |
| CN | ~118 | d | ²JCCF ≈ 20-25 |
| C-2/C-6 | ~42 | s | - |
| C-3/C-5 | ~32 | d | ²JCCF ≈ 20-25 |
-
C-4 (δ ~92 ppm): This quaternary carbon, directly attached to fluorine, appears as a doublet due to a very large one-bond C-F coupling (¹JCF).[2] This is an unmistakable signature for a carbon bearing a fluorine atom.
-
CN (δ ~118 ppm): The nitrile carbon appears as a doublet due to two-bond coupling to fluorine (²JCCF).
-
C-2/C-6 (δ ~42 ppm): These carbons are adjacent to the nitrogen. They appear as a singlet as they are too far from the fluorine for significant coupling to be resolved (⁴JCCCCF is typically < 1 Hz).
-
C-3/C-5 (δ ~32 ppm): These carbons, alpha to the quaternary center, appear as a doublet due to two-bond C-F coupling (²JCCF).
Comparative Analysis
To fully appreciate the spectral features of the title compound, it is instructive to compare its data with simpler, related structures.
5.1 ¹H NMR Chemical Shift Comparison (DMSO-d₆)
| Compound | H-2/H-6 (ppm) | H-3/H-5 (ppm) | H-4 (ppm) |
| Piperidine HCl | ~3.2 | ~1.7 | ~1.7 |
| 4-Cyanopiperidine HCl[8] | ~3.1-3.2 | ~2.0 | ~3.1 |
| 4-F-4-CN-Piperidine HCl | ~3.3-3.5 | ~2.3-2.5 | - |
-
Effect of Protonation: Comparing piperidine (free base, H-2/6 at δ ~2.8 ppm[9]) to its hydrochloride salt shows a significant downfield shift for the H-2/H-6 protons due to the inductive effect of the N⁺-H₂ group.
-
Effect of Cyano Group: In 4-cyanopiperidine HCl, the H-3/H-5 protons are shifted downfield relative to piperidine HCl due to the inductive effect of the nitrile.[8]
-
Combined Effect of F and CN: In the title compound, the H-3/H-5 protons are shifted even further downfield (~2.4 ppm) compared to 4-cyanopiperidine HCl (~2.0 ppm). This is due to the powerful combined electron-withdrawing effect of both the fluorine and cyano groups at the C-4 position.
5.2 ¹³C NMR Chemical Shift Comparison (Approx. values)
| Compound | C-2/C-6 (ppm) | C-3/C-5 (ppm) | C-4 (ppm) |
| Piperidine (free base)[10] | ~47 | ~27 | ~25 |
| 4-Cyanopiperidine | ~45 | ~29 | ~25 |
| 4-F-4-CN-Piperidine HCl | ~42 | ~32 (d) | ~92 (d) |
-
Effect of F on C-4: The most dramatic effect is the massive downfield shift of C-4 in the title compound (~92 ppm) compared to piperidine (~25 ppm). This "heavy atom effect" is characteristic of fluorine substitution.
-
Effect of F on C-3/C-5: The C-3/C-5 carbons are also shifted downfield due to the inductive effect of the adjacent fluorine.
-
Splitting Patterns: The key differentiator for the title compound is the splitting of C-3/C-5, C-4, and the CN carbon into doublets due to C-F coupling, a feature absent in the other analogs.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and provide unambiguous confirmation of its structure. The key diagnostic features are:
-
In ¹H NMR: The downfield shift and complex splitting of the H-3/H-5 protons, which exhibit a large ³JHF coupling constant.
-
In ¹³C NMR: The large doublet for the quaternary C-4 carbon at ~92 ppm (¹JCF ≈ 180-200 Hz) and the smaller doublets for the C-3/C-5 and CN carbons arising from two-bond C-F coupling.
This guide provides a comprehensive framework for the analysis of this important building block. By understanding the underlying principles and comparing the data to related structures, researchers can confidently identify and characterize this and other complex fluorinated molecules, accelerating the pace of drug discovery and development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. J-coupling - Wikipedia [en.wikipedia.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Mass Spectrometry of 4-Fluoropiperidine-4-carbonitrile Hydrochloride and its Analogs
This guide provides an in-depth analysis of the mass spectrometric behavior of 4-Fluoropiperidine-4-carbonitrile hydrochloride, a key building block in contemporary drug discovery. To contextualize its unique spectral features, we present a direct comparison with two structurally related analogs: 4-Fluoropiperidine hydrochloride and 4-(4-fluorophenyl)piperidine-4-carbonitrile hydrochloride. Through this comparative approach, we aim to furnish researchers, scientists, and drug development professionals with the necessary insights to confidently identify and characterize these and similar fluorinated piperidine scaffolds.
The choice of electrospray ionization tandem mass spectrometry (ESI-MS/MS) as the primary analytical technique is deliberate. ESI is a soft ionization method that typically yields the protonated molecule, [M+H]⁺, as the precursor ion, minimizing initial fragmentation and preserving the molecular integrity for subsequent collision-induced dissociation (CID) analysis.[1][2] This allows for a controlled and systematic elucidation of the fragmentation pathways, which is paramount for unambiguous structural confirmation.
Comparative Analytes
| Compound | Structure | Molecular Formula | Monoisotopic Mass (Free Base) |
| 4-Fluoropiperidine-4-carbonitrile | C₆H₉FN₂ | 128.0750 u | |
| 4-Fluoropiperidine | C₅H₁₀FN | 103.0797 u | |
| 4-(4-fluorophenyl)piperidine-4-carbonitrile | C₁₂H₁₃FN₂ | 204.1063 u |
The selection of these comparators is strategic. 4-Fluoropiperidine allows for the assessment of the nitrile group's influence on fragmentation, while 4-(4-fluorophenyl)piperidine-4-carbonitrile helps to delineate the impact of the additional aromatic moiety.
Experimental Workflow
A standardized experimental protocol is crucial for generating reproducible and comparable data. The following workflow outlines the key steps from sample preparation to data acquisition.
Caption: A generalized workflow for the mass spectrometric analysis of piperidine derivatives.
Detailed Experimental Protocol
1. Sample Preparation:
-
Materials: this compound, 4-Fluoropiperidine hydrochloride, 4-(4-fluorophenyl)piperidine-4-carbonitrile hydrochloride, HPLC-grade acetonitrile, ultrapure water, formic acid.
-
Procedure:
-
Prepare a stock solution of each compound at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
From the stock solutions, prepare working solutions at a concentration of 10 µg/mL in the same solvent mixture.
-
For ESI in positive ion mode, acidify the final solution with 0.1% formic acid to promote protonation.
-
2. Mass Spectrometry Conditions:
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Positive ion mode. The basic nitrogen atom in the piperidine ring is readily protonated.[1]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Data Acquisition:
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 50-350 to determine the m/z of the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion of each analyte and perform collision-induced dissociation (CID). The collision energy should be optimized for each compound (typically in the range of 10-40 eV) to obtain a representative fragmentation pattern.
-
Results and Discussion
The following table summarizes the expected key ions for each of the three compounds. The protonated molecule [M+H]⁺ is the precursor ion for MS/MS analysis.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 4-Fluoropiperidine-4-carbonitrile | 129.08 | 112.08, 102.07, 82.08, 69.07 |
| 4-Fluoropiperidine | 104.09 | 84.08, 68.05 |
| 4-(4-fluorophenyl)piperidine-4-carbonitrile | 205.11 | 178.10, 134.09, 109.04 |
Fragmentation Pathway of 4-Fluoropiperidine-4-carbonitrile
The fragmentation of protonated 4-Fluoropiperidine-4-carbonitrile is expected to be driven by the piperidine ring structure, with influence from the fluorine and nitrile substituents.
Caption: Proposed fragmentation pathway for [M+H]⁺ of 4-Fluoropiperidine-4-carbonitrile.
-
Loss of Ammonia (m/z 112.08): A potential rearrangement followed by the elimination of ammonia from the protonated piperidine ring.
-
Loss of Hydrogen Cyanide (m/z 102.07): The nitrile group can be eliminated as a neutral loss of HCN. This is a characteristic fragmentation for nitrile-containing compounds.[3]
-
Loss of Hydrogen Fluoride (m/z 82.08 from m/z 102.07): Subsequent to the loss of HCN, the fluorine atom can be eliminated as HF, a common fragmentation pathway for fluorinated compounds.
-
Ring Cleavage (m/z 69.07): Further fragmentation of the m/z 82.08 ion through ring opening and cleavage can lead to smaller, stable fragments.[1]
Comparison with Analogs
4-Fluoropiperidine: The mass spectrum of this simpler analog is expected to be dominated by the loss of HF from the protonated molecule (m/z 104.09 -> m/z 84.08). Further fragmentation would involve the cleavage of the piperidine ring. The absence of the nitrile group means that the characteristic loss of HCN will not be observed, providing a clear diagnostic difference.
4-(4-fluorophenyl)piperidine-4-carbonitrile: The presence of the fluorophenyl group introduces additional fragmentation pathways.
-
Loss of HCN (m/z 178.10): Similar to the target analyte, the loss of hydrogen cyanide is an expected fragmentation.
-
Cleavage of the C-C bond between the piperidine and phenyl rings (m/z 134.09): This would result in a fragment containing the fluorophenyl-substituted piperidine ring after the loss of HCN.
-
Fluorophenyl cation (m/z 109.04): A prominent peak corresponding to the fluorinated aromatic portion of the molecule is also anticipated.
Conclusion
The mass spectrometric analysis of this compound by ESI-MS/MS provides a wealth of structural information. The fragmentation pattern is characterized by neutral losses of HCN and HF, as well as characteristic piperidine ring cleavages. By comparing its fragmentation with that of 4-Fluoropiperidine and 4-(4-fluorophenyl)piperidine-4-carbonitrile, we can confidently assign the influence of the nitrile and fluorophenyl functional groups on the observed product ions. This guide provides a robust framework for the identification and characterization of these and other related compounds, which is an indispensable capability in the field of drug development and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of 4-Fluoropiperidine-4-carbonitrile hydrochloride
Abstract
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of producing safe, effective, and reliable active pharmaceutical ingredients (APIs). 4-Fluoropiperidine-4-carbonitrile hydrochloride is a key building block in modern medicinal chemistry, and its purity directly impacts the quality and impurity profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for its purity determination. We will explore a robust, validated Reversed-Phase HPLC (RP-HPLC) method, explain the scientific rationale behind the selection of each parameter, and compare its performance with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). All methodologies are presented with detailed protocols and are framed within the context of international regulatory standards to ensure trustworthiness and scientific integrity.
Introduction: The Critical Role of Purity for Piperidine Intermediates
This compound (CAS No. 1374653-45-8) is a heterocyclic compound featuring a piperidine ring, a structure prevalent in a vast number of pharmaceuticals.[1] The presence of fluorine and a nitrile group at the C4 position makes it a versatile intermediate for creating complex molecular architectures. However, the synthesis of such molecules can introduce various impurities, including residual starting materials, by-products, and degradation products.[2][3]
The objective of a purity analysis is not merely to quantify the main component but to detect and, if necessary, quantify these impurities. A robust analytical method is therefore fundamental to any Certificate of Analysis (CoA) for an API or its intermediates.[4] High-Performance Liquid Chromatography (HPLC) is the predominant technique used throughout the pharmaceutical industry for this purpose, offering a powerful combination of separation efficiency, quantification accuracy, and validation robustness.[5][6]
This guide is designed to provide a practical, experience-driven framework for developing and validating a purity method for this compound, grounded in the principles of chromatographic science and regulatory expectations.
Recommended Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-Phase HPLC (RP-HPLC) is the method of choice for moderately polar, water-soluble compounds like this compound.[2][7] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[8]
Causality-Driven Method Development
Developing a successful HPLC method is a systematic process of optimizing parameters based on the physicochemical properties of the analyte.[4]
-
Analyte Properties:
-
Form: Hydrochloride salt, indicating good aqueous solubility.
-
Key Groups: A basic piperidine nitrogen (pKa dependent on pH), a polar nitrile group, and a C-F bond.
-
Chromophore: The molecule lacks a significant UV-absorbing chromophore, which presents a detection challenge. Detection will rely on low-wavelength UV (around 200-215 nm) where the amide and nitrile functionalities show some absorbance.[7]
-
Chromatographic Parameter Selection:
-
Column (Stationary Phase): A C18 column is the workhorse of RP-HPLC and provides an excellent starting point.[7][11] Its hydrophobic nature will retain the analyte, allowing for separation from more polar or less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like acetonitrile) is optimal for purity analysis. A gradient is essential to elute a wide range of potential impurities with varying polarities and to clean the column effectively after each injection.[2]
-
pH Control: The basic piperidine nitrogen must be consistently protonated to ensure a single ionic state and avoid poor peak shape (tailing). An acidic mobile phase, such as water with 0.1% formic acid or phosphoric acid (pH ~2-3), achieves this.[8]
-
-
Detector: A UV detector set to a low wavelength (e.g., 210 nm) is a practical choice. While not highly specific, it is widely available. For higher sensitivity and specificity, a mass spectrometer (LC-MS) is superior.
-
Detailed Experimental Protocol: HPLC-UV Method
Objective: To determine the purity of this compound and quantify related impurities by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard industry choice for good resolution and efficiency.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to ensure protonation of the piperidine nitrogen for good peak shape.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good separation efficiency. |
| Gradient Elution | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B (re-equilibration) | A wide gradient ensures elution of impurities with a broad polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Low wavelength is necessary due to the lack of a strong chromophore. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A (Water with 0.1% Formic Acid). This ensures compatibility with the initial chromatographic conditions.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter if necessary to remove particulates.
Workflow for HPLC Purity Analysis
Caption: A typical workflow for HPLC purity analysis from preparation to reporting.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust primary method, no single technique is infallible. Orthogonal methods, which rely on different separation or detection principles, are invaluable for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for volatile and thermally stable compounds.[11] For this compound, its salt form makes it non-volatile. The analysis would require a neutralization step to form the free base, followed by a potential derivatization (e.g., silylation) to increase volatility and thermal stability.[7]
-
Advantages: Excellent separation efficiency and definitive identification of volatile impurities via mass spectral libraries.
-
Disadvantages: Requires complex sample preparation (neutralization/derivatization), which can introduce artifacts. Not suitable for non-volatile or thermally labile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the detection specificity and sensitivity of a mass spectrometer.[5][11] This is the most powerful technique for impurity profiling.
-
Advantages: Provides molecular weight information for each impurity, aiding in structural elucidation. Offers significantly higher sensitivity and selectivity than UV detection, especially for compounds lacking a strong chromophore.
-
Disadvantages: Higher equipment cost and complexity compared to HPLC-UV. Quantification can be more complex and may require standards for each impurity.
Comparative Summary
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-solid partitioning; UV absorbance | Gas-solid partitioning; Mass fragmentation | Liquid-solid partitioning; Mass-to-charge ratio |
| Analyte Suitability | Broadly applicable to soluble, non-volatile compounds | Volatile & thermally stable compounds (or derivatives) | Broadly applicable; ideal for non-volatile compounds |
| Sample Prep | Simple dissolution | Complex (neutralization, derivatization may be needed) | Simple dissolution |
| Specificity | Moderate (relies on retention time) | High (retention time + mass spectrum) | Very High (retention time + precursor/product ions) |
| Sensitivity | Moderate (limited by chromophore) | High | Very High |
| Primary Use | Routine QC, Purity Assay, Quantification | Volatile impurity analysis, Orthogonal check | Impurity identification, Degradant studies, High sensitivity quantification |
Method Validation: Ensuring Trustworthiness and Compliance
A developed analytical method is not trustworthy until it has been validated to prove it is suitable for its intended purpose.[12] The validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Key Validation Parameters for a Purity Method
The objective of validation is to demonstrate that the analytical procedure is fit for its purpose.[12][13]
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by analyzing spiked samples and performing forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of the reference standard.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value. Determined by applying the method to samples spiked with known amounts of the analyte.
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. Crucial for impurity analysis.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).
Conclusion
The purity analysis of this compound is a critical quality control step in pharmaceutical development. A well-developed and validated RP-HPLC method with UV detection serves as a robust, reliable, and accessible primary technique for routine analysis. It provides the necessary framework for quantifying purity and detecting related substances.
However, for a comprehensive understanding of the impurity profile, especially during process development or stability studies, orthogonal methods are essential. LC-MS stands out as the superior alternative, offering unparalleled specificity and sensitivity for identifying unknown impurities. The choice of method should always be guided by the specific requirements of the analysis, the stage of drug development, and the available instrumentation. Adherence to ICH Q2(R1) validation guidelines is non-negotiable, as it provides the documented evidence that the chosen method is scientifically sound and fit for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. asianpubs.org [asianpubs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC analytical Method development: an overview [pharmacores.com]
- 9. This compound, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 10. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]
- 11. benchchem.com [benchchem.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
The Strategic Advantage of Fluorination: A Comparative Analysis of 4-Fluoropiperidine-4-carbonitrile hydrochloride and its Non-Fluorinated Analog
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, embedded in the structure of numerous approved pharmaceuticals. Its versatility and favorable physicochemical properties make it a frequent choice for chemists aiming to optimize drug candidates. However, the relentless pursuit of enhanced efficacy, safety, and pharmacokinetic profiles has led to the strategic modification of this ubiquitous core. One of the most powerful tactics in this endeavor is the introduction of fluorine.
This guide provides an in-depth comparison of 4-fluoropiperidine-4-carbonitrile hydrochloride and its non-fluorinated parent, piperidine-4-carbonitrile. We will explore the fundamental physicochemical and pharmacological consequences of introducing a single fluorine atom at the 4-position of the piperidine ring, supported by established principles and detailed experimental protocols for direct comparison.
The Impact of a Single Atom: Why Fluorine Matters
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a profound influence on a molecule's properties. This is not merely an increase in molecular weight; it is a strategic alteration of electronic and conformational landscapes. In the context of piperidine-containing drug candidates, fluorination is a well-established strategy to modulate key attributes.[1][2][3]
Key effects of fluorination on piperidine derivatives include:
-
Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen.[2][4] This reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel interactions, which are often associated with cardiovascular toxicity.[2]
-
Increased Lipophilicity (LogP/LogD) : Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1] This is a critical parameter for drugs targeting the central nervous system.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1][5] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life, leading to improved pharmacokinetic profiles.[1][5]
-
Conformational Control : The steric and electronic effects of fluorine can influence the preferred conformation of the piperidine ring, potentially locking it into a more biologically active shape for enhanced target binding.[1][3]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine at the 4-position of piperidine-4-carbonitrile is expected to alter its fundamental physicochemical properties. While specific experimental data for this compound is not extensively published in a comparative context, we can predict the trends based on established principles of fluorine chemistry. The table below summarizes the known properties of the non-fluorinated analog and the anticipated changes upon fluorination.
| Property | Piperidine-4-carbonitrile[6][7][8] | This compound (Predicted) | Rationale for Predicted Change |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀ClFN₂ | Addition of F and HCl |
| Molecular Weight | 110.16 g/mol | 164.61 g/mol [9] | Addition of F and HCl |
| Appearance | Colorless to yellowish oil | White to off-white solid[10] | Salt formation and fluorination |
| pKa | ~9.26 (Predicted for free base)[8] | Lower than non-fluorinated analog | The strong electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the piperidine nitrogen, making it a weaker base.[2][4] |
| LogP | Expected to be low | Higher than non-fluorinated analog | Fluorine is a lipophilic atom, and its introduction generally increases the octanol-water partition coefficient.[1] |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences between this compound and its non-fluorinated analog, a series of standardized in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key comparative experiments.
Determination of pKa by Potentiometric Titration
This experiment directly measures the basicity of the piperidine nitrogen in both compounds.
Methodology [11]
-
Preparation of Solutions :
-
Prepare a 1 mM solution of each test compound (this compound and piperidine-4-carbonitrile) in deionized water.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Titration Setup :
-
Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Place 20 mL of the 1 mM sample solution in a reaction vessel with a magnetic stirrer.
-
Add KCl solution to maintain a constant ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure :
-
For the hydrochloride salt, titrate with 0.1 M NaOH. For the free base, first, acidify the solution to pH 1.8-2.0 with 0.1 M HCl, then titrate with 0.1 M NaOH.
-
Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis :
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is the pH at which half of the volume of the equivalence point has been added.[12]
-
Perform the titration in triplicate for each compound to ensure reproducibility.[11]
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogD at pH 7.4) by Shake-Flask Method
This classic method measures the partitioning of a compound between an aqueous and an organic phase, providing a quantitative measure of lipophilicity.[13]
-
Preparation of Phases :
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by vigorously mixing them and allowing the layers to separate overnight.
-
-
Partitioning :
-
Prepare a stock solution of each test compound in the pre-saturated n-octanol.
-
In a centrifuge tube, combine the pre-saturated n-octanol containing the test compound with the pre-saturated PBS buffer at a defined volume ratio (e.g., 1:1).
-
Vigorously shake the mixture for a fixed period (e.g., 1 hour) to ensure equilibrium is reached.
-
-
Phase Separation and Sampling :
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to achieve complete phase separation.
-
Carefully collect aliquots from both the upper n-octanol layer and the lower aqueous (PBS) layer.
-
-
Quantification :
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis :
-
Calculate the LogD at pH 7.4 using the following equation: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in PBS])
-
Perform the experiment in triplicate for each compound.
-
Caption: Workflow for LogD determination by the shake-flask method.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, primarily cytochrome P450s.[16][17][18]
-
Preparation of Reagents :
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare stock solutions of the test compounds and positive controls (e.g., verapamil, dextromethorphan) in a suitable solvent (e.g., DMSO).
-
-
Incubation :
-
In a 96-well plate, pre-warm the HLM and phosphate buffer to 37°C.
-
Add the test compound to the HLM/buffer mixture (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis :
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Caption: Workflow for the human liver microsomal stability assay.
Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free method to predict passive diffusion across a lipid membrane, often used as a surrogate for gastrointestinal absorption.[21][22]
-
Plate Preparation :
-
Coat the membrane of a 96-well donor plate with a lipid solution (e.g., 4% lecithin in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
-
Compound Addition :
-
Prepare solutions of the test compounds in a buffer (e.g., PBS at pH 7.4 with a small percentage of DMSO).
-
Add the compound solutions to the wells of the lipid-coated donor plate.
-
-
Incubation :
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 16-24 hours) with gentle shaking.
-
-
Quantification :
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
-
Data Analysis :
-
Calculate the effective permeability coefficient (Pe) for each compound.
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Anticipated Results and Discussion
Based on the established principles of fluorine chemistry in drug design, we anticipate the following outcomes from the comparative experiments:
| Assay | Expected Outcome for this compound vs. Piperidine-4-carbonitrile | Implication for Drug Development |
| pKa Determination | Lower pKa | Reduced potential for off-target toxicities associated with high basicity (e.g., hERG liability).[2] |
| LogD (pH 7.4) | Higher LogD | Potentially improved membrane permeability and absorption, but may also increase non-specific binding if excessively high.[1] |
| Metabolic Stability (HLM) | Longer half-life (t₁/₂) | Improved in vivo stability, potentially leading to lower required doses and less frequent administration.[1][5] |
| Permeability (PAMPA) | Higher permeability coefficient (Pe) | Enhanced passive diffusion, suggesting better oral absorption potential.[5] |
The strategic incorporation of fluorine in the 4-position of the piperidine-4-carbonitrile scaffold is a powerful tool for medicinal chemists. The anticipated shifts in pKa, lipophilicity, and metabolic stability highlight the potential of this compound as a superior building block for drug candidates with improved pharmacokinetic and safety profiles. The experimental protocols provided herein offer a robust framework for the empirical validation of these advantages, enabling researchers to make data-driven decisions in the optimization of their lead compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 9. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]
- 10. 4-FLUOROPIPERIDINE-4-CARBONITRILE HCL CAS#: 1374653-45-8 [m.chemicalbook.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Shake Flask LogD | Domainex [domainex.co.uk]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. mercell.com [mercell.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Fluoropiperidine-4-carbonitrile Derivatives and Related Scaffolds
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug discovery. The introduction of fluorine and a nitrile group at the 4-position, creating the 4-fluoropiperidine-4-carbonitrile motif, offers a unique combination of physicochemical properties that can profoundly influence biological activity, metabolic stability, and target engagement.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives containing or related to the 4-fluoropiperidine-4-carbonitrile scaffold. By examining data from closely related compound series, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the design of next-generation therapeutics leveraging this promising structural motif.
Comparative Analysis of Bioactive Scaffolds
While a comprehensive SAR study on a single series of 4-fluoropiperidine-4-carbonitrile derivatives is not extensively documented in publicly available literature, we can derive significant insights by comparing related structures where the 4-fluoro and 4-cyano functionalities play a critical role.
Insights from 4,4-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists
A series of 4,4-difluoropiperidine derivatives has been investigated as antagonists for the dopamine D4 receptor (D4R), a target for neurological and psychiatric disorders.[1][2] Although these compounds feature a gem-difluoro group instead of a fluoro and a cyano group, their SAR provides valuable information on the influence of electron-withdrawing substituents at the 4-position of the piperidine ring.
The general structure of the investigated 4,4-difluoropiperidine ethers is shown below:
Caption: General structure of 4,4-difluoropiperidine D4R antagonists.
A key finding from these studies was the significant impact of the substituents on the phenoxy ring (R²) on the binding affinity (Ki) for the D4 receptor. The data suggests that both electronic and steric factors are at play.
| Compound | R² (Phenoxy Substitution) | D4R Ki (nM) | cLogP | CNS MPO Score |
| 8a | 4-Fluoro | 140 | >5.0 | <4.0 |
| 8b | 3,4-Difluoro | 5.5 | >5.0 | <4.0 |
| 8c | 3-Methyl-4-fluoro | 13 | >5.0 | <4.0 |
| 8d | 4-Chloro | 53 | >5.0 | <4.0 |
| 9j | 4-Cyano | 1.7 | <3.1 | >5.0 |
| 9k | 3,4-Difluoro | 2.7 | <3.1 | >5.0 |
| 9m | 4-Cyano-3-fluoro | 21 | <3.1 | >5.0 |
Table 1: SAR of 4,4-Difluoropiperidine Derivatives as D4R Antagonists. [1][2]
-
Electron-withdrawing groups are favored: The high potency of compounds with fluoro (8b, 8c) and cyano (9j, 9k, 9m) substituents on the phenoxy ring suggests that electron-withdrawing groups are beneficial for D4R binding.
-
The cyano group enhances potency and improves physicochemical properties: Compound 9j , with a 4-cyanophenoxy group, exhibits a potent Ki of 1.7 nM.[2] Notably, the introduction of the cyano group also led to a significant decrease in lipophilicity (cLogP < 3.1) and an improved CNS Multi-Parameter Optimization (MPO) score (>5.0), which are desirable properties for CNS drug candidates.[1][2]
-
Positional effects are significant: The comparison between 3,4-difluoro (8b , Ki = 5.5 nM) and 4-fluoro (8a , Ki = 140 nM) highlights the importance of the substitution pattern on the aromatic ring.
These findings suggest that a 4-cyano group, as present in the 4-fluoropiperidine-4-carbonitrile scaffold, can be a valuable feature for achieving high target potency while maintaining favorable drug-like properties.
Comparative Insights from 4-Fluoro-2-cyanopyrrolidine Derivatives as DPP-IV Inhibitors
Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral anti-diabetic drugs.[3][4][5] The cyanopyrrolidine scaffold is a well-established pharmacophore for DPP-IV inhibition, with several approved drugs based on this structure.[6][7] Studies on 4-fluoro-2-cyanopyrrolidine derivatives provide a compelling case for the synergistic effect of fluorine and a nitrile group in enzyme inhibition.[8][9]
Caption: General structure of 1-substituted-4-fluoro-2-cyanopyrrolidines.
The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV. The fluorine atom at the 4-position enhances the electrophilicity of the nitrile carbon, thereby increasing the potency of the inhibitor.
| Compound | R (Substitution at N1) | DPP-IV IC₅₀ (nM) |
| 1 | H | >1000 |
| 2 | Acetyl | 150 |
| 3 | (L-tert-butylglycyl) | 1.8 |
| 4 | (N-methyl-L-tert-butylglycyl) | 1.5 |
Table 2: SAR of 4-Fluoro-2-cyanopyrrolidine Derivatives as DPP-IV Inhibitors. [8]
The SAR for this series demonstrates that:
-
The cyanopyrrolidine core is essential: The unsubstituted compound (1 ) is inactive, highlighting the necessity of N-acylation for potent inhibition.
-
The nature of the N1-substituent is crucial: A simple acetyl group (2 ) confers moderate activity, while the incorporation of an amino acid moiety, specifically L-tert-butylglycine (3 ), dramatically increases the potency by several orders of magnitude. This is likely due to additional interactions with residues in the S1 and S2 pockets of the enzyme.
-
Fluorination enhances potency: Previous studies have shown that the introduction of fluorine at the 4-position of 2-cyanopyrrolidine enhances the DPP-IV inhibitory effect.[9]
These results underscore the importance of the 4-fluoro-4-carbonitrile-like arrangement for potent enzyme inhibition, where the fluorine atom electronically activates the nitrile for covalent interaction with the target enzyme.
Mechanistic Role of the Nitrile Group: Lessons from Cysteine Protease Inhibitors
The nitrile group is a well-known "warhead" in the design of inhibitors for cysteine proteases, such as cathepsins.[10][11][12][13] In this context, the electrophilic carbon of the nitrile is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the enzyme's active site, forming a reversible covalent thioimidate adduct.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-2-cyanopyrimidines: novel scaffold for nonpeptidic cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Fluorinating Agents for Piperidine Synthesis: Efficacy, Selectivity, and Practical Considerations
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The introduction of fluorine into drug candidates can profoundly influence their pharmacological profiles, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and its fluorinated analogues are of significant interest to medicinal chemists.[3] However, the synthesis of fluorinated piperidines presents unique challenges, with the choice of fluorinating agent being a critical determinant of success. This guide provides a comprehensive comparison of common fluorinating agents for piperidine synthesis, offering experimental data, mechanistic insights, and practical guidance for researchers in drug discovery and development.
Electrophilic vs. Nucleophilic Fluorination: Two Mainstream Strategies
The introduction of fluorine onto a piperidine ring can be broadly achieved through two primary strategies: electrophilic fluorination and nucleophilic fluorination.
-
Electrophilic Fluorination: This approach involves the reaction of an electron-rich piperidine precursor, such as an enamine or an enolate, with a reagent that delivers an electrophilic fluorine atom ("F+").[1] These reagents are often characterized by a nitrogen-fluorine (N-F) bond, where the nitrogen atom is attached to electron-withdrawing groups, rendering the fluorine atom electron-deficient.[1]
-
Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, on the piperidine ring with a nucleophilic fluoride source ("F-"). Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this purpose, particularly in deoxyfluorination reactions.[2]
The choice between these strategies depends on the available starting materials, the desired regioselectivity and stereoselectivity, and the functional group tolerance of the substrate.
Comparative Analysis of Common Fluorinating Agents
A variety of fluorinating agents are commercially available, each with its own set of advantages and disadvantages. The following sections provide a detailed comparison of the most frequently used reagents for piperidine synthesis.
Electrophilic Fluorinating Agents: The N-F Class
Reagents with a nitrogen-fluorine bond are the most widely used electrophilic fluorinating agents due to their relative stability, ease of handling, and broad applicability.[1]
1. Selectfluor® (F-TEDA-BF₄)
Selectfluor®, a salt of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly popular, crystalline, and thermally stable electrophilic fluorinating agent.[4] Its ease of handling and high reactivity have made it a go-to reagent in both academic and industrial settings.[4]
2. N-Fluorobenzenesulfonimide (NFSI)
NFSI is another widely used, crystalline electrophilic fluorinating agent. It is known for its high efficacy in the fluorination of a broad range of nucleophiles, including the enolates of carbonyl compounds.[5]
Efficacy and Selectivity Comparison: Selectfluor® vs. NFSI
Both Selectfluor® and NFSI are effective for the fluorination of piperidine precursors. The choice between them often depends on the specific substrate and desired outcome. Kinetic studies have established a quantitative reactivity scale for various electrophilic fluorinating reagents, which can aid in reagent selection.[6] Generally, Selectfluor® is considered one of the most reactive N-F reagents.[6]
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Physical Form | Crystalline solid | Crystalline solid |
| Reactivity | High | High, but generally considered slightly less reactive than Selectfluor® in some applications.[6] |
| Stability | Thermally stable, non-hygroscopic | Stable, easy to handle |
| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile, DMF) | Soluble in many common organic solvents |
| Byproducts | TEDA salts | Benzenesulfonimide |
Experimental Protocol: Electrophilic Fluorination of a Piperidine Precursor
The following is a general procedure for the fluorination of a piperidine-derived enamine, a common strategy for introducing fluorine at the α-position to the nitrogen.
Step-by-Step Methodology:
-
Enamine Formation: To a solution of the N-protected piperidone (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene), add a secondary amine (e.g., pyrrolidine, 1.2 equiv) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Fluorination: Cool the reaction mixture to room temperature and dissolve the crude enamine in an anhydrous aprotic solvent (e.g., acetonitrile). Add the electrophilic fluorinating agent (Selectfluor® or NFSI, 1.1 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete consumption of the enamine is observed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated piperidine.
Nucleophilic Fluorinating Agents: The Deoxyfluorination Specialists
Nucleophilic fluorinating agents are primarily used for the conversion of alcohols to fluorides, a process known as deoxyfluorination.
1. Diethylaminosulfur Trifluoride (DAST)
DAST is a widely used but hazardous deoxyfluorinating agent. It is a liquid that is sensitive to moisture and can decompose violently, especially at elevated temperatures.[7]
2. Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
Deoxo-Fluor® was developed as a more thermally stable alternative to DAST.[7] While still requiring careful handling, it is generally considered safer for larger-scale applications.[7]
Efficacy and Safety Comparison: DAST vs. Deoxo-Fluor®
The primary advantage of Deoxo-Fluor® over DAST is its improved thermal stability. Both reagents are effective for the deoxyfluorination of a wide range of alcohols, including those on a piperidine scaffold.
| Feature | Diethylaminosulfur Trifluoride (DAST) | Deoxo-Fluor® |
| Physical Form | Liquid | Liquid |
| Reactivity | High | High |
| Thermal Stability | Known to decompose violently above 90°C.[7] | More thermally stable than DAST.[7] |
| Handling | Requires careful handling due to moisture sensitivity and thermal instability. | Requires careful handling, but is generally considered safer than DAST. |
| Byproducts | Amine and sulfur-containing byproducts | Amine and sulfur-containing byproducts |
Experimental Protocol: Deoxyfluorination of a Hydroxypiperidine
The following protocol outlines a general procedure for the deoxyfluorination of an N-protected 4-hydroxypiperidine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the N-protected 4-hydroxypiperidine (1.0 equiv) in an anhydrous chlorinated solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add the deoxyfluorinating agent (DAST or Deoxo-Fluor®, 1.2 equiv) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release hazardous gases. Perform in a well-ventilated fume hood.
-
Workup: Separate the layers and extract the aqueous phase with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated piperidine.
Mechanistic Considerations and Stereochemical Outcomes
The stereochemical outcome of the fluorination of a substituted piperidine is a crucial consideration.
Electrophilic Fluorination: The fluorination of a pre-formed enamine or enolate will generally occur from the less sterically hindered face of the double bond. The conformation of the piperidine ring and the nature of any existing stereocenters will influence the diastereoselectivity of the reaction.
Nucleophilic Deoxyfluorination: The mechanism of deoxyfluorination with reagents like DAST typically proceeds through an Sₙ2 pathway, resulting in inversion of configuration at the carbon center bearing the hydroxyl group. However, Sₙ1-type mechanisms can also be operative, particularly with secondary alcohols that can form stabilized carbocations, which may lead to a mixture of stereoisomers.
Safety, Handling, and Cost Considerations
The choice of a fluorinating agent should not be based solely on its reactivity but also on practical considerations such as safety, handling requirements, and cost.
| Reagent | Key Safety Concerns | Handling Recommendations | Relative Cost |
| Selectfluor® | Strong oxidizing agent. | Stable solid, can be handled in air. Avoid contact with combustible materials. | High |
| NFSI | Strong oxidizing agent. | Stable solid, can be handled in air. | High[8] |
| DAST | Thermally unstable, can decompose explosively. Reacts violently with water. Corrosive. | Use in a well-ventilated fume hood with appropriate personal protective equipment. Avoid heating. Handle with extreme caution. | Moderate |
| Deoxo-Fluor® | More thermally stable than DAST, but still requires careful handling. Reacts with water. Corrosive.[9] | Use in a well-ventilated fume hood with appropriate personal protective equipment.[9] | High |
Conclusion and Future Outlook
The synthesis of fluorinated piperidines is a dynamic area of research with significant implications for drug discovery. The selection of the appropriate fluorinating agent is a critical decision that must balance reactivity, selectivity, safety, and cost. Electrophilic fluorinating agents like Selectfluor® and NFSI offer a high degree of reliability and ease of handling for the fluorination of electron-rich piperidine precursors. For the conversion of hydroxypiperidines to their fluorinated counterparts, Deoxo-Fluor® presents a safer alternative to the historically used DAST.
The development of new, more efficient, and safer fluorinating agents remains an active area of research. Catalytic and enantioselective fluorination methods are particularly sought after, as they offer the potential for more sustainable and stereocontrolled syntheses of these valuable building blocks for the next generation of pharmaceuticals.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 4. REF Case study search [impact.ref.ac.uk]
- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. marketreportanalytics.com [marketreportanalytics.com]
- 9. fishersci.com [fishersci.com]
A Comparative Guide to the Biological Activity of 4-Fluoropiperidine-4-carbonitrile hydrochloride and Other Piperidine-Based DPP-IV Inhibitors
Introduction: The Piperidine Scaffold and the Quest for Novel DPP-IV Inhibitors
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] Its versatility allows for the creation of diverse molecular architectures with a wide range of biological activities. In recent years, the piperidine moiety has been extensively explored in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[1][2]
DPP-IV is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] These hormones are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[5] By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[3][6]
This guide provides a comparative analysis of 4-Fluoropiperidine-4-carbonitrile hydrochloride, a compound with structural motifs suggestive of DPP-IV inhibitory activity, against established piperidine-containing and other heterocyclic DPP-IV inhibitors. While direct biological data for this compound is not yet extensively published, this document will serve as a comprehensive framework for its evaluation, providing the necessary protocols and comparative data to guide researchers in this endeavor.
The Role of DPP-IV in Glucose Homeostasis
The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The following diagram illustrates the central role of DPP-IV in the incretin pathway.
Caption: The Incretin Pathway and the Role of DPP-IV.
Physicochemical Properties of Selected Piperidines
A molecule's biological activity is intrinsically linked to its physicochemical properties. The table below compares key properties of this compound with established DPP-IV inhibitors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C6H10ClFN2 | 164.61 | [Image of this compound structure] |
| Sitagliptin [7] | C16H15F6N5O | 407.31 | [Image of Sitagliptin structure] |
| Vildagliptin [8] | C17H25N3O2 | 303.406 | [Image of Vildagliptin structure] |
| Alogliptin [9] | C18H21N5O2 | 339.40 | [Image of Alogliptin structure] |
| Linagliptin [10] | C25H28N8O2 | 472.54 | [Image of Linagliptin structure] |
Comparative Biological Activity of Established DPP-IV Inhibitors
To establish a benchmark for the evaluation of novel compounds, the following table summarizes the in vitro potency (IC50) of several FDA-approved DPP-IV inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| Linagliptin | DPP-IV | 1 | [11][12][13] |
| Vildagliptin | DPP-IV | 62 | [11] |
| Sitagliptin | DPP-IV | 18-19 | [7][14][15][16] |
| Alogliptin | DPP-IV | <10 | [17] |
| Saxagliptin | DPP-IV | 50 | [11][13] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective DPP-IV inhibitors has been guided by extensive SAR studies.[18] For piperidine-based inhibitors, several structural features are critical for activity:
-
The Piperidine Ring: Serves as a versatile scaffold, allowing for optimal positioning of key functional groups within the DPP-IV active site.[1]
-
The Nitrile Group: The carbonitrile moiety is a common feature in many DPP-IV inhibitors, where it can form a covalent, yet reversible, bond with the catalytic serine residue (Ser630) in the enzyme's active site.[18] This interaction often leads to potent inhibition.
-
The Fluorine Atom: The introduction of fluorine can significantly impact a molecule's properties. In the context of DPP-IV inhibitors, fluorination can enhance binding affinity through favorable interactions with the enzyme's active site residues, such as Tyr631.[4][19] Furthermore, fluorine substitution can improve metabolic stability and pharmacokinetic properties.[19]
Based on these principles, the presence of both a 4-carbonitrile and a 4-fluoro substituent on the piperidine ring of this compound makes it a compelling candidate for investigation as a DPP-IV inhibitor.
Experimental Protocols
To empirically determine the biological activity of this compound, the following detailed protocols are provided.
In Vitro DPP-IV Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the DPP-IV enzyme by 50% (IC50).
Caption: Workflow for the In Vitro DPP-IV Inhibition Assay.
Step-by-Step Methodology: [20][21][22][23]
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Dilute human recombinant DPP-IV enzyme to the desired concentration in Assay Buffer.
-
Prepare the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), at a concentration of 200 µM in Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Assay Buffer) and create a serial dilution to test a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 26 µL of the test compound dilutions.
-
Add 24 µL of the diluted DPP-IV enzyme solution to each well.
-
Include control wells:
-
100% Activity Control: 26 µL of solvent (vehicle) instead of the inhibitor.
-
Background Control: 26 µL of solvent and 24 µL of Assay Buffer (no enzyme).
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of 100% activity control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to evaluate the potential cytotoxicity of a compound.[24][25]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HEK293, HepG2) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = 100 * (Absorbance of treated cells / Absorbance of vehicle control)
-
Plot the % cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Conclusion and Future Directions
This compound possesses key structural features that suggest its potential as a novel Dipeptidyl Peptidase-IV inhibitor. The strategic placement of a fluorine atom and a carbonitrile group on the piperidine scaffold aligns with established structure-activity relationships for this class of compounds.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activity. By determining its IC50 value against DPP-IV and assessing its cytotoxicity, researchers can effectively compare its performance against established drugs like Sitagliptin and Linagliptin.
Further investigations should also focus on its selectivity against other related proteases (e.g., DPP-8 and DPP-9) to assess its safety profile, as off-target inhibition can lead to adverse effects.[25] The insights gained from these studies will be invaluable in guiding the future development of this and other novel piperidine-based compounds for the treatment of type 2 diabetes.
References
- 1. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Alogliptin: MedlinePlus Drug Information [medlineplus.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Vildagliptin - Wikipedia [en.wikipedia.org]
- 9. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rndsystems.com [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. alogliptin [drugcentral.org]
- 18. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. content.abcam.com [content.abcam.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. researchgate.net [researchgate.net]
- 25. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Conformational Analysis of Fluorinated Piperidine Derivatives: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs.[1] The strategic introduction of fluorine into this privileged structure can profoundly modulate key drug-like properties, including metabolic stability, pKa, and membrane permeability.[2][3] However, the true impact of fluorination lies in its ability to exert precise control over the molecule's conformation, which is inextricably linked to its biological activity. This guide will illuminate the principles and techniques used to understand and predict the conformational preferences of fluorinated piperidines, with a particular focus on the often-counterintuitive preference for an axial fluorine orientation.
The Axial Fluorine Preference: Unraveling the Stereoelectronic Rationale
In cyclohexane systems, substituents typically favor the sterically less hindered equatorial position. However, in fluorinated piperidines, a remarkable preference for the axial orientation of the fluorine atom is frequently observed.[4] This phenomenon is not governed by sterics but by a subtle interplay of stereoelectronic interactions. A comprehensive study by Nairoukh et al. systematically investigated a diverse range of fluorinated piperidine derivatives, providing compelling experimental and computational evidence for the underlying causes.[5][6][7][8][9][10][11]
The primary driving forces behind the axial fluorine preference are:
-
Charge-Dipole Interactions: In protonated piperidinium salts, a strong electrostatic attraction between the positively charged nitrogen (N⁺-H) and the partial negative charge on the axial fluorine atom provides significant stabilization.[2][12] This interaction is maximized when the C-F bond is aligned with the N-H bond in a 1,3-diaxial arrangement.
-
Hyperconjugation (Gauche Effect): Electron donation from anti-periplanar C-H or C-C bonds into the low-lying antibonding orbital (σ) of the C-F bond (σ → σ interaction) stabilizes the gauche conformation, which corresponds to an axial fluorine in the piperidine ring.[2][5][13] This is a classic example of the "fluorine gauche effect."
-
Solvation and Solvent Polarity: The polarity of the solvent plays a crucial role in modulating the conformational equilibrium.[5][7] More polar solvents tend to stabilize the conformer with the larger dipole moment. In many cases, the axial conformer is more polar, and its preference increases with increasing solvent polarity.[5]
These stabilizing interactions often override the destabilizing effects of dipole minimization and steric repulsion.[5][6]
Caption: Key stabilizing and destabilizing forces governing the axial preference of fluorine in piperidine rings.
Comparative Analysis: Experimental and Computational Approaches
A robust conformational analysis relies on the synergy between experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT).
Experimental Determination via NMR Spectroscopy
NMR spectroscopy is the cornerstone for experimentally determining the conformational preferences of fluorinated piperidines in solution.[5][7] The key parameters for this analysis are the vicinal coupling constants (³J).
Key Experimental Protocol: Conformational Analysis by ¹H and ¹⁹F NMR
-
Sample Preparation: Dissolve the fluorinated piperidine derivative (e.g., TFA salt, HCl salt, or free amine) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[5] The choice of solvent is critical as it can influence the conformational equilibrium.
-
Acquisition of ¹H NMR Spectra: Acquire a standard one-dimensional ¹H NMR spectrum to identify the proton signals.
-
Acquisition of ¹⁹F NMR Spectra: Acquire a one-dimensional ¹⁹F NMR spectrum (proton-coupled) to observe the fluorine signals and their multiplicities.
-
Analysis of ³J(H,F) Coupling Constants: The magnitude of the three-bond H-F coupling constant is highly dependent on the dihedral angle between the coupled nuclei.
-
Large ³J(H,F) values (typically > 25 Hz) are indicative of an anti-periplanar relationship (180°), which corresponds to an axial orientation of the fluorine atom.
-
Small ³J(H,F) values (typically < 10 Hz) suggest a gauche relationship (60°), indicating an equatorial fluorine.[5]
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide through-space correlations, further confirming the spatial proximity of atoms in a particular conformation. For instance, an NOE between an axial fluorine and other axial protons would support the axial assignment.
Caption: Experimental workflow for determining the conformation of fluorinated piperidines using NMR spectroscopy.
Computational Modeling with Density Functional Theory (DFT)
Computational chemistry provides invaluable insights into the energetics of different conformers and helps to rationalize experimental observations.[5]
Standard Computational Protocol: DFT Calculations
-
Conformer Generation: Build the axial and equatorial conformers of the fluorinated piperidine derivative in silico.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., M06-2X/def2-QZVPP).[5]
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Solvation Modeling: To accurately model the system in solution, employ a polarizable continuum model (PCM) with the appropriate solvent (e.g., chloroform, water).[5]
-
Energy Comparison: Calculate the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A lower ΔG for the axial conformer indicates its higher stability and preference.
Comparative Data: A Case Study Approach
The following tables summarize experimental and computational data for representative fluorinated piperidine derivatives, highlighting the influence of substitution patterns, N-protection, and solvent on conformational preference.[2][5][6][14][15]
Table 1: Conformational Preferences of 3-Fluoropiperidine and 3,5-Difluoropiperidine Derivatives
| Compound | N-Substituent | Solvent | Experimental Observation | ΔG (Axial - Equatorial) in Solution (kcal/mol) [Computational] |
| 3-Fluoropiperidine | TFA | Chloroform | High Axial Preference | -2.3 |
| HCl | Water | High Axial Preference | -2.8 | |
| H | Water | High Axial Preference | -2.5 | |
| 3,5-Difluoropiperidine | TFA | Chloroform | High Axial Preference | -3.5 |
| HCl | Water | High Axial Preference | -4.6 | |
| H | Water | High Axial Preference | -4.0 |
Data sourced from Nairoukh et al. (2020).[5][14][15] The negative ΔG values indicate a strong preference for the axial conformation.
Table 2: The Impact of Solvent Polarity on the Conformation of N-Protected 3,5-Difluoropiperidines
| N-Protecting Group | Solvent | ³J(Fₐ, Hₐ) (Hz) | Inferred Conformation |
| Pivaloyl (Piv) | Chloroform (ε=4.81) | 7.3 | Equatorial |
| DMSO (ε=46.7) | 38.5 | Axial | |
| Boc | Chloroform (ε=4.81) | 12.5 | Equatorial |
| DMSO (ε=46.7) | 40.4 | Axial |
Data sourced from Nairoukh et al. (2020).[5] This data clearly demonstrates that an increase in solvent polarity can invert the conformational preference from equatorial to axial.
Table 3: A Puzzling Case: 4-Fluoropiperidinium Salt
| Compound | Solvent | Experimental Observation | ΔG (Axial - Equatorial) in Solution (kcal/mol) [Computational] |
| 4-Fluoropiperidinium HCl | Water | Equatorial Dominant | +1.0 (predicts axial) |
Data sourced from Nairoukh et al. (2020).[2][5] This intriguing case highlights a limitation of the computational model. The experimentally observed equatorial preference is contrary to the DFT prediction. This discrepancy is attributed to the significantly larger dipole moment of the equatorial conformer (8.0 D) compared to the axial conformer (6.4 D), leading to greater stabilization in the highly polar aqueous solution than captured by the PCM model.[2][5]
Practical Implications for Drug Design
A thorough understanding of the conformational behavior of fluorinated piperidines is not merely an academic exercise; it is a powerful tool for rational drug design. By strategically placing fluorine atoms, medicinal chemists can:
-
Lock the piperidine ring into a specific, biologically active conformation. This can enhance binding affinity to the target protein and improve selectivity.
-
Modulate pKa. The electronegativity of fluorine can lower the basicity of the piperidine nitrogen, which can improve oral bioavailability and reduce off-target effects, such as hERG channel interactions.[1][16]
-
Fine-tune lipophilicity. Fluorination can alter the lipophilicity of a molecule, impacting its solubility and permeability.[2][17]
-
Enhance metabolic stability. The high strength of the C-F bond can block sites of metabolism, prolonging the half-life of a drug.[2]
Conclusion
The conformational analysis of fluorinated piperidine derivatives reveals a fascinating world of stereoelectronic effects that defy simple steric arguments. The preference for an axial fluorine is a well-documented phenomenon driven primarily by charge-dipole interactions and hyperconjugation, with solvent polarity playing a critical modulatory role. A combined approach of high-resolution NMR spectroscopy and DFT calculations provides a robust framework for understanding and predicting these conformational preferences. For the drug development professional, harnessing these principles allows for the rational design of more potent, selective, and safer medicines.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. d-nb.info [d-nb.info]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. cris.huji.ac.il [cris.huji.ac.il]
- 16. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. researchgate.net [researchgate.net]
The Strategic Advantage of Gem-Difluorination: A Comparative Guide to 4,4-Difluoropiperidine Hydrochloride Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, present in a vast number of approved therapeutics.[1] Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for lead optimization. However, the drive to enhance drug-like properties such as metabolic stability, binding affinity, and brain penetrance has led to the strategic incorporation of fluorine. This guide provides a comparative analysis of 4,4-difluoropiperidine hydrochloride derivatives, exploring the causal relationships between their unique structure, physicochemical properties, and performance against various biological targets. We will delve into the synthetic rationale, present supporting experimental data, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in drug development.
The Rationale for Gem-Difluorination at the 4-Position
The introduction of a gem-difluoro group at the 4-position of the piperidine ring is not an arbitrary modification; it is a deliberate design choice rooted in stereoelectronic effects. Unlike monofluorination, which can introduce a chiral center, the C-4 difluorination maintains the achiral nature of the core while profoundly influencing the molecule's properties.
Causality Behind the Choice:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing two fluorine atoms at a metabolically susceptible position, such as C-4, effectively shields it from oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of degradation for many piperidine-containing drugs.[2] This can significantly increase the compound's half-life and oral bioavailability.
-
Modulation of Basicity (pKa): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect, transmitted through the sigma bonds of the ring, lowers the electron density on the piperidine nitrogen. Consequently, the basicity of the nitrogen is reduced, resulting in a lower pKa compared to its non-fluorinated counterpart.[3] The pKa of 4,4-difluoropiperidine is approximately 8.5.[4] This modulation is critical, as pKa influences a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.
-
Lipophilicity and Conformational Effects: While fluorination is often associated with increased lipophilicity, the effect of a gem-difluoro group can be complex. It can alter the molecule's conformation and dipole moment, influencing how it interacts with both polar and non-polar environments.[2][5] Understanding these conformational preferences is key to designing ligands with optimal target engagement.[6]
General Synthetic Strategies for Diversification
The 4,4-difluoropiperidine hydrochloride core is a versatile building block that allows for diversification, primarily at the piperidine nitrogen.[7] Common synthetic routes involve standard nucleophilic substitution or reductive amination protocols starting from the commercially available hydrochloride salt.
A generalized synthetic workflow can be visualized as follows:
This modularity allows for the rapid synthesis of libraries of compounds where the "R" group can be systematically varied to probe the structure-activity relationship (SAR) for a given biological target.
Comparative Performance Analysis
The true value of the 4,4-difluoropiperidine scaffold is demonstrated by its application in drug discovery programs targeting diverse protein classes. Below, we compare derivatives developed as GPCR antagonists and enzyme inhibitors.
Case Study 1: Dopamine D4 Receptor (D4R) Antagonists
The D4 receptor is a key target in the central nervous system. A study by Hopkins et al. provides an excellent comparative dataset of 4,4-difluoropiperidine ether-based D4R antagonists.[7] The SAR was explored by modifying both the phenoxy moiety and the N-substituent.
| Compound ID | R¹ (Phenoxy Group) | R² (N-Substituent) | D4R Ki (nM) | cLogP |
| 8b | 3,4-Difluorophenyl | 3-Fluoro-4-methoxybenzyl | 5.5 | 3.99 |
| 8c | 3-Methylphenyl | 3-Fluoro-4-methoxybenzyl | 13 | 4.42 |
| 8d | 4-Chlorophenyl | 3-Fluoro-4-methoxybenzyl | 53 | 4.63 |
| 8e | Phenyl | 3-Fluoro-4-methoxybenzyl | 27 | 3.92 |
| 8f | 3-Fluoro-4-methylphenyl | 3-Fluoro-4-methoxybenzyl | 72 | 4.42 |
| 14a | 3,4-Difluorophenyl | 6-chloro-2-imidazo[1,2-b]pyridazine | 0.3 | 2.00 |
| Data synthesized from Hopkins et al.[7] |
Expert Insights: The data clearly demonstrates that potency is highly sensitive to the substitution on the phenoxy ring. The 3,4-difluoro substitution (8b ) provided the highest potency within the initial series. Removing the 4-position halogen entirely (8e ) or replacing it with a larger chloro group (8d ) reduced binding affinity, highlighting the delicate electronic and steric requirements of the receptor's binding pocket.[7] Furthermore, optimizing the N-substituent from a substituted benzyl group to a more complex heteroaromatic system (14a ) dramatically increased potency by over 18-fold and significantly lowered lipophilicity (cLogP), resulting in a compound with exceptional binding affinity and more favorable drug-like properties.[7]
Case Study 2: Enzyme Inhibitors (α-Glucosidase and Cholinesterases)
A recent study explored fluorine-substituted piperidines as potential therapeutics for diabetes and Alzheimer's disease.[8] While not exclusively 4,4-difluoro derivatives, this work underscores the scaffold's utility against enzyme targets and provides valuable SAR insights. A series of N-benzoyl-4-fluoropiperidine-4-carboxamides were synthesized and evaluated.
| Compound ID | R (Substitution on N-benzoyl) | α-Glucosidase IC₅₀ (µM) | AChE IC₅₀ (µM) |
| 2 | 4-Cl | 1.10 ± 0.01 | 1.80 ± 0.05 |
| 4 | 4-F | 0.90 ± 0.02 | 2.10 ± 0.08 |
| 5 | 4-Br | 1.30 ± 0.03 | 1.60 ± 0.03 |
| 6 | 4-NO₂ | 1.70 ± 0.04 | 2.50 ± 0.09 |
| Acarbose | Standard | 38.20 ± 0.12 | - |
| Data synthesized from Ullah et al.[8] |
Expert Insights: This series demonstrates potent, low micromolar inhibition of α-glucosidase, far exceeding the activity of the standard drug, acarbose.[8] The SAR suggests that electron-withdrawing groups at the para-position of the N-benzoyl ring are well-tolerated, with the 4-fluoro (4 ) and 4-chloro (2 ) substituents yielding the most potent α-glucosidase inhibitors. The study also highlights the multi-target potential of these scaffolds, with significant activity against acetylcholinesterase (AChE).[8]
The Impact of Fluorination on Metabolic Stability: A Comparative View
A key justification for using fluorinated scaffolds is the enhancement of metabolic stability. A study on N-alkyl-piperidine-2-carboxamides directly compared the metabolic stability of fluorinated derivatives with their non-fluorinated parent compounds in human liver microsomes (HLM).
| Compound | Structure Feature | % Remaining in HLM (60 min) |
| Ropivacaine | N-propyl (non-fluorinated) | 47% |
| Fluoro-Ropivacaine | N-(3-fluoropropyl) | 38% |
| Levobupivacaine | N-butyl (non-fluorinated) | 22% |
| Fluoro-Levobupivacaine | N-(4-fluorobutyl) | 19% |
| Data adapted from Zimmer et al.[3] |
Expert Insights: Interestingly, in this specific series, terminal fluorination of the N-alkyl side chain led to a slight increase in the rate of degradation in human liver microsomes.[3] This serves as a critical reminder that while fluorination is a powerful tool, its effects are not universally predictable and must be empirically validated. The authors note that in this case, the increased lipophilicity of the fluorinated derivatives may have contributed to the faster degradation.[3] This underscores the necessity of performing comparative experimental assays rather than relying solely on the assumption that fluorination always blocks metabolism.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the comparative data presented, it is essential to follow standardized, robust experimental protocols.
Protocol 1: Competitive Radioligand Binding Assay (for Ki Determination)
This protocol is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine D4 receptor.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the 4,4-difluoropiperidine test compounds in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
-
Reaction Setup: In a 96-well plate, add the test compound dilutions, a fixed concentration of a suitable radioligand (e.g., 1 nM [³H]-Spiperone for D4R), and membranes prepared from cells expressing the target receptor.[7]
-
Controls: Include wells for "total binding" (radioligand + membranes, no test compound) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[7]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filter discs into scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: In Vitro Microsomal Stability Assay
This assay provides a measure of a compound's intrinsic clearance by assessing its rate of metabolism in liver microsomes.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw liver microsomes (human or other species) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.
-
-
Reaction Initiation: Pre-warm the microsomal solution and the test compound at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system. The final concentration of the test compound is typically 1 µM.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it into a separate tube containing an ice-cold "stop solution" (typically acetonitrile with an internal standard). This terminates the reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Conclusion and Future Outlook
The 4,4-difluoropiperidine hydrochloride scaffold represents a validated and highly valuable core for modern drug discovery. The strategic incorporation of the gem-difluoro group offers a powerful method to modulate key drug-like properties, including metabolic stability and pKa, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[2][3] As demonstrated by the comparative data, this scaffold can be successfully functionalized to yield highly potent and selective ligands for diverse biological targets, ranging from GPCRs to enzymes.[7][8]
However, as the field of medicinal chemistry advances, it is crucial to recognize that fluorination is not a panacea. Its effects on a molecule's properties, particularly metabolic stability and off-target activity, must be empirically determined for each new chemical series.[3] The self-validating experimental systems detailed in this guide—robust synthesis, systematic SAR exploration, and standardized in vitro assays—provide the necessary framework for researchers to confidently assess the performance of novel 4,4-difluoropiperidine derivatives. By understanding the causal relationships between structure and function, scientists can continue to leverage this privileged scaffold to develop the next generation of safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 4-Fluoropiperidine-4-carbonitrile hydrochloride
For the dedicated researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for managing 4-Fluoropiperidine-4-carbonitrile hydrochloride, a compound of interest that demands meticulous safety protocols. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence in your laboratory practices.
Hazard Analysis: Understanding the Compound
This compound is a substituted piperidine derivative. While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards associated with its structural motifs—fluorinated compounds, nitriles, and hydrochloride salts—necessitate a cautious approach. The available safety data indicates that this compound causes skin and eye irritation and may cause respiratory irritation.[1] Therefore, all handling procedures must be designed to prevent skin and eye contact, as well as inhalation.
The hydrochloride salt form can release hydrogen chloride (HCl) gas, a corrosive substance, particularly under moist conditions or upon thermal decomposition.[2][3] The nitrile group (–C≡N) is a structural alert for potential toxicity, as some nitrile compounds can release cyanide in vivo or under certain chemical conditions.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[4][5] A risk assessment should be conducted for each specific procedure to determine the necessary level of protection.[6] Below is a summary of recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[4][7] A face shield is recommended when handling larger quantities (>1g).[6] | Double-gloved nitrile gloves. Immediately replace if contaminated.[8] | Fully buttoned laboratory coat. | Not typically required when working in a certified chemical fume hood. |
| Running Reactions & Work-up Procedures | Chemical splash goggles.[4][7] | Double-gloved nitrile gloves. Check manufacturer's compatibility data. | Chemical-resistant laboratory coat or apron over a standard lab coat.[9] | Work must be performed in a chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with cartridges for organic vapors and acid gases may be necessary depending on the spill size and ventilation.[10][11] |
The Rationale Behind Our Recommendations:
-
Eye and Face Protection : Given that the compound is a known eye irritant, robust eye protection is non-negotiable.[1] Safety glasses provide a minimum level of protection, while chemical splash goggles offer a tighter seal against splashes and vapors.[4][7] A face shield provides an additional barrier, particularly crucial during procedures with a higher risk of splashing.[6]
-
Body Protection : A laboratory coat protects the skin and personal clothing from minor spills and contamination.[6] For procedures with a higher risk of significant splashes, a chemical-resistant apron or suit is necessary.
-
Respiratory Protection : The potential for respiratory irritation and the presence of the hydrochloride salt necessitate that this compound be handled in a well-ventilated area, preferably a certified chemical fume hood.[9] This engineering control is the primary means of preventing inhalation exposure. Respirators should be used as a secondary line of defense, particularly in situations where engineering controls are insufficient or during emergency situations like a large spill.[9]
Procedural Guidance: Step-by-Step Safety
Donning and Doffing PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Unbutton the lab coat. As you remove it, simultaneously peel off the inner pair of gloves, containing them within the inverted sleeves of the coat.
-
Eye/Face Protection: Remove eye and face protection.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation:
-
Halogenated Organic Waste : this compound is a halogenated organic compound. All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste (solutions containing the compound) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[14][15][16]
-
Acidic Waste : Due to the hydrochloride salt, aqueous solutions may be acidic. Do not mix with incompatible waste streams such as bases or strong oxidizing agents.[17]
Disposal Procedure:
-
Collection : Collect all waste in compatible, sealed, and properly labeled containers. The label should clearly state "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[14]
-
Neutralization (for aqueous acidic waste) : For dilute aqueous waste streams where the primary hazard is acidity, neutralization may be an appropriate pre-treatment step. Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood. Monitor the pH until it is between 6 and 8.[18][19] This neutralized solution must still be disposed of as hazardous waste due to the dissolved organic compound.
-
Professional Disposal : All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never pour chemical waste down the drain.[16]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. A commitment to safety is a commitment to scientific excellence.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. labequipmentdirect.com [labequipmentdirect.com]
- 3. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 4. clarionsafety.com [clarionsafety.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. This compound, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. amnautical.com [amnautical.com]
- 13. labelmaster.com [labelmaster.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 18. laballey.com [laballey.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
